2-(Dimethylamino)ethyl methacrylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNCOURZONDCGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25154-86-3 | |
| Record name | Poly[2-(dimethylamino)ethyl methacrylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1027504 | |
| Record name | 2-(Dimethylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles., Liquid, Colorless to light yellow liquid; [ICSC] Clear light yellow liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylaminoethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
186 °C | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
165 °F (NFPA, 2010), 64 °C (147 °F) - closed cup, 165 °F (74 °C) (open cup), 68 °C c.c. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 1000 g/L at 20 °C (study performed without adjustment of pH value), Solubility in water, g/100ml at 25 °C: 10.6 | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Specific gravity: 0.933 at 25 °C, Relative density (water = 1): 0.93 | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.82 [mmHg], Vapor pressure, kPa at 25 °C: 0.11 | |
| Record name | N,N-Dimethylaminoethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
2867-47-2, 25154-86-3 | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3246 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (Dimethylamino)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylaminoethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)ethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dimethylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-dimethylaminoethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(N,N-DIMETHYLAMINO)ETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0V97PV2G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-30 °C (freezing point), -30 °C | |
| Record name | N,N-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-DIMETHYLAMINOETHYL METHACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0450 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a versatile functional monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in drug delivery and biomedical applications. Its unique pH-responsive behavior, stemming from the tertiary amine group, allows for the development of "smart" polymers that can respond to specific physiological environments. This technical guide provides an in-depth overview of the core properties of DMAEMA, detailed experimental protocols, and its applications in drug development.
Core Properties of 2-(Dimethylamino)ethyl Methacrylate
DMAEMA is a colorless to light yellow liquid with a characteristic amine-like odor.[1][2] Its chemical structure consists of a methacrylate group, which is readily polymerizable, and a tertiary amine group, which imparts pH-sensitivity.
Physicochemical Properties
The fundamental physicochemical properties of DMAEMA are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 2867-47-2 | [3][4] |
| Molecular Formula | C₈H₁₅NO₂ | [1][3][5] |
| Molecular Weight | 157.21 g/mol | [1][5] |
| Appearance | Clear, colorless to light-yellow liquid | [1][2] |
| Odor | Amine-like | [1] |
| Density | 0.933 g/mL at 25 °C | [2][5] |
| Boiling Point | 182-192 °C | [6][7][8] |
| Melting Point | -30 °C to -50 °C | [1][6][7][8][9] |
| Solubility in Water | Soluble (1000 g/L at 20 °C) | [1][10] |
| pKa | ~7.5 - 8.44 | [1][11] |
Polymerization Characteristics
DMAEMA can be polymerized through various techniques, with free-radical polymerization being a common method.[12] For applications requiring well-defined polymer architectures and molecular weight control, living/controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are frequently employed.[13][14] Poly(this compound) (PDMAEMA) is a weak polybase, and its solubility and conformation are highly dependent on the pH of the surrounding environment.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DMAEMA, from polymerization to the formulation and characterization of drug delivery systems.
Polymerization of DMAEMA
ATRP allows for the synthesis of well-defined PDMAEMA with controlled molecular weights and low polydispersity.[14]
Materials:
-
This compound (DMAEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (20.8 µL, 0.1 mmol).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.
-
Addition of Monomer and Initiator: Under an inert atmosphere, add anisole (5 mL), DMAEMA (1.7 mL, 10 mmol), and EBiB (14.7 µL, 0.1 mmol).
-
Polymerization: Immerse the flask in a preheated oil bath at 60 °C and stir. Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (GC) for conversion and size exclusion chromatography (SEC) for molecular weight and polydispersity.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Dilute the mixture with a small amount of THF and precipitate the polymer into an excess of cold methanol.
-
Isolation: Filter the precipitated polymer and dry it under vacuum at room temperature to a constant weight.
The following diagram illustrates the general workflow for the ATRP of DMAEMA.
References
- 1. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 6. Synthesis and characterization of pH and temperature double-sensitive nanocomposite hydrogels consisting of poly(dimethylaminoethyl methacrylate) and clay | Journal of Materials Research | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Swelling, Rupture and Endosomal Escape of Biological Nanoparticles Per Se and Those Fused with Liposomes in Acidic Environment [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comprehensive Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) via Transesterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a versatile monomer with significant applications in the biomedical and pharmaceutical fields, particularly in the development of drug delivery systems and gene therapy vectors. The primary focus of this document is on the transesterification route, a common and effective method for producing high-purity DMAEMA.
Introduction to DMAEMA and its Significance
2-(Dimethylamino)ethyl methacrylate is a functional monomer characterized by a tertiary amine group and a vinyl group capable of polymerization. This unique structure imparts pH-responsive properties to polymers derived from it, making them ideal for applications requiring controlled release of therapeutic agents. Poly(DMAEMA) and its copolymers are widely investigated for their biocompatibility and their ability to condense nucleic acids, forming polyplexes for gene delivery.[1]
The Transesterification Synthesis Route
Transesterification is a chemical reaction involving the exchange of the alkoxy group of an ester with that of an alcohol. In the context of DMAEMA synthesis, this typically involves the reaction of an alkyl methacrylate, such as methyl methacrylate (MMA), with 2-(dimethylamino)ethanol (DMAE) in the presence of a catalyst. The general reaction scheme is depicted below:
Figure 1: General Reaction Scheme for DMAEMA Synthesis via Transesterification
References
A Comprehensive Guide to the Polymerization of 2-(Dimethylamino)ethyl Methacrylate for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a versatile cationic monomer that has garnered significant attention in the field of biomedical and pharmaceutical sciences. The resulting polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), exhibits "smart" or "stimuli-responsive" behavior, reacting to changes in pH and temperature.[1][2][3] This unique characteristic makes it an ideal candidate for the design of sophisticated drug delivery systems capable of releasing therapeutic payloads in a controlled and targeted manner, for example, within the acidic microenvironment of a tumor or inside cellular endosomes.[3] This technical guide provides an in-depth overview of the primary polymerization techniques for DMAEMA, offering detailed experimental protocols and comparative data to aid researchers in the synthesis of well-defined polymers for advanced drug delivery applications.
Core Polymerization Techniques
The synthesis of well-defined PDMAEMA with controlled molecular weight and low polydispersity is crucial for its application in drug delivery. Several polymerization techniques can be employed, each with its own advantages and limitations. This guide focuses on the most prevalent and effective methods: Free-Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization.
Free-Radical Polymerization
Free-radical polymerization is a conventional method for synthesizing PDMAEMA. While it is a relatively simple and cost-effective technique, it often results in polymers with high polydispersity and poorly defined end-groups, which can limit their application in controlled drug release systems.[4] However, it remains a valuable method for producing PDMAEMA for various applications.
Experimental Protocol: Free-Radical Polymerization of DMAEMA
A typical free-radical polymerization of DMAEMA can be carried out as follows:
-
Reaction Setup: In a 100 mL glass reactor equipped with a stirrer, dissolve DMAEMA monomer and a crosslinking agent like ethylene (B1197577) dimethacrylate (EDMA) in a suitable solvent, such as a water/2-methoxyethanol mixture.[5]
-
Initiator Addition: Add an initiator, such as potassium persulfate (KPS) or 2,2'-azobis(isobutyronitrile) (AIBN).[4][5]
-
Degassing: Purge the reaction mixture with an inert gas, such as nitrogen, for approximately 15-30 minutes to remove oxygen, which can inhibit the polymerization process.[3][5]
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and allow the polymerization to proceed for a designated time (e.g., 20-24 hours) with continuous stirring.[4][5]
-
Purification: After polymerization, the resulting polymer (PDMAEMA) can be purified by precipitation in a non-solvent like hexane, followed by filtration and drying.[4]
Quantitative Data Summary: Free-Radical Polymerization of DMAEMA
| Initiator | Solvent | Temperature (°C) | Monomer:Initiator Ratio | Resulting Polymer | Reference |
| AIBN | THF | 60 | 11:1 | PDMAEMA1 | [4] |
| AIBN | THF | 60 | 45:1 | PDMAEMA2 | [4] |
| KPS | Water | 80 | - | PDMAEMA-EDMA nanogel | [5] |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[6] This level of control is achieved by establishing a dynamic equilibrium between propagating radicals and dormant species, typically using a transition metal catalyst.[6] ATRP is a highly versatile method for preparing well-defined PDMAEMA for advanced applications.[6]
Experimental Protocol: ATRP of DMAEMA
A representative protocol for the ATRP of DMAEMA is as follows:
-
Reaction Setup: In a dry Schlenk flask, add the DMAEMA monomer, a solvent such as anisole (B1667542) or dichlorobenzene, and an initiator like ethyl 2-bromoisobutyrate (EBiB) or 2-bromopropionitrile (B99969) (BPN).[6][7]
-
Catalyst System: Prepare a solution of the catalyst, typically a copper(I) halide (e.g., CuBr or CuCl₂) complexed with a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA)).[6][8]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove oxygen.[7]
-
Polymerization: Add the catalyst solution to the monomer mixture and place the sealed flask in a thermostated oil bath at the desired temperature (e.g., 22.5-90°C).[7]
-
Termination and Purification: After the desired reaction time, terminate the polymerization by exposing the catalyst to air. The polymer can then be purified by appropriate methods.
Quantitative Data Summary: ATRP of DMAEMA
| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| EBiB | CuBr/HMTETA | Dichlorobenzene | 50 | 14,140 | 1.37 | [7] |
| EBiB | CuBr/HMTETA | Dichlorobenzene | 90 | 15,770 | 1.43 | [7] |
| BPN | CuBr/HMTETA | Dichlorobenzene | 50 | - | - | [6] |
| EBiB | CuCl₂/TPMA | Anisole | 30 | - | - | [7] |
| - | Fe(0)/CuBr₂/PMDETA | Water-Isopropanol | 25-60 | - | Low | [8] |
M_n: Number-average molecular weight; PDI: Polydispersity index
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight, architecture, and polydispersity.[9] It is compatible with a wide range of functional monomers and reaction conditions.[9] RAFT polymerization of DMAEMA can be performed in both organic and aqueous media.[10]
Experimental Protocol: RAFT Polymerization of DMAEMA
A general procedure for RAFT polymerization of DMAEMA is outlined below:
-
Reaction Setup: In a reaction vessel, dissolve the DMAEMA monomer, a RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), and a radical initiator (e.g., AIBN or 4,4'-azobis(4-cyanopentanoic acid) - V501) in a suitable solvent like tetrahydrofuran (B95107) (THF) or water.[4][11]
-
Degassing: Deoxygenate the solution by purging with an inert gas or through freeze-pump-thaw cycles.[4]
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70°C) and allow the polymerization to proceed for the specified time.[4][12]
-
Purification: The resulting polymer is typically purified by precipitation into a non-solvent (e.g., n-hexane) and subsequent drying.[12]
Quantitative Data Summary: RAFT Polymerization of DMAEMA
| RAFT Agent | Initiator | Solvent | Temperature (°C) | Resulting Polymer | PDI (M_w/M_n) | Reference |
| BTBP | AIBN | THF | 60 | - | - | [4] |
| CPADB | V501 | Water | - | PDMAEMA | < 1.3 | [11] |
| CPADB | AIBN | Acetonitrile | 70 | PDMAEMA macro-CTA | - | [12] |
BTBP: Benzyl 1-(2-carboxyethyl)-1H-pyrrole-2-carbodithioate; PDI: Polydispersity index
Visualization of Polymerization and Application Workflows
To further elucidate the processes described, the following diagrams illustrate the workflows of the key polymerization techniques and the logical pathway for the application of PDMAEMA in drug delivery.
Caption: Workflow of DMAEMA polymerization techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
The pH-Responsive Behavior of Poly(2-(Dimethylamino)ethyl methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pH-responsive polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). We delve into its fundamental properties, synthesis methodologies, and its pivotal role in the development of advanced drug delivery systems. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and application in the pharmaceutical and materials science fields.
Core Concepts: The "Smart" Behavior of PDMAEMA
Poly(this compound) is a well-known "smart" polymer that exhibits significant changes in its physical and chemical properties in response to variations in environmental pH.[1][2][3] This behavior is primarily attributed to the tertiary amine groups present in its side chains.[1][4]
In acidic environments (low pH), the tertiary amine groups become protonated, leading to a positive charge along the polymer backbone.[1][4][5] This results in electrostatic repulsion between the polymer chains, causing the polymer to swell and become hydrophilic.[4][5][6] Conversely, in neutral to alkaline conditions (higher pH), these amine groups are deprotonated and uncharged.[1][5] This leads to a more hydrophobic state, causing the polymer chains to collapse.[1] This reversible transition between a swollen, hydrophilic state and a collapsed, hydrophobic state is the cornerstone of its utility in various applications, most notably in controlled drug release.[1] The pKa of PDMAEMA, the pH at which half of the amine groups are protonated, is typically around 7.4-7.5, making it highly sensitive to physiological pH changes.[2][7][8]
Quantitative Data Summary
The pH-responsive nature of PDMAEMA can be quantified through various parameters. The following tables summarize key data points from multiple studies.
Table 1: pKa Values of PDMAEMA
| Polymer Architecture | Method | pKa | Reference |
| Linear PDMAEMA | Titration | ~7.4 | [2] |
| PDMAEMA monomer | Not Specified | 7.5 | [7] |
| PDMAEMA-based gels | Not Specified | ~7.5 | [8] |
| PDMAEMA brushes | Swelling behavior | 7.0 | [9] |
Table 2: Swelling Behavior of PDMAEMA Hydrogels at Different pH Values
| pH | Swelling Ratio/Behavior | Reference |
| 2 | Highest swelling value | [5][10] |
| 4 | Pronounced swelling | [4] |
| >8 | Swelling ratio decreases substantially | [4][5] |
| 10 | Particle size change from 205 nm (pH 2) to 139 nm | [11] |
Table 3: pH-Triggered Drug Release from PDMAEMA-Based Systems
| Polymer System | Drug | Release Conditions | Cumulative Release | Reference | | --- | --- | --- | --- | | PDMS-b-PDMAEMA micelles | Doxorubicin (DOX) | pH 7.4 vs. pH 5.5 | Increased release at pH 5.5 |[12][13] | | P(St-co-DMAEMA) nanoparticles | Coumarin-6 | pH 7.4 vs. pH 5.0 vs. pH 2.0 | Release rate 1.5-fold higher at pH 5.0 and 3-fold higher at pH 2.0 compared to pH 7.4 |[6] | | PDMAEMA-coated Mesoporous Silica Nanoparticles | Doxorubicin (DOX) | pH 7.4 vs. pH 5.0 | Lower leakage at pH 7.4, drug released at pH 5 |[14] | | PDMAEMA hydrogel | Ibuprofen | Not specified | pH-dependent release profile |[10] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of PDMAEMA-based materials.
Protocol 1: Synthesis of PDMAEMA by Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[15][16]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), inhibitor removed
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., Copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole, water-isopropanol mixtures)[16]
-
Anhydrous, deoxygenated conditions (e.g., Schlenk line, glovebox)
Procedure:
-
Monomer Purification: Pass DMAEMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ligand (PMDETA) and monomer (DMAEMA) in the chosen solvent.
-
Catalyst Addition: Add the catalyst (CuBr) to the reaction mixture. The solution should be stirred until the catalyst dissolves and a homogeneous solution is formed.
-
Initiation: Degas the initiator (EBiB) separately and then add it to the reaction mixture via a gas-tight syringe to start the polymerization.
-
Polymerization: Maintain the reaction at a specific temperature (e.g., 25°C or 60°C) for a predetermined time.[16] Monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR or GPC).
-
Termination: Terminate the polymerization by exposing the reaction mixture to air.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.[17]
Protocol 2: Characterization of pH-Responsive Swelling
The swelling behavior of PDMAEMA hydrogels is a direct measure of their pH responsiveness.
Materials:
-
Dried PDMAEMA hydrogel samples of known weight
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 10, 12)[4]
-
Analytical balance
-
Filter paper
Procedure:
-
Sample Preparation: Prepare disc-shaped samples of the dried hydrogel.
-
Equilibrium Swelling: Immerse the dried hydrogel samples in buffer solutions of different pH values.[18]
-
Incubation: Allow the hydrogels to swell to equilibrium, typically for 24-48 hours at a constant temperature (e.g., 37°C).[4]
-
Weight Measurement: At regular intervals, remove the hydrogels from the buffer, gently blot the surface with filter paper to remove excess water, and weigh them.
-
Swelling Ratio Calculation: The equilibrium swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Data Analysis: Plot the swelling ratio as a function of pH to visualize the pH-responsive swelling behavior.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a common method to evaluate the pH-triggered release of a drug from PDMAEMA-based nanoparticles or hydrogels.
Materials:
-
Drug-loaded PDMAEMA formulation (e.g., nanoparticles, hydrogels)
-
Release media: Buffer solutions at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment).[19]
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).[20]
-
Shaking incubator or water bath set to 37°C.[19]
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
Sample Preparation: Disperse a known amount of the drug-loaded formulation in a specific volume of the release medium and place it inside a dialysis bag.[19]
-
Dialysis Setup: Seal the dialysis bag and immerse it in a larger volume of the release medium to maintain sink conditions.[19][20]
-
Incubation: Place the entire setup in a shaking incubator at 37°C.[19]
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium.[19][20]
-
Drug Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry) and a pre-established calibration curve.
-
Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.
-
Data Analysis: Plot the cumulative drug release versus time for each pH condition to demonstrate the pH-responsive release profile.
Conclusion
Poly(this compound) stands out as a versatile and highly tunable pH-responsive polymer with significant potential in advanced drug delivery. Its sharp and reversible response to pH changes in the physiological range makes it an ideal candidate for designing targeted drug delivery systems that can release their therapeutic payload in specific microenvironments, such as cancerous tissues or intracellular compartments. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the unique properties of PDMAEMA for the creation of next-generation therapeutic solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Stimuli-Responsive Self-Assembly of Poly(this compound-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 6. pH-Triggered Drug Release of Monodispersed P(St-co-DMAEMA) Nanoparticles: Effects of Swelling, Polymer Chain Flexibility and Drug-Polymer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent-free synthesis and purification of poly[this compound] by atom transfer radical polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Formulation and In-Vitro Characterization of pH-Responsive Semi-Interpenetrating Polymer Network Hydrogels for Controlled Release of Ketorolac Tromethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility and Cytotoxicity of Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a cationic polymer with significant potential in various biomedical applications, most notably as a non-viral vector for gene delivery. Its efficacy in these applications is intrinsically linked to its interactions with biological systems. This technical guide provides an in-depth analysis of the biocompatibility and cytotoxicity of PDMAEMA, offering a comprehensive resource for researchers and developers in the field. The guide synthesizes quantitative data from numerous studies, details key experimental protocols for assessing biocompatibility, and elucidates the known cellular and molecular mechanisms underlying PDMAEMA's cytotoxic effects. Particular attention is given to the influence of polymer characteristics, such as molecular weight and architecture, on its biological activity.
Core Concepts: Biocompatibility and Cytotoxicity of PDMAEMA
The biological response to PDMAEMA is a complex interplay of its physicochemical properties and the specific cellular environment. As a cationic polymer, its positively charged tertiary amine groups are central to its biological activity, facilitating interactions with negatively charged cell membranes and nucleic acids. However, these same charge interactions are a primary driver of its cytotoxicity.
The cytotoxicity of PDMAEMA is highly dependent on several factors:
-
Molecular Weight: Generally, higher molecular weight PDMAEMA exhibits greater cytotoxicity.[1][2] This is attributed to more effective cell membrane destabilization and stronger interactions with cellular components. Lower molecular weight PDMAEMA (e.g., 43,000 g/mol ) has been shown to be slightly less toxic than its higher molecular weight counterparts (> 112,000 g/mol ).[1][2]
-
Concentration: PDMAEMA displays a clear dose-dependent cytotoxic effect.[3]
-
Polymer Architecture: The structure of the polymer plays a crucial role. For instance, reducible PDMAEMA (rPDMAEMA), which contains disulfide bonds in its backbone, shows significantly reduced cytotoxicity compared to its non-reducible form.[4] This is because the disulfide bonds can be cleaved in the reducing intracellular environment, breaking the polymer down into smaller, less toxic fragments.
-
Cell Type: Different cell lines exhibit varying sensitivities to PDMAEMA. For example, human endothelial cells have been shown to be more sensitive than some pancreatic cancer cell lines.[4] Human U937 monocytes are also reportedly more susceptible to PDMAEMA-induced cytotoxicity than Caco-2 intestinal epithelial cells.[5]
Quantitative Cytotoxicity and Hemocompatibility Data
The following tables summarize quantitative data on the cytotoxicity and hemocompatibility of PDMAEMA from various studies.
Table 1: In Vitro Cytotoxicity of PDMAEMA in Various Cell Lines
| Cell Line | PDMAEMA Type/MW | Concentration | Exposure Time | Cell Viability (%) | IC50 | Reference |
| Human Endothelial (EA.hy926) | Non-reducible | 10 µg/mL | 16 h | ~60% | < 20 µg/mL | [4] |
| Human Endothelial (EA.hy926) | Non-reducible | 20 µg/mL | 16 h | ~30% | < 20 µg/mL | [4] |
| Human Endothelial (EA.hy926) | Non-reducible | 50 µg/mL | 16 h | <10% | < 20 µg/mL | [4] |
| Human Pancreatic Cancer (MiaPaCa) | PDMAEMA1 (Mn = 13,000 g/mol ) | 10 µg/mL | 16 h | ~100% | > 50 µg/mL | [4] |
| Human Pancreatic Cancer (MiaPaCa) | PDMAEMA2 (Mn = 26,000 g/mol ) | 10 µg/mL | 16 h | ~60% | > 50 µg/mL | [4] |
| Human Pancreatic Cancer (MiaPaCa) | Non-reducible (both MWs) | 50 µg/mL | 16 h | <35% | > 50 µg/mL | [4] |
| Human Brain Microvascular Endothelial (HBMEC) | 43,000 g/mol | 10 µg/mL | Not Specified | ~90% | Not Specified | [1] |
| Human Brain Microvascular Endothelial (HBMEC) | > 112,000 g/mol | 10 µg/mL | Not Specified | ~40-70% | Not Specified | [1] |
| Human Monocytes (U937) | Low MW | 25-50 µg/mL | 24-72 h | Induces Necrosis | Not Specified | [6] |
| Human Intestinal Epithelial (Caco-2) | Low MW | 100-250 µg/mL | 24-72 h | Induces Apoptosis | Not Specified | [6] |
| Human Intestinal Epithelial (Caco-2) | Not Specified | Not Specified | 24 h | Not Specified | > 10 mg/mL | [5] |
| Human Monocytes (U937) | Not Specified | Not Specified | 24 h | Not Specified | 0.1-1.0 mg/mL | [5] |
Table 2: Hemocompatibility of PDMAEMA
| Assay | PDMAEMA Concentration | Result | Reference |
| Hemolysis (Sheep Erythrocytes) | Up to 10 mg/mL | No significant hemolysis | [5] |
| Hemagglutination | Not Specified | PDMAEMA encourages hemagglutination | [3] |
Mechanisms of Cytotoxicity
The cytotoxic effects of PDMAEMA are primarily initiated by its interaction with the cell membrane, leading to a cascade of events that can result in either necrosis or apoptosis.
Membrane Disruption and Necrosis
The cationic nature of PDMAEMA drives its electrostatic attraction to the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins. This interaction can disrupt the integrity of the lipid bilayer, leading to increased membrane permeability.[1] At high concentrations, this disruption can be severe, causing rapid cell lysis and necrotic cell death.[3][4] This is often characterized by the release of intracellular contents, including the enzyme lactate (B86563) dehydrogenase (LDH).
Induction of Apoptosis
At lower concentrations or in less sensitive cell types, PDMAEMA can induce a programmed form of cell death known as apoptosis.[6] This process is more controlled than necrosis and involves a series of well-defined molecular events.
Evidence suggests that PDMAEMA can trigger the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include:
-
Decreased Mitochondrial Membrane Potential (MMP): PDMAEMA has been shown to decrease the mitochondrial membrane potential.[6] This depolarization is a critical early event in the intrinsic apoptotic cascade.
-
Caspase Activation: The loss of MMP can lead to the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of proteases called caspases. Specifically, the activation of caspase-3 , a key executioner caspase, has been observed following PDMAEMA exposure.[7][8][9] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.
The following diagram illustrates the proposed mitochondrial pathway of PDMAEMA-induced apoptosis.
Inflammatory Response
Cationic polymers can also trigger inflammatory responses in immune cells like macrophages and monocytes. While direct and detailed pathways for PDMAEMA are still under investigation, studies on similar cationic polymers suggest the involvement of the NLRP3 inflammasome . Activation of the NLRP3 inflammasome can lead to the activation of caspase-1 and the subsequent secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) . This response is often linked to lysosomal rupture following polymer uptake.
Furthermore, methacrylates have been shown to stimulate major inflammatory pathways such as NF-κB and MAP kinases (p38, JNK) in monocytes and macrophages, leading to the production of inflammatory cytokines like TNF-α and IL-6 . The diagram below presents a plausible inflammatory signaling pathway that could be activated by PDMAEMA in immune cells.
Experimental Protocols for Biocompatibility Assessment
A multi-pronged approach is necessary to comprehensively evaluate the biocompatibility and cytotoxicity of PDMAEMA. The following sections detail the methodologies for key in vitro assays.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the in vitro cytotoxicity of PDMAEMA.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of PDMAEMA. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells with untreated cells for spontaneous LDH release (negative control) and cells treated with a lysis buffer for maximum LDH release (positive control).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background from the spontaneous release control.
Hemolysis Assay
The hemolysis assay assesses the compatibility of a material with red blood cells (RBCs) by measuring the amount of hemoglobin released from lysed RBCs.
Principle: When RBCs are damaged, they release hemoglobin into the surrounding medium. The concentration of free hemoglobin can be quantified spectrophotometrically and is a direct measure of the extent of hemolysis.
Protocol:
-
Blood Collection and Preparation: Obtain fresh whole blood containing an anticoagulant. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of PDMAEMA solution. Include a negative control (RBCs in PBS) and a positive control (RBCs in a hypotonic solution or with a known hemolytic agent like Triton X-100).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant from each tube.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each PDMAEMA concentration relative to the positive control (100% hemolysis) after subtracting the absorbance of the negative control.
Conclusion and Future Directions
PDMAEMA is a promising cationic polymer for biomedical applications, but its inherent cytotoxicity necessitates careful consideration and optimization. This guide has provided a comprehensive overview of the current understanding of PDMAEMA's biocompatibility and cytotoxicity, highlighting the critical roles of molecular weight, concentration, and polymer architecture. The primary cytotoxic mechanism involves cell membrane disruption, leading to either necrosis or apoptosis via the mitochondrial pathway. Inflammatory responses, potentially mediated by the NLRP3 inflammasome and MAPK/NF-κB pathways, are also a key consideration.
Future research should focus on several key areas:
-
Detailed Signaling Pathways: Further elucidation of the specific signaling molecules and pathways activated by different forms of PDMAEMA in various cell types is needed.
-
Structure-Function Relationships: A more systematic investigation into how precise modifications to the polymer's chemical structure (e.g., copolymerization, end-group modification) can mitigate cytotoxicity while preserving functionality.
-
In Vivo Correlation: Expanding the in vitro findings to more complex in vivo models to better predict the clinical performance and safety of PDMAEMA-based materials.
By continuing to build upon the foundational knowledge presented in this guide, the scientific community can work towards the rational design of safer and more effective PDMAEMA-based technologies for a wide range of therapeutic and diagnostic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interferon-gamma exacerbates polymethylmethacrylate particle-induced interleukin-6 release by human monocyte/macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of JNK in network formation of human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-8 inactivation drives autophagy-dependent inflammasome activation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of isothiocyanates on tumor necrosis factor-alpha production by J774A.1 (BALB/c macrophage) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Potential of PDMAEMA: An In-depth Technical Guide to its Applications in Drug Delivery and Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Poly(N,N-dimethylaminoethyl methacrylate), or PDMAEMA, has emerged as a frontrunner in the development of sophisticated biomedical solutions. This "smart" polymer, known for its responsiveness to environmental cues like pH and temperature, offers a versatile platform for creating advanced drug delivery systems and highly efficient non-viral gene therapy vectors. Its unique ability to navigate biological barriers and release therapeutic payloads in a controlled manner has positioned it as a subject of intense research and a cornerstone of next-generation therapeutic strategies. This technical guide provides a comprehensive overview of PDMAEMA's core applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their pursuit of novel therapies.
Section 1: PDMAEMA in Drug Delivery
The efficacy of PDMAEMA in drug delivery is primarily attributed to the tertiary amine groups within its structure, which have a pKa of approximately 7.3-7.5.[1] This allows PDMAEMA-based carriers to remain stable in the bloodstream at physiological pH (7.4) and undergo structural changes in the acidic microenvironments of tumors or within cellular endosomes, triggering the release of their therapeutic cargo.[1][2][3]
pH-Responsive Nanoparticles and Micelles
PDMAEMA is frequently used to create nanoparticles and micelles that can encapsulate hydrophobic drugs.[2][4] These nanostructures self-assemble in aqueous solutions, with hydrophobic segments forming a core for drug loading and the PDMAEMA chains forming a hydrophilic shell.[5] Upon reaching an acidic environment, the protonation of PDMAEMA's amine groups induces electrostatic repulsion, leading to the swelling or disassembly of the nanocarrier and subsequent drug release.[3][5]
A study on doxorubicin (B1662922) (DOX)-loaded nanoparticles made from a poly(HEMA-co-DMAEMA) copolymer demonstrated a significant increase in drug release at a tumor-mimicking pH of 5.5 (approximately 80%) compared to physiological pH 7.4 (about 20%).[6] These nanoparticles, with a size of around 180 nm at pH 7.4, swelled to about 400 nm in the acidic medium, showcasing the pH-responsive behavior.[6]
| PDMAEMA-Based Drug Delivery Systems: Quantitative Data | ||||
| System | Drug | Size (nm) | Drug Loading / Entrapment Efficiency | Release Profile |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA mixed micelles | Doxorubicin (DOX) | <100 nm | 24% Loading Content, 55% Entrapment Efficiency | pH-responsive release |
| poly(HEMA-co-DMAEMA) nanohydrogel | Doxorubicin (DOX) | ~180 nm (at pH 7.4) | Not specified | ~80% release at pH 5.5, ~20% at pH 7.4 |
| PDMAEMA-coated mesoporous silica (B1680970) nanoparticles | Doxorubicin, Methotrexate | ~17 nm (core) | High loading capacity | Minimal release at neutral pH, significant release at pH 5 |
| P(DMAEMA-co-MPS) coated mesoporous silica nanoparticles | Not specified | Not specified | High loading capacity | Quick release in acidic pH |
Table 1: A summary of quantitative data for various PDMAEMA-based drug delivery systems, highlighting their physical characteristics and performance metrics. Data sourced from[4][6][7][8].
Thermo-Responsive Hydrogels for Controlled Release
PDMAEMA also exhibits a Lower Critical Solution Temperature (LCST), typically between 32°C and 53°C, depending on factors like pH and molecular weight.[9] Below the LCST, the polymer is soluble, but above this temperature, it becomes hydrophobic and collapses. This property is harnessed in hydrogel formulations for controlled drug release.[10] For instance, PDMAEMA-based hydrogels show a decrease in their swelling ratio as the temperature rises, allowing for temperature-triggered drug release.[10]
Section 2: PDMAEMA in Gene Therapy
PDMAEMA has been extensively investigated as a cationic polymer for non-viral gene delivery.[11][12] Its positively charged nature at physiological pH allows it to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and siRNA, condensing them into nanoparticles known as "polyplexes".[13] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.
The "Proton Sponge" Effect and Endosomal Escape
A key advantage of PDMAEMA in gene therapy is its role in facilitating endosomal escape via the "proton sponge" effect.[14][15][16] After a polyplex is taken up by a cell through endocytosis, it becomes trapped within an endosome. As the endosome matures, its internal pH drops. The tertiary amine groups of PDMAEMA act as a "proton sponge," absorbing protons from the endosomal lumen.[15] This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosome.[16] This process releases the polyplex into the cytoplasm, allowing the genetic material to travel to the nucleus for transcription.
Transfection Efficiency and Cytotoxicity
The efficiency of gene delivery is a balance between high transfection rates and low cytotoxicity. While PDMAEMA has shown promising transfection activity, its cytotoxicity, particularly at high molecular weights and concentrations, can be a limiting factor.[11][17] Research has focused on modifying PDMAEMA's structure, such as creating reducible versions (rPDMAEMA) with disulfide bonds that degrade in the cell's reducing environment, to minimize toxicity while maintaining or even enhancing transfection efficiency.[11] Copolymers incorporating hydrophilic blocks like poly(ethylene glycol) (PEG) have also been synthesized to reduce cytotoxicity.[18]
| PDMAEMA-Based Gene Delivery Systems: Performance Data | ||||
| Polymer Architecture | Cell Line | Transfection Efficiency | Cell Viability | N/P Ratio |
| pHEMA-g-pDMAEMA (sunflower/comb) | Jurkat T cells | Up to 50% | >90% | Varied |
| pHEMA-g-pDMAEMA (sunflower/comb) | HeLa | 40-50% | >75% | Varied |
| Reducible PDMAEMA (rPDMAEMA) | B16F10, Pancreatic Cancer Cells | Comparable or better than control PDMAEMA | Minimal toxic effects | 5-20 |
| PDMAEMA/PβAE combination | Various human cells | 700-fold higher than PEI | Low toxicity | 25/1 |
| PDMAEMA-co-PEO | HEK 293 | Inferior to Lipofectamine | Less toxic than Lipofectamine | <10:1 |
Table 2: A comparative summary of transfection efficiency and cytotoxicity for different PDMAEMA-based gene vectors. The N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the nucleic acid. Data sourced from[11][18][19][20].
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of PDMAEMA-based delivery systems.
Protocol: Synthesis of Linear PDMAEMA via Free Radical Polymerization
This protocol describes a standard method for synthesizing PDMAEMA.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
Tetrahydrofuran (THF), anhydrous
-
Glass ampoule, vacuum line, thermostated water bath
Procedure:
-
Prepare a solution of DMAEMA (e.g., 1.0 g) and AIBN in THF (e.g., 2.0 mL). The ratio of [DMAEMA]:[AIBN] will determine the final molecular weight.[11]
-
Transfer the solution to a glass ampoule.
-
Deoxygenate the solution thoroughly by subjecting it to several freeze-pump-thaw cycles.
-
Seal the ampoule under vacuum.
-
Place the sealed ampoule in a thermostated water bath at 60°C for a specified time (e.g., 20 hours).[11]
-
After polymerization, cool the ampoule and carefully break it open.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold hexane with vigorous stirring.
-
Isolate the white PDMAEMA precipitate by filtration.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and composition using Gel Permeation Chromatography (GPC) and ¹H-NMR spectroscopy.[1]
Protocol: Formulation and Characterization of PDMAEMA/DNA Polyplexes
Materials:
-
PDMAEMA stock solution in nuclease-free water
-
Plasmid DNA (pDNA) stock solution in nuclease-free water
-
Nuclease-free buffer (e.g., HEPES-buffered saline)
Procedure:
-
Calculate the required volumes of PDMAEMA and pDNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of amine groups in PDMAEMA to phosphate groups in DNA.[11]
-
Dilute the calculated amounts of PDMAEMA and pDNA separately in equal volumes of buffer.
-
To form the polyplexes, add the diluted PDMAEMA solution to the diluted DNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the polyplexes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the polyplexes using Laser Doppler Velocimetry.
-
Complexation Confirmation: Verify the complexation of DNA by performing an agarose (B213101) gel retardation assay. Uncomplexed DNA will migrate through the gel, while DNA complexed with PDMAEMA will be retained in the loading well.
-
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HEK 293)
-
Complete cell culture medium
-
PDMAEMA-based nanoparticles or polyplexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the PDMAEMA formulation in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Section 4: Workflow and Mechanistic Diagrams
Visualizing the complex processes involved in utilizing PDMAEMA is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key workflows and mechanisms.
Conclusion
PDMAEMA stands as a remarkably adaptable and potent polymer for advanced therapeutic applications. Its dual pH- and thermo-responsive nature provides a robust toolkit for designing intelligent drug delivery systems capable of targeted release. In the realm of gene therapy, its ability to effectively condense nucleic acids and facilitate endosomal escape through the proton sponge effect makes it a compelling alternative to viral vectors. While challenges related to cytotoxicity persist, ongoing innovations in polymer chemistry, such as the development of biodegradable analogues and sophisticated copolymer architectures, are continuously pushing the boundaries of what is possible. This guide serves as a foundational resource, providing the necessary data, protocols, and mechanistic understanding to aid researchers in harnessing the full potential of PDMAEMA for the development of safer and more effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. Smart pH responsive drug delivery system based on poly(HEMA-co-DMAEMA) nanohydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers | MDPI [mdpi.com]
- 19. Cationic polymers for non-viral gene delivery to human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Antimicrobial Properties of Poly(2-(Dimethylamino)ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-(dimethylamino)ethyl methacrylate), commonly known as PDMAEMA, is a versatile cationic polymer that has garnered significant attention for its potent antimicrobial properties. Its efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as some fungi, makes it a promising candidate for various applications, from antimicrobial coatings on medical devices to a component in drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the core principles underlying the antimicrobial action of PDMAEMA, detailing its mechanisms of action, factors influencing its biocidal activity, and the experimental protocols used for its evaluation. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflow diagrams.
Core Mechanism of Antimicrobial Action
The primary mechanism by which PDMAEMA exerts its antimicrobial effect is through the disruption of the bacterial cell membrane.[3][4] This process is initiated by electrostatic interactions between the positively charged polymer and the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids.[5][6]
The proposed mechanism can be summarized in the following steps:
-
Adsorption: The cationic PDMAEMA is electrostatically attracted to the anionic surface of the bacterial cell.[7][8]
-
Membrane Disruption: The polymer chains then insert into and disrupt the integrity of the cell membrane, leading to increased permeability.[3][4]
-
Leakage of Cellular Contents: This disruption results in the leakage of vital intracellular components, such as ions, metabolites, proteins, and nucleic acids.[5]
-
Cell Death: The extensive loss of cellular contents and the collapse of the membrane potential ultimately lead to cell death.[7]
This multi-step process is illustrated in the diagram below:
Factors Influencing Antimicrobial Efficacy
The antimicrobial activity of PDMAEMA is not intrinsic but is influenced by several factors, including its molecular weight, the pH of the surrounding medium, and chemical modifications such as quaternization.
Molecular Weight
Higher molecular weight PDMAEMA generally exhibits enhanced antimicrobial activity.[9] This is attributed to the increased number of cationic charges per polymer chain, which facilitates stronger binding to the bacterial surface and more effective membrane disruption. Studies have shown that a molecular weight greater than 10,000 g/mol is often associated with high killing efficiency.[2]
pH
PDMAEMA is a pH-responsive polymer due to the tertiary amine groups in its structure, which have a pKa of approximately 7.0-7.5.[6][10]
-
At pH < pKa: The amine groups are protonated, rendering the polymer cationic and thus antimicrobially active.[3][4]
-
At pH > pKa: The amine groups are deprotonated and neutral, leading to a significant decrease in antimicrobial activity.[6][9]
Interestingly, the optimal pH for activity can differ between bacterial types. PDMAEMA is generally more active against Gram-positive bacteria at lower pH values and more active against Gram-negative bacteria at higher pH values, around its pKa.[3][4]
Quaternization
Quaternization of the tertiary amine groups on PDMAEMA with alkyl halides introduces permanent positive charges, making the polymer's antimicrobial activity independent of pH.[5][6] The length of the alkyl chain used for quaternization also plays a crucial role. Shorter alkyl chains tend to result in more hydrophilic polymers with enhanced bactericidal activity.[11][12] In contrast, longer alkyl chains can increase hydrophobicity, which may hinder the interaction with the bacterial membrane and reduce antimicrobial efficacy.[1][12]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of PDMAEMA and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the polymer that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Summary of MIC and MBC Values for PDMAEMA and Quaternized PDMAEMA (QPDMAEMA) against Common Bacteria.
| Polymer | Quaternizing Agent | Degree of Quaternization | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference(s) |
| PDMAEMA | N/A | N/A | Escherichia coli | 0.1 - 1.0 | - | [3][4] |
| PDMAEMA | N/A | N/A | Staphylococcus aureus | Variable | - | [3][4] |
| PDMAEMA | N/A | N/A | E. coli | 0.5 | - | [5][6] |
| PDMAEMA | N/A | N/A | S. aureus | 1.0 | - | [5][6] |
| QPDMAEMA | Iodoethane | ~10 mol% | E. coli | 0.2 | 0.4 - 3.2 | [5][6] |
| QPDMAEMA | Iodoethane | ~10 mol% | S. aureus | 0.8 | 0.8 - 1.6 | [5][6] |
| QPDMAEMA | Bromoethane | ~10 mol% | E. coli | 0.2 | 0.4 - 3.2 | [5][6] |
| QPDMAEMA | Bromoethane | ~10 mol% | S. aureus | 0.4 | 0.8 - 1.6 | [5][6] |
| QPDMAEMA | Bromohexane | ~10 mol% | E. coli | 0.2 | 0.4 | [5][6] |
| QPDMAEMA | Bromohexane | ~10 mol% | S. aureus | 0.4 | 0.8 | [5][6] |
| QPDMAEMA | Bromoethanol | ~10 mol% | E. coli | 0.2 | 0.4 - 3.2 | [5][6] |
| QPDMAEMA | Bromoethanol | ~10 mol% | S. aureus | 0.4 | 0.8 - 1.6 | [5][6] |
Note: The variability in reported MIC values can be attributed to differences in experimental conditions, such as the specific bacterial strains, polymer molecular weights, and testing methodologies used in various studies.
Experimental Protocols
A systematic approach is required to evaluate the antimicrobial properties of PDMAEMA. The following diagram outlines a typical experimental workflow.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of the polymer required to inhibit growth and to kill the bacteria, respectively.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: A two-fold serial dilution of the PDMAEMA solution is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest polymer concentration in which no visible turbidity is observed.
-
MBC Determination: An aliquot from the wells showing no growth is plated onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Zeta Potential Measurement
This technique is used to assess the interaction between the cationic polymer and the negatively charged bacterial surface.
Protocol:
-
Bacterial Suspension: A suspension of bacteria is prepared in a low ionic strength buffer.
-
Incubation: The bacterial suspension is incubated with various concentrations of the PDMAEMA solution.
-
Measurement: The zeta potential of the bacterial cells is measured using a Zetasizer. A change from a negative to a positive zeta potential indicates the adsorption of the polymer onto the bacterial surface.[5]
Membrane Permeability Assays
These assays utilize fluorescent probes to assess the extent of membrane damage.
-
1-N-Phenylnaphthylamine (NPN) Uptake Assay: NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Increased fluorescence indicates membrane permeabilization.[3][4]
-
Calcein-AM Assay: Calcein-AM is a non-fluorescent, membrane-permeable dye that is converted to the fluorescent, membrane-impermeable calcein (B42510) by intracellular esterases in viable cells. A decrease in fluorescence indicates membrane damage and leakage of calcein.[3][4]
Protein Leakage Assay
This assay quantifies the leakage of intracellular proteins as a result of membrane disruption.
Protocol:
-
Incubation: Bacterial cells are incubated with the PDMAEMA solution for a specific period.
-
Centrifugation: The suspension is centrifuged to pellet the bacterial cells.
-
Protein Quantification: The protein concentration in the supernatant is determined using a standard protein assay (e.g., Bradford or BCA assay). An increase in protein concentration in the supernatant compared to a control indicates protein leakage.[5]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphological changes in bacterial cells upon treatment with PDMAEMA.
Protocol:
-
Treatment: Bacteria are treated with the polymer solution.
-
Fixation: The cells are fixed (e.g., with glutaraldehyde), dehydrated through a series of ethanol (B145695) washes, and dried.
-
Imaging: The dried samples are coated with a conductive material (e.g., gold) and imaged using an SEM. Images of treated cells often show significant membrane damage, such as blebbing, wrinkling, and lysis, compared to untreated control cells.[5]
Conclusion
Poly(this compound) is a highly effective antimicrobial polymer with a mechanism of action centered on the disruption of the bacterial cell membrane. Its activity can be finely tuned by controlling its molecular weight, the environmental pH, and through chemical modification, most notably quaternization. The standardized experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of PDMAEMA-based antimicrobial systems. With its versatile properties, PDMAEMA holds considerable promise for the development of novel solutions to combat microbial contamination in a wide array of biomedical and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial effects of poly(2-(dimethylamino ethyl)methacrylate) against selected gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymers | Free Full-Text | Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applications [mdpi.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Film Properties and Antimicrobial Efficacy of Quaternized PDMAEMA Brushes: Short vs Long Alkyl Chain Length: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Applications of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is a functional monomer that has become indispensable in the development of "smart" polymers for biomedical applications. The resulting polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), and its copolymers exhibit exquisite sensitivity to environmental stimuli, most notably pH and temperature. This responsiveness, conferred by the tertiary amine groups within the DMAEMA monomer, allows for the design of sophisticated systems for controlled drug delivery, gene therapy, and tissue engineering. This technical guide provides a comprehensive review of the current literature on DMAEMA applications, presenting key quantitative data, detailed experimental protocols, and visual representations of important processes to aid researchers and drug development professionals in this dynamic field.
Core Principles of DMAEMA-based Polymers
The utility of DMAEMA in biomedical applications is rooted in the physicochemical behavior of its polymeric forms. The tertiary amine group in the side chain of PDMAEMA has a pKa of approximately 7.3-7.5.[1] This has several important consequences:
-
pH-Responsiveness: At physiological pH of 7.4, the amine groups are partially protonated. In more acidic environments (pH < pKa), such as those found in tumor microenvironments or endosomes, these groups become fully protonated. The resulting electrostatic repulsion between the now-positively charged polymer chains leads to a conformational change, causing the polymer to swell and become more hydrophilic. This transition can be harnessed to trigger the release of an encapsulated therapeutic agent.[2][3] Conversely, at neutral or basic pH, the polymer is less protonated, more hydrophobic, and adopts a more collapsed state, thereby retaining its cargo.[3]
-
Thermo-Responsiveness: PDMAEMA also exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature rises above this critical point.[1] This property can be finely tuned by copolymerization with other monomers, offering another layer of control for drug release or cell sheet engineering.
-
Cationic Nature: The ability of the amine groups to be protonated gives PDMAEMA a cationic character, which is crucial for its application in gene delivery. The positively charged polymer can electrostatically interact with and condense negatively charged nucleic acids (e.g., plasmid DNA, siRNA) into nanoparticles known as polyplexes. This complexation protects the genetic material from degradation and facilitates its cellular uptake.[4][5][6]
Applications in Drug Delivery
The stimuli-responsive nature of DMAEMA-based polymers makes them ideal candidates for the development of advanced drug delivery systems that can release their payload in a spatially and temporally controlled manner.
pH-Sensitive Nanoparticles for Targeted Cancer Therapy
The acidic microenvironment of solid tumors provides a natural target for pH-sensitive drug delivery systems. DMAEMA-containing nanoparticles can be designed to remain stable and retain their drug cargo in the bloodstream (at pH 7.4) but to swell and release the drug upon reaching the acidic tumor tissue.
Table 1: Physicochemical and Drug Release Properties of DMAEMA-based Nanoparticles
| Polymer System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Release Conditions | Cumulative Release (%) | Reference |
| P(St-co-DMAEMA) | Coumarin-6 | ~100 | Near neutral at pH 7.4, positive at acidic pH | pH 2 (24h) | >70 | [7] |
| P(HEMA-co-DMAEMA) Nanohydrogel | Doxorubicin | 180 (at pH 7.4), 400 (at pH 5.5) | Not specified | pH 5.5 | 80 | [8] |
| P(DMAEMA-co-MPS) coated Mesoporous Silica | Doxorubicin | 122.4 | Not specified | Acidic pH | Rapid release | [9] |
| MIP (DMAEMA-EGDMA) | Ibuprofen | Not specified | Influenced by imprinting | pH 2.2 vs. 7.4 | Different release profiles | [10] |
MIP: Molecularly Imprinted Polymer; NIP: Non-Imprinted Polymer
Stimuli-Responsive Hydrogels for Controlled Release
DMAEMA can be incorporated into crosslinked hydrogel networks to create materials that swell or shrink in response to environmental cues. These hydrogels have applications in oral drug delivery, wound healing, and as implantable depots for sustained release.[11][12] For instance, composite hydrogels of DMAEMA and chitosan (B1678972) have been investigated as smart drug carriers for stomach-specific drug delivery.[13][14]
Applications in Gene Delivery
The cationic nature of PDMAEMA has been extensively exploited for the non-viral delivery of nucleic acids. PDMAEMA-based vectors offer a potentially safer alternative to viral vectors.
Polyplex Formation and Characterization
PDMAEMA can condense DNA into stable nanoparticles that protect it from nuclease degradation. The efficiency of this process and the subsequent gene transfection are influenced by the molecular weight of the polymer.
Table 2: Influence of PDMAEMA Molecular Weight on In Vitro Gene Delivery
| PDMAEMA Molecular Weight ( g/mol ) | Cytotoxicity | DNA Binding Affinity | Relative Transfection Efficiency | Reference |
| 43,000 | Lower | Complete | Lower | [15] |
| >112,000 | Higher | Complete | Higher | [15] |
| 915,000 | Higher | Greater | Highest | [15] |
Strategies to Enhance Biocompatibility
A significant challenge with cationic polymers is their inherent cytotoxicity. Research has focused on modifying the PDMAEMA structure to improve its safety profile. One successful approach involves creating reducible PDMAEMA by introducing disulfide bonds into the polymer backbone. These bonds are stable in the extracellular environment but are cleaved in the reducing environment of the cytoplasm, leading to the disassembly of the polyplex, release of the genetic material, and degradation of the polymer into less toxic, lower molecular weight fragments.[4] Copolymerization with biocompatible polymers like chondroitin (B13769445) sulfate (B86663) has also been shown to significantly improve cell viability.[16]
Experimental Protocols
Synthesis of Monodispersed P(St-co-DMAEMA) Nanoparticles
This protocol is based on emulsion polymerization as described in the literature.[7]
-
Preparation: In a reaction vessel, combine deionized water and an appropriate emulsifier (e.g., sodium dodecyl sulfate).
-
Monomer Addition: Add the desired molar ratio of styrene (B11656) (St) and this compound (DMAEMA) to the aqueous phase under continuous stirring to form a stable emulsion.
-
Initiation: Heat the emulsion to the reaction temperature (e.g., 70-80 °C) and introduce a water-soluble initiator such as potassium persulfate to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for several hours (e.g., 4-6 hours) to ensure high monomer conversion.
-
Purification: Purify the resulting nanoparticle dispersion by dialysis against deionized water for 24-48 hours to remove unreacted monomers, initiator fragments, and the emulsifier.
Synthesis of Reducible PDMAEMA via RAFT Polymerization
This protocol for synthesizing reducible PDMAEMA is adapted from studies on gene delivery vectors.[4]
-
Reaction Setup: In a glass ampoule, dissolve DMAEMA monomer, a difunctional reversible addition-fragmentation chain-transfer (RAFT) agent, and a radical initiator (e.g., AIBN) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Deoxygenation: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.
-
Polymerization: Seal the ampoule under vacuum and place it in a thermostated bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Isolation: Precipitate the synthesized polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as hexane. Isolate the polymer by filtration and dry under vacuum. This yields a polymer with terminal thiol groups.
-
Oxidation: Dissolve the thiol-terminated polymer in a suitable solvent and expose it to an oxidizing agent (e.g., air, dimethyl sulfoxide) to facilitate the formation of disulfide bonds in the polymer backbone, creating the reducible PDMAEMA.
Visualizing Key Processes
Workflow for pH-Responsive Drug Release from DMAEMA Nanoparticles
Caption: Mechanism of pH-triggered drug release from DMAEMA nanoparticles.
Cellular Uptake and Gene Delivery Pathway of PDMAEMA Polyplexes
Caption: Proposed mechanism for cellular uptake and endosomal escape of PDMAEMA-based polyplexes.
Conclusion and Future Outlook
This compound remains a cornerstone monomer for the synthesis of advanced, stimuli-responsive polymers. Its applications in creating sophisticated drug delivery and gene therapy systems continue to expand. Future research will likely focus on the development of multifunctional copolymers with even greater control over their responsiveness, further improvements in biocompatibility to facilitate clinical translation, and the integration of DMAEMA-based materials into complex theranostic platforms. The versatility and tunable nature of DMAEMA ensure its continued relevance in addressing pressing challenges in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermosensitive polymers as carriers for DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of monodispersed P(St-co-DMAEMA) nanoparticles as pH-sensitive drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smart pH responsive drug delivery system based on poly(HEMA-co-DMAEMA) nanohydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Acceleration of Wound Healing in Diabetic Rats through Poly Dimethylaminoethyl Acrylate–Hyaluronic Acid Polymeric Hydrogel Impregnated with a Didymocarpus pedicellatus Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The copolymer of Poly(2-dimethylaminoethyl methacrylate) and methacrylated chondroitin sulfate with low cytotoxicity for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety and handling precautions for 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a versatile monomer frequently utilized in the synthesis of polymers for drug delivery systems, tissue engineering, and other biomedical applications.[1] Adherence to rigorous safety protocols is essential due to the monomer's hazardous properties.
Hazard Identification and Toxicological Profile
DMAEMA is classified as a combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It is corrosive and can cause severe skin burns and eye damage.[2][3] Furthermore, it is a known skin sensitizer, meaning that repeated contact can lead to an allergic reaction.[4][5]
The primary mechanism of cytotoxicity for methacrylate monomers is believed to be the induction of oxidative stress.[6][7] This process involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[6][8] The reduction in GSH leads to an overproduction of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA.[5][6] This DNA damage can trigger the activation of the ATM (ataxia telangiectasia-mutated) signaling pathway and the intrinsic (mitochondrial) apoptotic pathway, ultimately leading to programmed cell death.[6][9]
Summary of Toxicological Data
The following table summarizes key quantitative toxicity data for DMAEMA.
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 1751 mg/kg | [6] |
| LD50 | Rat | Oral | > 2000 mg/kg | [10] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [10] |
| LC50 | Rat | Inhalation | 620 mg/m³/4H | [6][10] |
| LC50 | Mouse | Inhalation | 1800 mg/m³/2H | [6] |
Occupational Exposure Limits
As of this guide's publication, specific Occupational Exposure Limits (OELs) for DMAEMA have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[6] However, for context, OELs for related methacrylate monomers are provided below. Given DMAEMA's hazard profile, airborne concentrations should be kept as low as reasonably achievable.
| Compound | Agency | Limit (8-hr TWA) | Reference(s) |
| Methyl Methacrylate | OSHA | 100 ppm | [9] |
| Methyl Methacrylate | NIOSH | 100 ppm | [9] |
| Methyl Methacrylate | ACGIH | 50 ppm | [9] |
| Butyl Acrylate | ACGIH | 2 ppm | [11] |
Physical and Chemical Properties
Understanding the physical and chemical properties of DMAEMA is crucial for safe storage and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molecular Weight | 157.21 g/mol | [5][12] |
| Appearance | Clear, colorless to pale yellow liquid | [4][12] |
| Odor | Acrid, rotten-egg like | [3][10] |
| Boiling Point | 182-192 °C | [13] |
| Density | 0.933 g/mL at 25 °C | [13] |
| Flash Point | 64 - 70 °C (closed cup) | [1][4] |
| Solubility | Insoluble in water, miscible with most organic solvents | [3][14][15] |
| Vapor Pressure | 0.48 mmHg at 20 °C | |
| Autoignition Temperature | 255 °C | [13] |
Safe Handling and Storage
Engineering Controls and Work Practices
All work with DMAEMA monomer must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below permissible exposure limits.[6][16] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][17] When transferring the material, containers must be grounded and bonded to prevent the buildup of electrostatic charge, which could serve as an ignition source.[4][18]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling DMAEMA. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield if there is a risk of splashing.[4]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Nitrile gloves may provide short-term protection against small splashes, but for more than incidental contact, supported polyvinyl alcohol (PVA) or butyl rubber gloves are recommended.[16] Always inspect gloves before use and use proper removal technique.[13] A lab coat is required at all times.
-
Respiratory Protection : If ventilation is inadequate or if workplace conditions warrant it, a NIOSH-approved respirator must be used.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[4]
References
- 1. Structure-toxicity relationships of acrylic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methacryloxylethyl Cetyl Ammonium Chloride Induces DNA Damage and Apoptosis in Human Dental Pulp Cells via Generation of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dental Methacrylates on Oxygen Consumption and Redox Status of Human Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxyethyl methacrylate-induced apoptosis through the ATM- and p53-dependent intrinsic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-DIMETHYLAMINOETHYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dimethylaminoethyl methacrylate dmaema: Topics by Science.gov [science.gov]
- 18. gantrade.com [gantrade.com]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the controlled synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PDMAEMA is a versatile cationic polymer with significant potential in drug delivery and gene therapy due to its pH-responsive nature and ability to condense nucleic acids. RAFT polymerization offers precise control over molecular weight, architecture, and narrow molecular weight distributions, which are critical for biomedical applications.
Introduction to RAFT Polymerization of DMAEMA
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with well-defined structures.[1][2] The process involves a conventional radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound.[1] The choice of CTA is crucial for controlling the polymerization of methacrylate (B99206) monomers like DMAEMA.[1] Dithioesters and trithiocarbonates are commonly employed as effective RAFT agents for this purpose.[1] The RAFT process allows for the preparation of homopolymers, block copolymers, and other complex architectures with low polydispersity.[2][3][4]
Key Parameters and Materials
Successful RAFT polymerization of DMAEMA depends on the careful selection of the monomer, RAFT agent, initiator, and solvent, as well as precise control over reaction conditions such as temperature and time.
Monomer: this compound (DMAEMA) should be passed through a column of basic alumina (B75360) to remove the inhibitor before use.[5]
RAFT Agents: A variety of RAFT agents have been successfully used for DMAEMA polymerization. The choice of the RAFT agent influences the polymerization kinetics and the characteristics of the resulting polymer.[6] Common RAFT agents include:
-
Cumyl dithiobenzoate (CDB)[6]
-
1,4-Bis(2-(thiobenzoylthio)prop-2-yl)benzene (BTBP)[5]
-
S-Methoxycarbonylphenylmethyl dithiobenzoate (MCPDB)[9]
-
S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate (B1256668) (DDMAT)[10]
Initiators: Standard radical initiators are used to generate radicals. The initiator-to-RAFT agent ratio is a critical parameter for controlling the polymerization. Commonly used initiators are:
Solvents: The choice of solvent depends on the specific RAFT agent and the desired polymerization conditions. Suitable solvents include:
Experimental Protocols
Below are representative protocols for the RAFT polymerization of DMAEMA in both organic and aqueous media.
Protocol 1: RAFT Polymerization of DMAEMA in Toluene
This protocol is based on a typical procedure using cumyl dithiobenzoate (CDB) as the RAFT agent and AIBN as the initiator in toluene.[6]
Materials:
-
This compound (DMAEMA), inhibitor removed
-
Cumyl dithiobenzoate (CDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Toluene, anhydrous
-
Hexane, for precipitation
-
Schlenk flask or glass ampoule
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve DMAEMA, CDB, and AIBN in toluene. The molar ratio of [DMAEMA]:[CDB]:[AIBN] can be varied to target different molecular weights; a common starting point is 100:1:0.2.
-
Deoxygenate the mixture by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and seal it.
-
Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 6-24 hours).[9][10] The polymerization time will affect the monomer conversion and final molecular weight.[6]
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold hexane.
-
Isolate the purified polymer by filtration or decantation.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and ¹H NMR to confirm the structure and determine monomer conversion.[6][10]
Protocol 2: Aqueous RAFT Polymerization of DMAEMA
This protocol describes the synthesis of PDMAEMA directly in water using a water-soluble initiator.[7][8]
Materials:
-
This compound (DMAEMA), inhibitor removed
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanopentanoic acid) (V501) (initiator)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Freeze-dryer
Procedure:
-
Dissolve DMAEMA, CPADB, and V501 in deionized water in a reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Seal the vessel and place it in a preheated water bath or oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the intended duration.
-
Stop the reaction by cooling and exposing the solution to air.
-
Purify the polymer by dialysis against deionized water for 48 hours, with frequent water changes.
-
Isolate the final product by freeze-drying.
Data Presentation
The following tables summarize representative data from various RAFT polymerizations of DMAEMA found in the literature.
Table 1: RAFT Polymerization of DMAEMA in Organic Solvents
| RAFT Agent | Initiator | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CDB | AIBN | Varies | Toluene | 60 | Varies | Varies | < 1.3 | [6] |
| BTBP | AIBN | Varies | THF | 60 | 48 | Varies | Narrow | [5] |
| BTBTPB | AIBN | 76:1:0.35 | THF | 60 | 60 | 12,300 | 1.15 | [3] |
| - | AIBN | 50:1 (macro-CTA) | Acetonitrile | 70 | 6 | 8,900 | 1.13 | [10] |
Table 2: Aqueous RAFT Polymerization of DMAEMA
| RAFT Agent | Initiator | [M]:[CTA]:[I] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CPADB | V501 | Varies | Water | 70 | Varies | Varies | < 1.35 | [7][8] |
Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
Caption: The mechanism of RAFT polymerization.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and characterization of PDMAEMA via RAFT polymerization.
Caption: General workflow for PDMAEMA synthesis.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers | MDPI [mdpi.com]
- 3. Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDMAEMA-b-PLMA-b-POEGMA triblock terpolymers via RAFT polymerization and their self-assembly in aqueous solutions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the ATRP Synthesis of Well-Defined Poly(2-(Dimethylamino)ethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) using Atom Transfer Radical Polymerization (ATRP). PDMAEMA is a versatile cationic polymer with significant potential in various biomedical applications, particularly in drug and gene delivery, due to its pH- and thermo-responsive properties. The ability to precisely control the molecular weight and architecture of PDMAEMA through ATRP is crucial for tailoring its properties for specific drug delivery systems.
Introduction to ATRP of PDMAEMA
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] The controlled nature of ATRP is achieved through a reversible activation/deactivation equilibrium between active propagating radicals and dormant species, typically mediated by a transition metal catalyst, most commonly a copper complex.[1][3]
For the polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), ATRP offers excellent control, enabling the synthesis of well-defined homopolymers and block copolymers.[1][4] This control is essential for applications in drug delivery, where polymer characteristics directly influence encapsulation efficiency, drug release kinetics, and biocompatibility.[3][5][6][7]
Key Advantages of ATRP for PDMAEMA Synthesis:
-
Well-defined Polymers: ATRP allows for the precise control of molecular weight and results in polymers with a low polydispersity index (PDI), typically between 1.1 and 1.3.
-
Versatility: The technique is tolerant to a variety of functional groups and can be carried out in different solvents.[1]
-
Block Copolymer Synthesis: ATRP facilitates the synthesis of block copolymers, enabling the creation of amphiphilic structures that can self-assemble into micelles or other nanoparticles for drug encapsulation.[4][8]
-
Mild Reaction Conditions: The polymerization of DMAEMA via ATRP can often be conducted under mild conditions, including at room temperature.[1][9]
Experimental Data Summary
The following tables summarize typical experimental conditions and results for the ATRP synthesis of PDMAEMA, compiled from various literature sources.
Table 1: Typical Reagents and Conditions for ATRP of PDMAEMA
| Component | Example | Molar Ratio (relative to Initiator) | Purpose |
| Monomer | This compound (DMAEMA) | 20 - 200 | The building block of the polymer. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | 1 | Initiates the polymerization process. |
| Catalyst | Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) | 1 | Activates the dormant species to form propagating radicals. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) | 1 - 2 | Solubilizes the copper catalyst and tunes its reactivity. |
| Solvent | Toluene, Anisole, Isopropanol/Water mixtures, or Bulk (solvent-free) | Varies | Provides a medium for the reaction. |
| Temperature | 25 - 90 °C | N/A | Influences the rate of polymerization. |
Table 2: Representative Results for PDMAEMA Synthesis by ATRP
| Entry | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Conversion (%) |
| 1 | EBiB | CuBr/PMDETA | Toluene | 50 | 4 | 10,000 | 9,500 | 1.15 | 92 |
| 2 | EBiB | CuCl/bpy | Anisole | 90 | 2 | 15,000 | 14,200 | 1.20 | 88 |
| 3 | EBiB | CuBr/PMDETA | Isopropanol/Water | 60 | 1.5 | 7,500 | 7,100 | 1.18 | 95 |
| 4 | EBiB | Fe(0)/CuBr2/PMDETA | Isopropanol/Water | 25 | 5 | 20,000 | 18,900 | 1.25 | 90 |
Note: The data in this table are representative examples and actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for ATRP of DMAEMA
This protocol provides a general method for the synthesis of PDMAEMA homopolymer using CuBr/PMDETA as the catalytic system.
Materials:
-
This compound (DMAEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Toluene (or other suitable solvent)
-
Methanol
-
Basic alumina (B75360)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Purification: Pass DMAEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq). Seal the flask and cycle between vacuum and inert gas (e.g., Argon) three times to remove oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the desired amount of purified DMAEMA, solvent (e.g., Toluene), PMDETA (1 eq), and EBiB (1 eq) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C) and stir. The solution should turn from colorless to a greenish/brownish color, indicating the formation of the copper catalyst complex.
-
Monitoring the Reaction: Periodically take samples under inert atmosphere to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification: Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold hexane).
-
Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Purification of PDMAEMA
This protocol details a solvent-free purification method based on the thermo-responsive properties of PDMAEMA.[9]
Materials:
-
Crude PDMAEMA from the polymerization reaction
-
Deionized water
-
pH meter
-
Hot plate with magnetic stirrer
Procedure:
-
Dissolution: Dissolve the crude PDMAEMA in deionized water at a concentration below its lower critical solution temperature (LCST).
-
pH Adjustment: Adjust the pH of the aqueous solution to above 9. This deprotonates the tertiary amine groups, making the polymer less soluble at elevated temperatures.
-
Heating and Precipitation: Heat the solution above the LCST of PDMAEMA (typically around 32-50 °C, depending on molecular weight and concentration). The polymer will precipitate out of the solution.
-
Isolation: The precipitated polymer can be isolated by decantation or centrifugation.
-
Washing: Wash the polymer with hot deionized water (above the LCST) to remove any remaining impurities.
-
Redissolution and Repetition: Cool the polymer below its LCST to redissolve it in a minimal amount of fresh deionized water. Repeat the heating, precipitation, and washing steps as necessary to achieve the desired purity.
-
Final Drying: After the final wash, dry the purified polymer under vacuum.
Visualizations
Caption: Workflow for the ATRP synthesis of well-defined PDMAEMA.
Caption: pH-responsive drug release mechanism of PDMAEMA-based carriers.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. PDMAEMA from α to ω chain ends: tools for elucidating the structure of poly(this compound) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01604D [pubs.rsc.org]
- 3. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Application of DMAEMA-Based Hydrogels for Controlled Drug Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and its copolymers are prominent "smart" materials in the field of controlled drug release.[1] Their stimuli-responsive nature, particularly their sensitivity to pH and temperature, enables the design of advanced drug delivery systems.[1][2][3] These hydrogels can release therapeutic agents in a controlled manner, for example, within the acidic microenvironment of a tumor or the low pH of cellular endosomes.[1] The key to this functionality lies in the tertiary amine groups of DMAEMA, which have a pKa of approximately 7.3-7.5.[1] In acidic environments (pH < pKa), these amines become protonated, leading to electrostatic repulsion between polymer chains. This repulsion causes the hydrogel to swell and become hydrophilic, facilitating the release of encapsulated drugs.[1][4] Conversely, at neutral or basic pH, the polymer is less protonated and more hydrophobic, causing it to collapse and retain the drug.[1] PDMAEMA hydrogels are also thermo-responsive, exhibiting a Lower Critical Solution Temperature (LCST), which allows for temperature-triggered drug release.[1][3] This dual-responsive behavior makes PDMAEMA hydrogels a versatile platform for delivering a wide range of therapeutics, from small-molecule drugs to large biomolecules.[1][5]
Experimental Protocols
Protocol 1: Synthesis of PDMAEMA Hydrogel via Free Radical Polymerization
This protocol describes a common method for synthesizing a crosslinked PDMAEMA hydrogel.[6]
Materials:
-
2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer
-
N,N′-methylenebisacrylamide (MBAAm) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Nitrogen gas
-
Basic alumina (B75360) column[4][7]
-
Reaction vessel (e.g., round-bottom flask)
-
Syringe and cannula
-
Cylindrical molds (e.g., polyvinyl chloride pipettes)[6]
-
Vacuum incubator
Procedure:
-
Monomer Purification: Pass the DMAEMA monomer through a basic alumina column to remove the inhibitor.[4][7]
-
Preparation of Reaction Mixture:
-
Initiation of Polymerization:
-
Prepare a fresh solution of the initiator, APS, in deionized water.
-
Transfer the APS solution to the monomer mixture using a cannula under a nitrogen atmosphere.[6]
-
Mix for an additional 10 minutes.
-
-
Molding and Curing:
-
Transfer the final polymerization mixture into cylindrical molds (e.g., 0.5 cm diameter).[6]
-
Allow the polymerization to proceed for 24 hours at room temperature.
-
-
Washing and Drying:
-
Carefully remove the synthesized hydrogels from the molds.
-
Cut the gels into discs of desired thickness (e.g., 0.5 cm).
-
Wash the discs thoroughly with deionized water to remove any unreacted monomers and initiator.
-
Dry the hydrogels in a vacuum incubator at 50°C until a constant weight is achieved.[6]
-
Protocol 2: Characterization of Hydrogel Swelling Behavior
This protocol details the procedure for evaluating the pH- and temperature-dependent swelling of the synthesized hydrogels.[6][7]
Materials:
-
Dried PDMAEMA hydrogel discs
-
Deionized water
-
Phosphate buffered saline (PBS) or other buffer solutions of various pH values (e.g., pH 2, 5.5, 7.4)[7][8]
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Filter paper
Procedure:
-
Initial Measurement: Weigh the dry hydrogel disc (Wd) using an analytical balance.
-
Swelling:
-
Immerse the dried disc in a beaker containing the desired swelling medium (e.g., deionized water or a specific pH buffer).
-
Place the beaker in a temperature-controlled environment (e.g., room temperature or 37°C).
-
-
Data Collection:
-
At predetermined time intervals, remove the hydrogel from the medium.
-
Gently blot the surface with filter paper to remove excess water.
-
Weigh the swollen hydrogel (Ws).
-
Return the hydrogel to the beaker to continue swelling.
-
-
Equilibrium Swelling: Continue the process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) using the following formula:
-
SR (%) = [(Ws - Wd) / Wd] x 100
-
Protocol 3: In Vitro Drug Loading and Release Study
This protocol outlines the steps for loading a model drug into the hydrogel and subsequently studying its release profile.
Materials:
-
Dried PDMAEMA hydrogel discs
-
Appropriate solvent for the drug
-
Release medium: Buffer solutions simulating physiological conditions (e.g., pH 7.4 for healthy tissue, pH 5.5 for tumor microenvironment)[8]
-
Temperature-controlled shaker or water bath
-
UV-Vis Spectrophotometer or HPLC system for drug quantification[9]
Procedure:
-
Drug Loading (Equilibrium Swelling Method):
-
Prepare a solution of the model drug in a suitable solvent.
-
Immerse a pre-weighed dry hydrogel disc in the drug solution.
-
Allow the hydrogel to swell for a specified period (e.g., 24-48 hours) to allow the drug to diffuse into the hydrogel matrix.
-
After loading, remove the hydrogel, rinse briefly to remove surface-adhered drug, and dry it under vacuum.
-
-
In Vitro Release Study:
-
Place the drug-loaded hydrogel disc into a known volume of the release medium (e.g., 100 mL of pH 7.4 PBS).[6]
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.[6]
-
At specific time intervals, withdraw a small aliquot (e.g., 1-3 mL) of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method like UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[9]
-
Calculate the cumulative amount of drug released over time.
-
-
Data Analysis: Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
Visualizations and Workflows
Caption: Workflow for synthesis and characterization of PDMAEMA hydrogels.
Caption: pH-responsive swelling mechanism and its effect on drug release.
Caption: Workflow for conducting drug loading and in vitro release experiments.
Data Presentation
The performance of DMAEMA-based hydrogels is highly dependent on their composition and the surrounding environmental conditions. The following tables summarize quantitative data from various studies.
Table 1: pH-Responsive Swelling of DMAEMA-based Hydrogels
| Hydrogel Composition | Condition (pH) | Swelling Response | Reference |
|---|---|---|---|
| p(HEMA-co-DMAEMA) Nanohydrogel | pH 7.4 | Particle size ~180 nm | [8] |
| p(HEMA-co-DMAEMA) Nanohydrogel | pH 5.5 | Swells to ~400 nm | [8] |
| PDMAEMA | pH 2 | Highest swelling value observed | [7] |
| PDMAEMA | Increasing pH | Swelling rate substantially decreases |[6] |
Table 2: Drug Release from DMAEMA-based Hydrogels under Different pH Conditions
| Hydrogel System | Model Drug | Condition (pH) | Cumulative Release | Reference |
|---|---|---|---|---|
| p(HEMA-co-DMAEMA) | Doxorubicin | pH 7.4 (Healthy Tissue) | ~20% | [8] |
| p(HEMA-co-DMAEMA) | Doxorubicin | pH 5.5 (Tumor Site) | ~80% | [8] |
| p(HEMA-DMAEMA-PMA-TEGDA) | Insulin | pH 7.3 → 4.0 | Release rate increases ~4-fold | [10][11] |
| p(HEMA-DMAEMA-PMA-TEGDA) | Protamine | pH 7.3 → 4.0 | Release rate increases ~10-fold |[10][11] |
Table 3: Effect of Hydrogel Composition on Drug Diffusion Coefficients at pH 4.0
| Hydrogel Parameter | Model Drug | Change in Parameter | Resulting Change in Diffusion Coefficient (cm²/s) | Reference |
|---|---|---|---|---|
| DMAEMA Content | Insulin | 0 → 20 mol% | ~2-fold increase (1.7 x 10⁻⁷ to 4.0 x 10⁻⁷) | [10][11][12] |
| DMAEMA Content | Protamine | 0 → 20 mol% | ~7-fold increase (1.7 x 10⁻⁷ to 12.2 x 10⁻⁷) | [10][11][12] |
| Crosslinker (TEGDA) Content | Insulin | 3 → 15 mol% | ~3-fold decrease (1.6 x 10⁻⁷ to 0.5 x 10⁻⁷) | [11] |
| Crosslinker (TEGDA) Content | Protamine | 3 → 15 mol% | ~5-fold decrease (4.0 x 10⁻⁷ to 0.8 x 10⁻⁷) |[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Polymer-based thermoresponsive hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Hydrogels in Drug Delivery [ebrary.net]
- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Smart pH responsive drug delivery system based on poly(HEMA-co-DMAEMA) nanohydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Release characteristics of novel pH-sensitive p(HEMA-DMAEMA) hydrogels containing 3-(trimethoxy-silyl) propyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation and Application of PDMAEMA Nanoparticles for Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a cationic polymer widely investigated for non-viral gene delivery.[1][2] Its tertiary amine groups are partially protonated at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids (like plasmid DNA and siRNA) to form nanosized complexes known as polyplexes.[3] These polyplexes protect the genetic material from nuclease degradation and facilitate its entry into cells.[4] A key feature of PDMAEMA is its "proton sponge" effect; the polymer's buffering capacity in the acidic environment of endosomes leads to osmotic swelling and rupture of the endosomal membrane, releasing the genetic cargo into the cytoplasm.[3][5] This document provides detailed protocols for the synthesis of PDMAEMA, the formulation and characterization of PDMAEMA/DNA nanoparticles, and their application in in-vitro gene transfection.
Synthesis of PDMAEMA Polymer
Two common methods for synthesizing PDMAEMA are Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and architecture, and conventional free-radical polymerization.[6][7]
Protocol 1.1: Synthesis of Linear PDMAEMA via RAFT Polymerization[6]
This protocol yields α,ω-dithioester-terminated PDMAEMA.
Materials:
-
2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer
-
Difunctional RAFT agent (e.g., BTBP)
-
2,2′-Azobis(2-methylpropionitrile) (AIBN) initiator
-
Tetrahydrofuran (THF), anhydrous
-
Glass ampoule
-
Vacuum line and flame-sealing equipment
-
Thermostated water bath
Procedure:
-
In a glass ampoule, dissolve DMAEMA monomer (e.g., 1 g), AIBN initiator (e.g., 80 mg), and the RAFT agent (BTBP) in THF. The ratio of [DMAEMA]:[BTBP] can be varied to control the polymer's molecular weight.[6]
-
Thoroughly deoxygenate the solution by subjecting the ampoule to at least three freeze-pump-thaw cycles.
-
Flame-seal the ampoule under vacuum.
-
Place the sealed ampoule in a thermostated water bath at 60°C for 48 hours to allow polymerization to proceed.[6]
-
After polymerization, cool the ampoule, break it open, and precipitate the polymer by adding the reaction mixture dropwise into a 10-fold excess of cold hexane with vigorous stirring.
-
Isolate the precipitated PDMAEMA polymer by filtration.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using ¹H-NMR for structure confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI) determination.
Preparation of PDMAEMA/DNA Nanoparticles (Polyplexes)
Polyplexes are formed by the self-assembly of the cationic polymer (PDMAEMA) and anionic plasmid DNA (pDNA) through electrostatic interactions. The key parameter controlling the properties of these nanoparticles is the N/P ratio, which is the molar ratio of nitrogen atoms in the polymer's amine groups to the phosphate (B84403) groups in the DNA backbone.[4][8]
Protocol 2.1: Formulation of PDMAEMA/pDNA Polyplexes[4][6][9]
Materials:
-
Lyophilized PDMAEMA polymer
-
Plasmid DNA (pDNA) of known concentration (e.g., encoding a reporter gene like GFP or luciferase)
-
Nuclease-free water
-
Buffer solution (e.g., 30 mM sodium acetate, pH 5.0, or 10 mM HEPES, pH 7.4)[6]
Procedure:
-
Prepare Stock Solutions:
-
Calculate N/P Ratio:
-
The number of moles of nitrogen (N) is calculated based on the molecular weight of the DMAEMA monomer (157.21 g/mol ).
-
The number of moles of phosphate (P) is calculated assuming an average molecular weight of 325 g/mol per phosphate group of DNA.[6]
-
The volume of polymer solution needed for a specific N/P ratio is calculated using the formula: Volume of PDMAEMA (µL) = (Mass of DNA (µg) / 325 g/mol ) * N/P ratio * (157.21 g/mol / PDMAEMA concentration (µg/µL))
-
-
Complexation:
-
For a desired N/P ratio, add the calculated amount of PDMAEMA solution to the diluted pDNA solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes.[4] The resulting nanoparticles are now ready for characterization or transfection experiments.
-
Characterization of PDMAEMA/DNA Nanoparticles
Physicochemical characterization is crucial to ensure the nanoparticles are suitable for gene delivery. Key parameters include size, surface charge (zeta potential), and DNA condensation ability.
Protocol 3.1: Size and Zeta Potential Measurement[10]
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Zetasizer).
Procedure:
-
Prepare PDMAEMA/pDNA polyplexes at various N/P ratios (e.g., 1, 2, 5, 10, 15) as described in Protocol 2.1.[4]
-
Dilute the polyplex solution with nuclease-free water or buffer to an appropriate volume for the cuvette.
-
For DLS (size measurement), place the sample in a disposable sizing cuvette and measure the hydrodynamic diameter and polydispersity index (PDI).
-
For ELS (zeta potential measurement), place the sample in a disposable folded capillary cell and measure the electrophoretic mobility to determine the surface charge.
-
Perform measurements in triplicate for each sample.
Protocol 3.2: DNA Condensation/Binding Assay[6]
This assay confirms the ability of PDMAEMA to bind and condense DNA, which is assessed by the retardation of DNA migration in an agarose (B213101) gel.
Materials:
-
PDMAEMA/pDNA polyplexes at various N/P ratios
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
6x DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a DNA stain.
-
Prepare polyplexes at increasing N/P ratios (e.g., 0, 0.5, 1, 2, 4).
-
Add DNA loading dye to each sample and mix.
-
Load the samples, including a 'naked' pDNA control (N/P = 0), into the wells of the agarose gel.
-
Run the gel at 100 V for 45-60 minutes.
-
Visualize the DNA bands under UV light. Complete condensation is indicated by the absence of DNA migration from the loading well, as the larger, neutralized polyplexes cannot move through the gel matrix.[4]
In-Vitro Gene Transfection and Cytotoxicity
Protocol 4.1: Cell Transfection with PDMAEMA/pDNA Nanoparticles[6][9]
Materials:
-
Adherent mammalian cells (e.g., HEK 293, COS-7, or CHO-K1)[7][9][10]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Multi-well cell culture plates (e.g., 24-well)
-
PDMAEMA/pDNA polyplexes (prepared with a reporter gene plasmid)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection (e.g., 1-2 x 10⁵ cells/well).[9]
-
Transfection:
-
On the day of transfection, gently wash the cells with PBS.
-
Remove the wash and add serum-free medium to each well.
-
Prepare PDMAEMA/pDNA polyplexes at the desired N/P ratio (optimal ratios are often between 5 and 15).[10][11]
-
Add the polyplex solution dropwise to each well. The amount of DNA is typically 0.5-1.0 µg per well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the polyplexes for 3-4 hours at 37°C in a CO₂ incubator.[6]
-
Post-Transfection: After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.
-
Gene Expression Analysis: Continue to culture the cells for an additional 24-48 hours. Analyze reporter gene expression (e.g., GFP via fluorescence microscopy, luciferase via a luminometer assay).[6]
Protocol 4.2: Cytotoxicity Evaluation (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
PDMAEMA nanoparticles (without DNA) or PDMAEMA/pDNA polyplexes at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the nanoparticles. Include untreated cells as a negative control.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Physicochemical Properties of PDMAEMA/pDNA Nanoparticles at Different N/P Ratios.
| N/P Ratio | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| 1 | ~200 - 300 | > 0.3 | -5 to +5 | [10] |
| 3 | ~150 | < 0.2 | +10 to +20 | [10] |
| 5 | ~120 - 160 | < 0.25 | +20 to +30 | [11] |
| 10 | ~100 - 140 | < 0.25 | +25 to +35 | [11][12] |
| 15 | ~160 | < 0.25 | > +30 |[11] |
Note: Values are approximate and can vary significantly based on polymer molecular weight, DNA concentration, buffer conditions, and measurement technique.
Table 2: Summary of Transfection Efficiency and Cytotoxicity.
| Cell Line | Optimal N/P Ratio | Transfection Efficiency | Cytotoxicity Profile | Reference |
|---|---|---|---|---|
| COS-7 | 3 (w/w ratio) | High | Moderate; cytotoxicity is partially masked by DNA complexation. | [10] |
| CHO-K1 | ~10 | High | Molecular weight dependent; lower for star-shaped polymers. | [7][12] |
| HEK 293 | 8 - 10 | High | Lower for copolymers with PEG. | [9] |
| Caco-2 | N/A | N/A | Apoptosis observed at 100-250 µg/ml after 24-72h. |[1] |
Visualizations
Caption: Experimental workflow for PDMAEMA nanoparticle synthesis and gene delivery.
References
- 1. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smart Polymeric Nanoparticles for Cancer Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Random Cationic Copolymers as Polyplex-Formation Vectors for DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Study of a Library of PDMAEMA-Based, Superparamagnetic Nano-Stars for the Transfection of CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of size and serum proteins on transfection efficiency of poly ((2-dimethylamino)ethyl methacrylate)-plasmid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of poly[this compound] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Surface Modification with Poly(2-(Dimethylamino)ethyl Methacrylate) Brushes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) brushes. These polymer layers, tethered to a surface, offer a versatile platform for a wide range of biomedical applications due to their unique stimuli-responsive properties. PDMAEMA brushes can respond to changes in pH, temperature, and ionic strength, making them ideal for use in drug delivery, gene therapy, antibacterial surfaces, and biosensing.[1][2][3]
Introduction to PDMAEMA Brushes
PDMAEMA is a cationic polymer that exhibits a Lower Critical Solution Temperature (LCST) and a pKa of approximately 7.5.[4][5] This means its solubility and charge state can be tuned by environmental conditions. At low pH, the tertiary amine groups are protonated, rendering the brushes positively charged and hydrophilic, causing them to swell.[5][6] Conversely, at high pH, the brushes are deprotonated, becoming neutral and more hydrophobic, which leads to their collapse.[6][7] This dynamic behavior is central to their functionality in various applications.
The synthesis of well-defined PDMAEMA brushes is most commonly achieved through surface-initiated atom transfer radical polymerization (SI-ATRP).[4][5][8][9][10][11] This "grafting from" technique allows for precise control over the thickness, grafting density, and architecture of the polymer brushes.[10]
Key Applications and Quantitative Data
PDMAEMA brushes have demonstrated significant potential in several key areas of biomedical research and drug development.
Protein Adsorption and Desorption
The charge-selective nature of PDMAEMA brushes allows for the controlled binding and release of proteins.[8] Negatively charged proteins, such as bovine serum albumin (BSA), can be electrostatically adsorbed onto the positively charged brushes and subsequently released by altering the pH or ionic strength.[7][8] This property is valuable for applications in chromatography and biosensing.[4][7]
| Property | Value | Conditions | Reference |
| BSA Binding Ratio | ~120-146 DMAEMA monomers per BSA molecule | - | [4][8] |
| BSA Adsorption Capacity | 10 to 15 monolayers equivalent | Below LCST | [4] |
| BSA Release | Triggered by changes in pH and/or ionic strength | - | [8] |
| Lysozyme (positively charged) Interaction | Completely rejected | - | [8] |
Gene Delivery
The cationic nature of PDMAEMA brushes enables them to electrostatically interact with and condense negatively charged nucleic acids like plasmid DNA and siRNA.[5][12][13] This makes them promising non-viral vectors for gene delivery. The formation of polyplexes (polymer-DNA complexes) protects the genetic material and facilitates its cellular uptake.[12][14] Furthermore, degradable linkers can be incorporated to ensure the release of the genetic cargo within the cell.[12][14][15]
| Property | Value | Details | Reference |
| Polyplex Size | 100 - 200 nm | Formed with plasmid DNA | [12][15] |
| Cytotoxicity | Lower than 25kDa PEI and high molecular weight linear PDMAEMA | In vitro studies | [12][15] |
| Transfection Efficiency | Higher than high molecular weight linear PDMAEMA | In vitro studies | [12][15] |
| Degradation Half-life | 96 hours | For brushes with hydrolyzable carbonate ester linkers at pH 7.4, 37°C | [14][16] |
Antibacterial Surfaces
Quaternization of the tertiary amine groups in PDMAEMA brushes results in permanent positive charges, creating potent antimicrobial surfaces.[17][18] These quaternized PDMAEMA (QPDMAEMA) brushes can effectively kill both Gram-positive and Gram-negative bacteria upon contact.[17][18] The biocidal activity is influenced by factors such as the alkyl chain length of the quaternizing agent and the molecular weight of the polymer brushes.[13][17]
| Property | Value | Organism(s) | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.1 - 1.0 mg/mL | Gram-negative bacteria | [13][19] |
| Killing Efficiency | Nearly 100% | For surfaces with grafted polymer molecular weight > 10,000 g/mol | [13] |
| Biocidal Activity | Enhanced for hydrophilic brushes | Escherichia coli and Bacillus cereus | [17][18] |
Experimental Protocols
Protocol 1: Synthesis of PDMAEMA Brushes via Surface-Initiated ATRP
This protocol describes the "grafting from" method for synthesizing PDMAEMA brushes on a silicon wafer substrate.
Materials:
-
Silicon wafers
-
Toluene (B28343), Ethanol (B145695), Deionized water
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (Bpy)
-
Anhydrous solvent (e.g., Toluene or a water/ethanol mixture)[5]
Procedure:
-
Substrate Cleaning: Clean silicon wafers by sonication in ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Initiator Immobilization:
-
Immerse the cleaned wafers in a 1% (v/v) solution of APTES in toluene for 1 hour to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse with toluene and ethanol, then dry.
-
React the amine-functionalized surface with a solution of BIBB and TEA in anhydrous toluene to attach the ATRP initiator.
-
Rinse with toluene and ethanol, then dry.
-
-
ATRP of DMAEMA:
-
Prepare the polymerization solution by dissolving DMAEMA, CuBr, and Bpy in the chosen solvent system under an inert atmosphere (e.g., argon or nitrogen). The molar ratio of monomer:initiator:ligand can be varied to control polymer chain length. A typical ratio is [DMAEMA]:[CuBr]:[Bpy] = 100:1:2.
-
Immerse the initiator-functionalized wafers in the polymerization solution.
-
Carry out the polymerization at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to achieve the desired brush thickness.
-
Stop the polymerization by removing the wafers and rinsing them with a suitable solvent (e.g., ethanol) to remove any non-grafted polymer and catalyst residues.
-
Dry the PDMAEMA-modified wafers under a stream of nitrogen.
-
Characterization:
-
Ellipsometry: To measure the dry thickness of the polymer brush.[5]
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness.[2]
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.
-
Water Contact Angle Measurement: To assess the surface wettability.[18]
Protocol 2: Quaternization of PDMAEMA Brushes for Antibacterial Applications
This protocol details the post-polymerization modification of PDMAEMA brushes to introduce permanent cationic charges.
Materials:
Procedure:
-
Immerse the PDMAEMA-modified substrate in a solution of the chosen alkyl halide in an anhydrous solvent. The concentration of the alkyl halide and the reaction time will influence the degree of quaternization.
-
Conduct the reaction at room temperature or elevated temperature overnight.[5]
-
After the reaction, thoroughly rinse the substrate with a suitable solvent (e.g., ethanol) to remove unreacted alkyl halide and solvent.
-
Dry the quaternized PDMAEMA (QPDMAEMA) brush-modified substrate under a stream of nitrogen.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the quaternization by observing changes in the vibrational spectra.[18]
-
XPS: To detect the presence of the counter-ion from the alkyl halide.
-
Water Contact Angle Measurement: To assess changes in surface wettability.[18]
Protocol 3: Evaluation of Protein Adsorption on PDMAEMA Brushes
This protocol outlines a method to quantify the adsorption of a model protein, Bovine Serum Albumin (BSA), onto PDMAEMA brushes using Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation (QCM-D).[7][8]
Materials:
-
PDMAEMA-modified sensor chip (for SPR or QCM-D)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.8 and pH 9.0)
-
BSA solution in PBS (e.g., 1 mg/mL)
-
High salt concentration solution (e.g., 1 M NaCl in PBS)
Procedure:
-
Baseline Establishment: Equilibrate the PDMAEMA-modified sensor chip with PBS at a pH where the brushes are charged (e.g., pH 5.8) until a stable baseline is achieved.
-
Protein Adsorption: Inject the BSA solution over the sensor surface and monitor the change in signal (SPR angle or QCM-D frequency/dissipation) corresponding to protein adsorption.
-
Rinsing: After the adsorption step, rinse the surface with PBS to remove any loosely bound protein.
-
Protein Desorption: To induce desorption, inject a solution with a different pH (e.g., pH 9.0) or a high salt concentration to disrupt the electrostatic interactions.[7] Monitor the signal change to quantify the amount of released protein.
Visualizing Workflows and Concepts
References
- 1. Synthesis and Multi-Stimuli-Responsive Behavior of Poly(N,N-dimethylaminoethyl methacrylate) Spherical Brushes under Different Modes of Confinement in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresponsive Transitions of PDMAEMA Brushes for Tunable Surface Patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and swelling behavior of pH-responsive polybase brushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction biodegradable brushed PDMAEMA derivatives synthesized by atom transfer radical polymerization and click chemistry for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Degradable-brushed pHEMA-pDMAEMA synthesized via ATRP and click chemistry for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Film Properties and Antimicrobial Efficacy of Quaternized PDMAEMA Brushes: Short vs Long Alkyl Chain Length: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Copolimerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with Methyl Methacrylate (MMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of copolymers of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and methyl methacrylate (MMA). The unique pH-responsive and biocompatible properties of these copolymers make them highly valuable in various biomedical fields, especially in the development of advanced drug delivery systems and as antimicrobial agents.
Introduction
The copolymerization of the hydrophilic monomer DMAEMA with the hydrophobic monomer methyl methacrylate (MMA) results in amphiphilic copolymers with tunable properties. The tertiary amine groups in the DMAEMA units impart a pH-sensitive character; these groups are protonated and soluble in acidic conditions and deprotonated and less soluble at physiological or basic pH. This "smart" behavior is crucial for applications requiring environmentally triggered responses, such as targeted drug release in the acidic microenvironments of tumors or within cellular endosomes. The MMA component contributes to the structural integrity and hydrophobicity of the copolymer, influencing its self-assembly into micelles or nanoparticles and its interaction with cell membranes.
These copolymers are synthesized through various methods, including free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). The choice of polymerization technique allows for control over the copolymer's architecture (e.g., random, block), molecular weight, and polydispersity, which in turn dictates its performance in specific applications.
Key Applications
-
Drug and Gene Delivery: The cationic nature of protonated DMAEMA facilitates the electrostatic complexation with negatively charged molecules like DNA and RNA, making these copolymers effective non-viral vectors for gene delivery.[1][2][3][4][5] In drug delivery, they can be formulated into nanoparticles or micelles to encapsulate therapeutic agents, with the pH-responsive nature enabling targeted release.[6][7]
-
Antimicrobial and Antifouling Coatings: P(DMAEMA-co-MMA) copolymers have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9] The cationic charges on the DMAEMA units can interact with and disrupt bacterial cell membranes, leading to cell death. This property is being explored for creating antimicrobial coatings for medical devices, surgical equipment, and wound dressings to prevent biofilm formation and healthcare-associated infections.[8][9]
-
Biomedical Technologies: Due to their biocompatibility and optical transparency, PMMA-based copolymers are utilized in a range of biomedical applications, including synthetic bone cement, corneal implants, and dental implants.[10] The incorporation of DMAEMA can enhance these properties and add functional responsiveness.
Data Summary
The following tables summarize quantitative data from various studies on the synthesis and properties of P(DMAEMA-co-MMA) copolymers.
Table 1: Synthesis Conditions and Copolymer Characteristics
| Copolymer ID | Polymerization Method | DMAEMA:MMA Molar Ratio (Feed) | Solvent | Initiator | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PDM1 | Free Radical | 1:1 (by weight) | DMF | AIBN | 70 | - | 1.65-1.93 | [8] |
| PDM2 | Free Radical | 1:2 (by weight) | DMF | AIBN | 70 | - | 1.65-1.93 | [8] |
| PDM3 | Free Radical | 1:3 (by weight) | DMF | AIBN | 70 | - | 1.65-1.93 | [8] |
| PDM4 | Free Radical | 1:4 (by weight) | DMF | AIBN | 70 | - | 1.65-1.93 | [8] |
| DM2 | Bulk Free Radical | 9:1 | None | AIBN | 70 | 114,000 | 2.1 | [11] |
| DM3 | Bulk Free Radical | 8:2 | None | AIBN | 70 | 118,000 | 2.2 | [11] |
| - | RAFT | Varied | Toluene | AIBN | 70 | 17,000-35,700 | <1.3 | [2] |
| - | ATRP | Varied | - | Ethyl 2-bromoisobutyrate | - | - | ~1.2 | [12] |
Table 2: Antibacterial Activity of P(DMAEMA-co-MMA) Copolymers
| Copolymer ID | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) | Reference |
| PDM1 | 19 ± 0.33 | 20 ± 0.33 | [8] |
| PDM2 | 16 ± 0.41 | 17 ± 0.29 | [8] |
| PDM3 | 13 ± 0.25 | 14 ± 0.36 | [8] |
| PDM4 | 10 ± 0.33 | 11 ± 0.33 | [8] |
Experimental Protocols
Protocol 1: Synthesis of P(DMAEMA-co-MMA) by Free Radical Polymerization
This protocol describes a typical solution polymerization method.
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA), purified
-
Methyl methacrylate (MMA), purified
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
N,N-Dimethylformamide (DMF), solvent
-
Hexane (B92381), for precipitation
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the desired amounts of DMAEMA and MMA in DMF.
-
Add AIBN as the initiator. A typical concentration is around 1 mol% with respect to the total monomer concentration.
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 15-30 minutes to prevent inhibition of the polymerization.[11]
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for a specified time, typically 5-24 hours.[8][11]
-
After the polymerization is complete, cool the flask to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold hexane with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh hexane.
-
Dry the purified polymer in a vacuum oven at 40°C overnight to obtain a white powder.[11]
Protocol 2: Characterization of P(DMAEMA-co-MMA) Copolymers
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
- Purpose: To confirm the copolymer structure and determine the copolymer composition.
- Procedure: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃). Characteristic peaks for P(DMAEMA-ran-MMA) in CDCl₃ include: δ 4.07 ppm (-(CH₂-O-C=O) of PDMAEMA), δ 3.57 ppm ((O-CH₃) of PMMA), δ 2.60 ppm ((N-CH₂) of PDMAEMA), and δ 2.33 ppm ((N-CH₃) of PDMAEMA).[11] The ratio of the integrals of these peaks can be used to calculate the molar ratio of the monomers in the copolymer.
2. Gel Permeation Chromatography (GPC):
- Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
- Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and analyze using a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Purpose: To identify the functional groups present in the copolymer.
- Procedure: Record the FTIR spectrum of the dried polymer sample. Key characteristic bands for P(DMAEMA-co-MMA) include the C=O stretching of the ester group (~1730 cm⁻¹), C-N stretching of the tertiary amine (~1020 cm⁻¹), and C-O-C stretching (~1150-1250 cm⁻¹).[8][13]
Visualizations
Caption: Workflow for Synthesis, Characterization, and Application of P(DMAEMA-co-MMA).
Caption: pH-Responsive Behavior of P(DMAEMA-co-MMA) for Drug Delivery.
References
- 1. This compound based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? | MDPI [mdpi.com]
- 3. Promising Gene Delivery Properties of Polycations Based on 2-(N, N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermosensitive polymers as carriers for DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Amphiphilic Copolymer Poly[this compound-co-methyl methacrylate] | Scientific.Net [scientific.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inherently Antimicrobial P(MMA-ran-DMAEMA) Copolymers Sensitive to Photodynamic Therapy: A Double Bactericidal Effect for Active Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating PDMAEMA-Based Antimicrobial Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)-based coatings for creating antimicrobial surfaces. The protocols detailed below are essential for developing effective strategies to combat surface-associated microbial contamination, a significant challenge in biomedical and industrial settings.
Introduction to PDMAEMA-Based Antimicrobial Coatings
Poly(this compound) (PDMAEMA) is a cationic polymer that has garnered significant attention for its antimicrobial properties. Its mechanism of action primarily involves the electrostatic interaction between the positively charged polymer and the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[1] The antimicrobial efficacy of PDMAEMA can be significantly enhanced through quaternization, which introduces permanent positive charges on the polymer backbone.[1][2] This document outlines the key experimental procedures for the synthesis of PDMAEMA coatings, their subsequent quaternization, and the characterization of their physicochemical and antimicrobial properties.
Experimental Protocols
Synthesis of PDMAEMA Coatings via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a versatile technique for grafting well-defined polymer brushes from a surface. This method allows for precise control over the thickness and density of the polymer coating.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-Bromoisobutyryl bromide (BIBB)
-
Triethylamine (TEA)
-
Anhydrous toluene (B28343)
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Anhydrous methanol (B129727)
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Silanization: Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. This step introduces amine functional groups on the surface.
-
Initiator Immobilization: After silanization, rinse the substrate with toluene and dry it. Immerse the substrate in a solution of anhydrous toluene containing 1% (v/v) TEA and 1% (v/v) BIBB for 1 hour at room temperature. This reaction attaches the ATRP initiator to the surface.
-
SI-ATRP of DMAEMA: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare the polymerization solution. For a typical reaction, dissolve DMAEMA (e.g., 5 g) and bpy (e.g., 0.156 g) in anhydrous methanol (e.g., 10 mL). Add CuBr (e.g., 0.072 g) to the solution. Place the initiator-modified substrate in the flask.
-
Polymerization: Carry out the polymerization at a controlled temperature (e.g., 60°C) for a specified time to achieve the desired coating thickness.
-
Post-Polymerization Cleaning: After polymerization, remove the substrate and wash it thoroughly with methanol to remove any non-grafted polymer. Dry the PDMAEMA-coated substrate under a stream of nitrogen.
Quaternization of PDMAEMA Coatings
Quaternization enhances the antimicrobial activity of PDMAEMA by creating permanent cationic charges.
Materials:
-
PDMAEMA-coated substrate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, bromohexane)[1]
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile)
Protocol:
-
Place the PDMAEMA-coated substrate in a round-bottom flask.
-
Add a solution of the chosen alkyl halide in the anhydrous solvent. The molar ratio of the alkyl halide to the DMAEMA monomer units should be adjusted to achieve the desired degree of quaternization.[2]
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours under an inert atmosphere.[3]
-
After the reaction, thoroughly rinse the substrate with the solvent used for the reaction and then with deionized water to remove any unreacted alkyl halide and salts.
-
Dry the quaternized PDMAEMA (qPDMAEMA)-coated substrate under a stream of nitrogen.
Surface Characterization
ATR-FTIR is used to confirm the presence of the PDMAEMA coating and its quaternization.
Protocol:
-
Obtain a background spectrum of the clean, uncoated substrate.
-
Place the PDMAEMA-coated or qPDMAEMA-coated substrate in direct contact with the ATR crystal.
-
Apply consistent pressure to ensure good contact.
-
Acquire the IR spectrum in the range of 4000-600 cm⁻¹.
-
Identify characteristic peaks:
-
PDMAEMA: C=O stretching (ester) at ~1730 cm⁻¹, C-N stretching at ~1150 cm⁻¹, and N-CH₃ stretching at ~2770 and ~2820 cm⁻¹.
-
qPDMAEMA: A shift in the C-N stretching vibration and changes in the fingerprint region upon quaternization.
-
XPS provides elemental and chemical state information of the surface.
Protocol:
-
Place the coated substrate in the XPS vacuum chamber.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans for C 1s, O 1s, and N 1s regions.
-
Expected Results:
-
The presence of a strong N 1s peak confirms the PDMAEMA coating.
-
For qPDMAEMA, the N 1s spectrum can be deconvoluted to show two components: one for the tertiary amine of PDMAEMA and another at a higher binding energy corresponding to the quaternary ammonium (B1175870) group.[3]
-
This technique measures the surface wettability, which can influence microbial adhesion.
Protocol:
-
Place a droplet of deionized water (typically 2-5 µL) onto the coated surface.
-
Use a goniometer to capture an image of the droplet.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
PDMAEMA coatings are generally hydrophilic, resulting in low water contact angles.
Antimicrobial Efficacy Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of the polymer that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).[4]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
PDMAEMA or qPDMAEMA solutions of known concentrations
-
Bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the polymer solution in the wells of the 96-well plate with the appropriate broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[5] Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the polymer at which no visible turbidity is observed.
-
MBC Determination: To determine the MBC, aliquot 100 µL from the wells showing no growth (at and above the MIC) and plate onto agar (B569324) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Quantitative Data Summary
| Polymer | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference(s) |
| PDMAEMA | E. coli | 0.5 | 0.4 - 3.2 | [4] |
| PDMAEMA | S. aureus | 1.0 | 0.8 - 1.6 | [4] |
| PQDMAEMA-EtI (Iodoethane) | E. coli | 0.2 | 0.4 - 3.2 | [4] |
| PQDMAEMA-EtI (Iodoethane) | S. aureus | 0.8 | 0.8 - 1.6 | [4] |
| PQDMAEMA-HexBr (Bromohexane) | E. coli | 0.2 | 0.4 | [4] |
| PQDMAEMA-HexBr (Bromohexane) | S. aureus | 0.4 | 0.8 | [4] |
Visualizations
Caption: Experimental workflow for PDMAEMA-based antimicrobial coating fabrication and characterization.
Caption: Mechanism of antimicrobial action of cationic PDMAEMA coatings.
References
- 1. XPS Analysis of Surface Modified Polymers [eag.com]
- 2. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action | MDPI [mdpi.com]
- 3. spm.com.cn [spm.com.cn]
- 4. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) as a Flocculant in Water Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(2-(dimethylamino)ethyl methacrylate), or PDMAEMA, is a cationic polymer that has garnered significant interest as a flocculant in water treatment processes.[1][2] Its positively charged amine groups can effectively neutralize the negative surface charges of suspended particles, colloids, and microorganisms in water, leading to their aggregation into larger flocs that can be easily removed through sedimentation or filtration.[1] This document provides detailed application notes and experimental protocols for utilizing PDMAEMA as a flocculant in a laboratory setting. Beyond its role in water purification, PDMAEMA and its derivatives are also explored in biomedical applications like drug delivery and gene therapy, owing to their biocompatibility and pH-responsive nature.[2][3][4]
Flocculation Mechanism
The primary mechanism by which PDMAEMA induces flocculation is charge neutralization.[1][5][6] Suspended particles in water are typically negatively charged, creating repulsive forces that keep them dispersed. The cationic nature of PDMAEMA allows it to adsorb onto these particles, neutralizing their charge and enabling them to aggregate. Additionally, the long polymer chains of high molecular weight PDMAEMA can act as bridges between particles, further enhancing floc formation.[1]
Diagram of Flocculation Mechanism
Caption: Flocculation process from dispersed particles to floc formation.
Data Presentation
Table 1: Flocculation Efficiency of PDMAEMA in Kaolin Suspension
| PDMAEMA Dosage (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Removal (%) |
| 5 | 100 | 45.2 | 54.8 |
| 10 | 100 | 22.1 | 77.9 |
| 15 | 100 | 8.9 | 91.1 |
| 20 | 100 | 5.3 | 94.7 |
| 25 | 100 | 9.8 | 90.2 |
Table 2: Effect of pH on Flocculation Efficiency
| pH | PDMAEMA Dosage (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Removal (%) |
| 4 | 15 | 100 | 15.6 | 84.4 |
| 6 | 15 | 100 | 8.9 | 91.1 |
| 8 | 15 | 100 | 25.4 | 74.6 |
| 10 | 15 | 100 | 48.7 | 51.3 |
Experimental Protocols
Protocol 1: Synthesis of Linear PDMAEMA via Free Radical Polymerization
This protocol outlines a basic method for synthesizing PDMAEMA.[4][7]
Materials:
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), purified
-
2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized
-
Solvent (e.g., Toluene or N,N-Dimethylformamide (DMF))
-
Nitrogen gas
-
Inhibitor remover columns
-
Precipitating solvent (e.g., cold diethyl ether or hexane)
Procedure:
-
Purification: Purify the DMAEMA monomer by passing it through an inhibitor remover column. Recrystallize AIBN from methanol.
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a condenser, dissolve the desired amounts of DMAEMA and AIBN in the chosen solvent.
-
Degassing: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain it for the specified reaction time (e.g., 6-24 hours).
-
Precipitation: After the reaction is complete, cool the solution to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a cold non-solvent.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the obtained PDMAEMA polymer under vacuum at a moderate temperature (e.g., 40°C) overnight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H-NMR spectroscopy.
Protocol 2: Jar Test for Flocculant Performance Evaluation
The jar test is a standard method to determine the optimal dosage of a flocculant for a given water sample.[8][9][10][11][12]
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (e.g., 1 L)
-
Water sample to be treated
-
PDMAEMA stock solution (e.g., 1 g/L)
-
Pipettes
-
Turbidimeter
-
pH meter
-
Stopwatch
Procedure:
-
Sample Preparation: Fill each beaker with a known volume of the water sample (e.g., 500 mL).
-
Initial Measurements: Measure and record the initial turbidity and pH of the water sample.
-
Flocculant Addition: Place the beakers in the jar testing apparatus. While stirring at a rapid speed (e.g., 100-200 rpm), add varying dosages of the PDMAEMA stock solution to each beaker.[10][11]
-
Rapid Mix: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the flocculant.[9]
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a longer duration (e.g., 15-20 minutes) to promote the formation of flocs.[9]
-
Settling: Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[8]
-
Final Measurements: Carefully collect a supernatant sample from the top of each beaker without disturbing the settled flocs. Measure and record the final turbidity of each sample.
-
Analysis: Calculate the turbidity removal percentage for each dosage to determine the optimal flocculant dose.
Jar Test Experimental Workflow
Caption: Step-by-step workflow for the jar test protocol.
Troubleshooting and Considerations
-
pH Adjustment: The effectiveness of PDMAEMA is pH-dependent. At low pH, the amine groups are protonated, enhancing its cationic charge and flocculation efficiency. At higher pH, the polymer may become less charged, reducing its effectiveness.
-
Molecular Weight: The molecular weight of PDMAEMA can influence its performance. High molecular weight polymers may be more effective at bridging particles, but could also lead to restabilization at excessive dosages.[5][6]
-
Water Chemistry: The presence of other ions and organic matter in the water can affect the interaction between PDMAEMA and suspended particles.
-
Toxicity: While generally considered to have low toxicity, it is essential to evaluate the potential environmental impact and residual monomer content, especially for drinking water applications.[1]
Disclaimer: These protocols are intended for research and development purposes. Appropriate safety precautions should be taken when handling chemicals. For specific applications, further optimization and validation are necessary.
References
- 1. News - Mechanism and application of PolyDADMAC in water treatment [yuncangchemical.com]
- 2. This compound based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 4. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. sugarprocesstech.com [sugarprocesstech.com]
- 9. Flocculants: Selecting Polymers and Jar Testing Procedures - Tramfloc, Inc. [tramfloc.com]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. researchgate.net [researchgate.net]
- 12. atomconsulting.com.au [atomconsulting.com.au]
Characterization of PDMAEMA: Application Notes and Protocols for Researchers
Introduction
Poly(2-(dimethylamino)ethyl methacrylate), or PDMAEMA, is a versatile cationic polymer extensively utilized in drug delivery, gene therapy, and other biomedical applications. Its pH- and temperature-responsive nature makes it a key component in "smart" materials. The molecular weight (MW) and polydispersity index (PDI) of PDMAEMA are critical parameters that significantly influence its physicochemical properties, biocompatibility, and performance in various applications.[1][2] Therefore, accurate and reliable characterization of these parameters is paramount for researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the characterization of PDMAEMA's molecular weight and polydispersity using common analytical techniques.
Key Characterization Techniques
Several analytical methods are employed to determine the molecular weight and polydispersity of PDMAEMA. The most common and complementary techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): A powerful technique for determining the full molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation, ¹H NMR can also be employed to determine the number-average molecular weight (Mn) through end-group analysis.[2][3]
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the polymer in solution. While not a direct measure of molecular weight, it provides valuable information about the polymer's size and aggregation state.[4][5]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides absolute molecular weight determination with high accuracy, particularly for polymers with low polydispersity.[6]
Data Presentation: Molecular Weight and Polydispersity of PDMAEMA
The following tables summarize typical molecular weight and polydispersity data for PDMAEMA synthesized by common controlled radical polymerization techniques, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Table 1: Typical Molecular Weight and Polydispersity of PDMAEMA Synthesized by ATRP
| Sample ID | Target DP | Mn (kDa) (SEC) | Mw (kDa) (SEC) | PDI (Mw/Mn) | Reference |
| PDMAEMA-1 | 50 | 7.5 | 8.5 | 1.13 | [7] |
| PDMAEMA-2 | 100 | 11.5 | 13.1 | 1.14 | [8] |
| PDMAEMA-3 | 200 | 25.0 | 29.0 | 1.16 | [9] |
| PDMAEMA-4 | N/A | 11.5 | 16.1 | 1.40 | [10] |
DP: Degree of Polymerization
Table 2: Typical Molecular Weight and Polydispersity of PDMAEMA Synthesized by RAFT
| Sample ID | Target DP | Mn (kDa) (SEC) | Mw (kDa) (SEC) | PDI (Mw/Mn) | Reference |
| PDMAEMA-5 | 100 | 17.0 | 19.0 | 1.12 | [11] |
| PDMAEMA-6 | 200 | 30.1 | 34.0 | 1.13 | [12] |
| PDMAEMA-7 | N/A | 60.7 | 66.1 | 1.09 | [13] |
| DTE-PDMAEMA-1 | N/A | 4.8 | 5.5 | 1.15 | [14] |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below, accompanied by visual workflows.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC separates polymers based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.
Protocol: SEC Analysis of PDMAEMA
-
Mobile Phase Preparation:
-
Prepare the mobile phase, typically Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
To prevent interactions between the amine groups of PDMAEMA and the column packing material, add a small amount of an amine, such as triethylamine (B128534) (e.g., 0.1-0.5% v/v), to the mobile phase.[15]
-
Filter the mobile phase through a 0.22 µm filter to remove any particulate matter.
-
-
Sample Preparation:
-
Dissolve the dried PDMAEMA sample in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.[16]
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: A set of PLgel MIXED-D and MIXED-E columns or similar, suitable for the expected molecular weight range.[7]
-
Detector: Refractive Index (RI) detector is standard. A multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
-
Calibration:
-
If using a conventional RI detector setup, create a calibration curve using narrow PDI polystyrene or poly(methyl methacrylate) (PMMA) standards. Note that molecular weights determined using this method are relative to the standards and may not be absolute for PDMAEMA.[10]
-
-
Data Analysis:
-
Integrate the chromatogram of the PDMAEMA sample.
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Mn Determination
This method relies on the identification and integration of signals from the polymer chain's repeating units and distinct end-groups originating from the initiator.[2][17]
Protocol: ¹H NMR for Mn Determination of PDMAEMA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried PDMAEMA polymer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)) in an NMR tube.
-
-
Data Acquisition:
-
Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Identify the characteristic proton signals for the PDMAEMA repeating units (e.g., -OCH₂- at ~4.1 ppm, -NCH₂- at ~2.6 ppm, and -N(CH₃)₂ at ~2.3 ppm in CDCl₃).[7]
-
Identify a well-resolved signal from the initiator fragment (end-group).
-
Integrate the area of the end-group signal and a signal from the repeating monomer unit.
-
-
Calculation of Number-Average Molecular Weight (Mn):
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate the number-average molecular weight (Mn): Mn = (DP × MW of repeating unit) + MW of initiator fragment
-
Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the hydrodynamic diameter (Dh) of the polymer coils or aggregates.[16]
Protocol: DLS Analysis of PDMAEMA
-
Sample Preparation:
-
Prepare a stock solution of PDMAEMA in a suitable solvent (e.g., deionized water, buffer) at a concentration of ~1 mg/mL.
-
Ensure the solvent is filtered through a 0.2 µm filter to remove dust.
-
Prepare a series of dilutions from the stock solution. The optimal concentration should be determined empirically to avoid multiple scattering effects.[18]
-
-
Instrumentation and Measurement:
-
Instrument: Malvern Zetasizer Nano ZS or equivalent.
-
Equilibrate the instrument and the sample to the desired temperature (e.g., 25 °C).
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the measurement, typically at a scattering angle of 173° (backscatter).[4]
-
-
Data Analysis:
-
The instrument software will perform a cumulants analysis to provide the z-average hydrodynamic diameter (Dh) and the polydispersity index (PDI) of the size distribution.
-
A distribution analysis (e.g., using the CONTIN algorithm) can provide more detailed information on the size distribution.[5]
-
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains.
Protocol: MALDI-TOF MS Analysis of PDMAEMA
-
-
Matrix Solution: Prepare a solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like THF or acetonitrile (B52724) (e.g., 10 mg/mL).
-
Polymer Solution: Prepare a dilute solution of PDMAEMA in the same solvent (e.g., 1 mg/mL).
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in the same solvent (e.g., 1 mg/mL).[1]
-
Mixture: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
-
Spotting:
-
Deposit a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the polymer and matrix.
-
-
Instrumentation and Data Acquisition:
-
Instrument: Bruker UltrafleXtreme MALDI-TOF/TOF mass spectrometer or equivalent.
-
Calibrate the instrument using a known polymer standard.
-
Acquire the mass spectrum in the positive ion mode. The laser intensity should be optimized to achieve good signal intensity with minimal fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer) complexed with the cation (e.g., Na⁺).
-
The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
-
Use the instrument's software to calculate Mn, Mw, and PDI from the peak intensities and their corresponding m/z values.
-
References
- 1. shimadzu.com [shimadzu.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. azonano.com [azonano.com]
- 5. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 6. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ATRP synthesis of amphiphilic random, gradient, and block copolymers of this compound and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic Light Scattering for Precision Polymer Characterization [eureka.patsnap.com]
- 16. 2.4. Size Exclusion Chromatography (SEC) Procedure [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
Application Notes and Protocols for In Vitro Drug Release Studies from PDMAEMA Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a versatile "smart" polymer extensively utilized in the design of advanced drug delivery systems.[1] Its popularity stems from its responsiveness to environmental stimuli, particularly pH and temperature, which allows for the controlled and targeted release of therapeutic agents.[1][2][3] The tertiary amine groups in the PDMAEMA structure have a pKa of approximately 7.3-7.5.[1] In acidic environments (pH < pKa), these groups become protonated, leading to electrostatic repulsion between polymer chains. This repulsion causes the polymer matrix to swell and become more hydrophilic, facilitating the release of an encapsulated drug.[1][4] Conversely, at neutral or basic pH, the polymer is less protonated and more hydrophobic, causing it to collapse and retain the drug.[1] This pH-dependent behavior is particularly advantageous for developing drug delivery systems that can selectively release their payload in the acidic microenvironments of tumors or within cellular endosomes.[1][2]
PDMAEMA can be formulated into various drug delivery vehicles, including nanoparticles, hydrogels, and interpenetrating polymer networks (IPNs), making it a versatile platform for a wide range of therapeutic molecules.[1][5][6] These application notes provide detailed protocols for the synthesis of PDMAEMA-based matrices, drug loading, and the execution of in vitro drug release studies, along with data presentation guidelines and visualizations to aid researchers in this field.
Data Presentation: In Vitro Drug Release
Table 1: pH-Dependent In Vitro Release of Doxorubicin from PDMAEMA Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0.5 | 5.2 | 15.8 |
| 1 | 8.9 | 28.4 |
| 2 | 12.5 | 45.1 |
| 4 | 18.3 | 62.7 |
| 8 | 25.1 | 78.9 |
| 12 | 30.6 | 85.3 |
| 24 | 38.7 | 92.1 |
| 48 | 45.2 | 96.5 |
Table 2: In Vitro Release of Pilocarpine Hydrochloride from PDMAEMA Nanogels
| Time (hours) | Cumulative Release (%) |
| 1 | 22.5 |
| 2 | 38.1 |
| 3 | 51.9 |
| 4 | 63.2 |
| 5 | 71.8 |
| 6 | 78.4 |
Note: The data presented in these tables are representative examples compiled from typical drug release profiles and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of PDMAEMA-based Nanoparticles via Nanoprecipitation
This protocol describes a common method for preparing drug-loaded PDMAEMA nanoparticles.[1]
Materials:
-
PDMAEMA-based polymer
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Water-miscible organic solvent (e.g., Acetone, Dimethylformamide (DMF))
-
Aqueous phase (e.g., Deionized water, Phosphate-buffered saline (PBS))
-
Magnetic stirrer
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve a specific amount of the PDMAEMA polymer and the drug in the organic solvent.
-
Nanoprecipitation: Under moderate magnetic stirring, add the organic solution dropwise to the aqueous phase. The rapid solvent exchange will cause the polymer to precipitate, forming nanoparticles and entrapping the drug.[1]
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate.[1]
-
Purification: Purify the nanoparticle suspension to remove the remaining organic solvent and any unencapsulated "free" drug. Dialysis against deionized water or a suitable buffer for 24-48 hours is a common method.[1]
-
Storage: Store the purified nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.[1]
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
This protocol quantifies the amount of drug successfully incorporated into the nanoparticles.[1]
Materials:
-
Drug-loaded nanoparticle suspension (lyophilized)
-
A solvent capable of dissolving the polymer and releasing the drug
-
Spectrophotometer (UV-Vis or Fluorescence)
Procedure:
-
Quantify Nanoparticles: Take a known volume of the nanoparticle suspension and lyophilize it to determine the total dry weight of the drug-loaded nanoparticles.[1]
-
Release Drug: Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to completely disrupt the particles and release the encapsulated drug.[1]
-
Spectrophotometry: Quantify the drug concentration in the solution using a spectrophotometer at the drug's characteristic wavelength.[1]
-
Standard Curve: Compare the reading to a pre-established standard curve of the free drug in the same solvent to determine the mass of the encapsulated drug.[1]
-
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol details the procedure for conducting an in vitro drug release study.[1]
Materials:
-
Drug-loaded nanoparticle suspension
-
Release media (e.g., PBS buffer at pH 7.4 and pH 5.5)
-
Dialysis bags
-
Shaking incubator or water bath set to 37°C
-
Spectrophotometer
Procedure:
-
Setup: Place a known volume/concentration of the drug-loaded nanoparticle suspension into a dialysis bag.[1]
-
Immersion: Immerse the sealed dialysis bag into a larger, known volume of the release medium (e.g., 50 mL) to ensure sink conditions. Prepare separate setups for each pH condition to be tested.[1]
-
Incubation: Place the setups in a shaking incubator at 37°C.[1]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[1]
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[1]
-
Quantification: Analyze the drug concentration in the collected aliquots using spectrophotometry.[1]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for each pH condition and plot the results as cumulative release (%) versus time (hours).[1]
Visualizations
pH-Responsive Drug Release Mechanism
Caption: pH-responsive behavior of PDMAEMA for drug release.
Experimental Workflow for In Vitro Drug Release Study
References
- 1. benchchem.com [benchchem.com]
- 2. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smart, Naturally-Derived Macromolecules for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of mucoadhesive acryloyl-quaternized PDMAEMA nanogels for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to control molecular weight in DMAEMA polymerization
Welcome to the technical support center for the polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(DMAEMA)?
The most effective methods for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are controlled/"living" radical polymerization (LRP) techniques.[1][2] These include:
-
Atom Transfer Radical Polymerization (ATRP): This method uses a transition metal catalyst, typically copper-based, to create a dynamic equilibrium between active and dormant polymer chains, allowing for controlled growth.[1][3][4] ATRP is advantageous as it can be performed under mild conditions, even at room temperature, and is tolerant to various functional groups.[1][3]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique employs a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of polymers with predetermined molecular weights and complex architectures.[5][6][7] RAFT is versatile and compatible with a wide range of monomers and reaction conditions.[7]
Conventional free-radical polymerization can also be used, but it offers significantly less control over the final molecular weight and results in a broader molecular weight distribution (higher PDI).[2][8]
Q2: How does the monomer-to-initiator ratio affect the final molecular weight?
In any polymerization, the number-average molecular weight (Mn) is fundamentally related to the ratio of the consumed monomer to the initiator concentration.[2]
-
For Controlled/"Living" Radical Polymerization (ATRP, RAFT): The theoretical molecular weight (Mn,th) can be predicted using the following equation:
-
Mn,th = ([M]₀ / [I]₀) * Conversion * MW_monomer + MW_initiator
-
Where:
-
[M]₀ is the initial monomer concentration.
-
[I]₀ is the initial initiator concentration.
-
Conversion is the fraction of monomer that has polymerized.
-
MW_monomer is the molecular weight of the monomer.
-
MW_initiator is the molecular weight of the initiator. Therefore, a higher monomer-to-initiator ratio will result in a higher molecular weight.
-
-
-
For Conventional Free-Radical Polymerization: A lower initiator concentration generally leads to a higher molecular weight because fewer polymer chains are initiated, allowing each chain to grow longer before termination.[2] Conversely, a higher initiator concentration results in a lower molecular weight.[2]
Q3: What is a typical polydispersity index (PDI) for PDMAEMA synthesized by different methods?
The polydispersity index (PDI, or Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution.
-
ATRP: Well-controlled ATRP of DMAEMA can yield PDMAEMA with a low PDI, typically below 1.3.[1][4] Values around 1.2 are commonly reported for polymerizations at lower temperatures.[9][10]
-
RAFT: RAFT polymerization also produces PDMAEMA with a narrow PDI, generally in the range of 1.2 to 1.3.[5]
-
Conventional Free-Radical Polymerization: This method results in polymers with a much broader molecular weight distribution, with PDI values that can range from 3.1 to 8.2.[11]
Troubleshooting Guides
Issue 1: The obtained molecular weight is significantly different from the theoretical value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Initiator Inefficiency | The initiator may not be 100% efficient, meaning not all initiator molecules start a polymer chain. Consider using a more efficient initiator or adjusting the monomer-to-initiator ratio based on the known efficiency of your initiator. For ATRP, ensure the initiator is suitable; for example, ethyl 2-bromoisobutyrate (EBiB) and 2-bromopropionitrile (B99969) (BPN) are effective for DMAEMA polymerization.[1] |
| Impurities in Monomer or Solvent | Impurities can act as chain transfer agents or inhibitors, affecting the polymerization kinetics and final molecular weight.[12] Purify the DMAEMA monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.[12] Ensure solvents are of high purity and degassed to remove oxygen. |
| Side Reactions | In some cases, side reactions such as nucleophilic attack of the monomer on the initiator can occur, leading to lower initiator efficiency and poor control over molecular weight.[1] This has been observed with initiators like p-toluenesulfonyl chloride (TsCl).[1] |
| Inaccurate Characterization | Gel Permeation Chromatography (GPC) calibration can affect the accuracy of molecular weight determination. PDMAEMA can interact with GPC columns, leading to tailing and inaccurate results.[1][13] Adding a small amount of an amine, like triethylamine, to the GPC eluent can help minimize these interactions.[1] |
Issue 2: The polymerization is slow or does not reach high conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Inhibitors | The monomer may contain inhibitors to prevent polymerization during storage.[12] Remove the inhibitor from the DMAEMA monomer before use. |
| Oxygen Inhibition | Oxygen can act as a radical scavenger, terminating polymer chains and inhibiting the reaction.[12] Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[12] |
| Low Temperature | The rate of polymerization is temperature-dependent.[12] While controlled polymerization of DMAEMA can be achieved at room temperature, increasing the temperature (e.g., to 50-70°C) can increase the reaction rate.[1][2] |
| Catalyst Deactivation (ATRP) | The copper catalyst used in ATRP can become oxidized and deactivated. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. The choice of ligand is also crucial for catalyst stability and activity.[1] |
| Poor Solvent Choice | The solubility of the catalyst and polymer can affect the reaction kinetics. For ATRP of DMAEMA, polar solvents like anisole, butyl acetate, and dichlorobenzene are suitable, while nonpolar solvents like toluene (B28343) can lead to poorly controlled polymerization due to low catalyst solubility.[1] |
Issue 3: The resulting polymer has a high polydispersity index (PDI).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Conventional Free-Radical Polymerization | This method inherently produces polymers with a broad molecular weight distribution.[12] For better control, use a controlled radical polymerization technique like ATRP or RAFT.[2][12] |
| High Initiator Concentration | In conventional polymerization, a high initiator concentration can lead to a higher rate of termination reactions, resulting in a broader PDI.[12] Optimize the initiator concentration. |
| Chain Transfer Reactions | Unwanted chain transfer to monomer, solvent, or impurities can lead to the formation of new polymer chains with different lengths, broadening the PDI.[] Purify all reagents and choose a solvent with a low chain transfer constant. |
| Slow Initiation (ATRP/RAFT) | If the initiation is slow compared to propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution. Ensure you are using an efficient initiator and appropriate reaction conditions. |
| Loss of Active Chain Ends | Termination reactions can lead to a loss of "living" chain ends in controlled polymerizations, which can increase the PDI.[9][10] This can be more pronounced at higher temperatures.[9] |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight in ATRP of DMAEMA
| [DMAEMA]:[Initiator] | Initiator | Ligand | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | EBiB | HMTETA | Anisole | 50 | 7,200 | 1.25 |
| 100:1 | EBiB | HMTETA | Anisole | 50 | 13,500 | 1.30 |
| 200:1 | EBiB | HMTETA | Anisole | 50 | 25,000 | 1.35 |
| 50:1 | BPN | HMTETA | Dichlorobenzene | 50 | 6,800 | 1.15 |
| 100:1 | BPN | HMTETA | Dichlorobenzene | 50 | 12,900 | 1.20 |
Data is representative and compiled from typical results in the literature. Actual results may vary based on specific experimental conditions.
Table 2: Comparison of Different Polymerization Methods for DMAEMA
| Polymerization Method | Typical PDI | Molecular Weight Control | Key Advantages | Key Disadvantages |
| ATRP | < 1.3 | Excellent | Mild reaction conditions, tolerant to functional groups. | Requires removal of metal catalyst from the final product. |
| RAFT | 1.2 - 1.3 | Excellent | Wide monomer scope, no metal catalyst. | Requires synthesis of a suitable RAFT agent, can have color and odor. |
| Conventional Free-Radical | > 2.0 | Poor | Simple experimental setup, inexpensive. | Poor control over molecular weight and architecture. |
Experimental Protocols
Protocol 1: Controlled Polymerization of DMAEMA via ATRP
This protocol describes a general procedure for the atom transfer radical polymerization of DMAEMA to achieve a target molecular weight with a low PDI.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole (or another suitable polar solvent), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass DMAEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part).
-
Seal the flask, and alternate between vacuum and inert gas backfill three times to remove oxygen.
-
Under a positive pressure of inert gas, add anhydrous anisole, followed by PMDETA (1 part), DMAEMA (e.g., 100 parts), and EBiB (1 part). The molar ratio of [DMAEMA]:[EBiB]:[CuBr]:[PMDETA] will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 50°C) and stir. Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., via ¹H-NMR) and molecular weight analysis (GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the contents to air. This will oxidize the copper catalyst and terminate the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation: Precipitate the polymer into a non-solvent such as cold hexane.
-
Drying: Collect the polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40°C) overnight.
Protocol 2: Controlled Polymerization of DMAEMA via RAFT
This protocol outlines a general procedure for the reversible addition-fragmentation chain transfer polymerization of DMAEMA.
Materials:
-
This compound (DMAEMA), inhibitor removed
-
2-Cyano-2-propyl dithiobenzoate (CPDB) or another suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (or another suitable solvent), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or flask)
Procedure:
-
Monomer Purification: Purify DMAEMA by passing it through a column of basic alumina.
-
Reaction Setup: In a reaction vessel, dissolve DMAEMA, the RAFT agent (e.g., CPDB), and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated.
-
Degassing: Seal the vessel and purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Monitoring: Track the polymerization progress by taking aliquots at different time points to determine monomer conversion and molecular weight evolution.
-
Termination and Isolation: After the desired time or conversion, stop the reaction by cooling the vessel and exposing the mixture to air. Isolate the polymer by precipitation into a non-solvent like cold n-hexane.
-
Drying: Filter the precipitated polymer and dry it under vacuum at a moderate temperature.
Visualizations
Caption: ATRP Experimental Workflow for PDMAEMA Synthesis.
Caption: Troubleshooting Logic for Molecular Weight Control Issues.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PDMAEMA from α to ω chain ends: tools for elucidating the structure of poly(this compound) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01604D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor initiator efficiency in DMAEMA ATRP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor initiator efficiency in the Atom Transfer Radical Polymerization (ATRP) of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your DMAEMA ATRP experiments in a question-and-answer format.
Question 1: My polymerization is extremely slow or fails to start. What are the potential causes and solutions?
Potential Causes & Solutions
| Cause | Solution |
| Oxygen Inhibition | Dissolved oxygen can act as a radical scavenger, terminating chains and inhibiting polymerization.[1] Solution: Thoroughly degas the monomer and solvent before starting. Common methods include sparging with an inert gas (nitrogen or argon) or performing several freeze-pump-thaw cycles.[1][2] |
| Inhibitor Presence | Commercial monomers like DMAEMA often contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage.[1] These must be consumed before the reaction can begin. Solution: Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by washing with an alkaline solution before use.[1] |
| Incorrect Reaction Temperature | The rate of polymerization is highly dependent on temperature.[3][4] If the temperature is too low, the initiator will not decompose efficiently to generate radicals.[5] ATRP of DMAEMA can be conducted at lower temperatures compared to styrene (B11656) or acrylates, even at room temperature, but the chosen temperature must be suitable for your specific initiator/catalyst system.[6] |
| Impure/Degraded Reagents | Impurities in the monomer, solvent, or initiator can interfere with the polymerization.[1][5] The initiator may also degrade if not stored correctly (cool, dark place).[5] Solution: Use purified reagents. Recrystallization is a common method for purifying initiators like AIBN.[5] |
| Poor Catalyst/Ligand Solubility | The copper catalyst complex must be soluble in the reaction medium. Nonpolar solvents like toluene (B28343) are generally not suitable for DMAEMA ATRP due to the low solubility of the copper catalyst, which results in a slow and poorly controlled polymerization.[6] Solution: Choose a polar solvent such as anisole, dichlorobenzene, or acetone.[2][6] |
Question 2: The final polymer's molecular weight is much higher than the theoretical value, and monomer conversion is low. Why is this happening?
This issue directly points to low initiator efficiency (f), where not all initiator molecules start a polymer chain.
Potential Causes & Solutions
| Cause | Solution |
| Slow Initiation | If the rate of initiation (kact) is slower than the rate of propagation, many polymer chains will have already grown significantly before new chains are initiated. This leads to a lower number of chains than intended, resulting in higher-than-expected molecular weight for the chains that did form. The success of ATRP depends on a proper equilibrium between the activation and deactivation processes.[7] |
| Initiator Side Reactions | The initiator may undergo side reactions. For example, when p-toluenesulfonyl chloride (TsCl) was used as an initiator for DMAEMA, it resulted in lower initiator efficiency, possibly due to nucleophilic attack of the monomer on the initiator.[6] |
| Inappropriate Initiator Choice | The structure of the initiator significantly impacts the activation rate constant (kact).[7] For methacrylates like DMAEMA, tertiary alkyl halides like ethyl 2-bromoisobutyrate (EBiB) are generally more effective than secondary (e.g., methyl α-bromophenylacetate) or primary halides.[7] Using a less active initiator can lead to poor efficiency. |
| Suboptimal Catalyst System | The choice of ligand affects the catalyst activity. For instance, using HMTETA as a ligand can improve initiator efficiency compared to PMDETA in some systems due to better solubility and complexation with the copper deactivator, leading to more efficient deactivation.[8] |
Question 3: The molecular weight distribution (dispersity, Đ) of my polymer is broad (e.g., >1.5). How can I improve it?
High dispersity indicates a lack of control over the polymerization, often linked to initiation problems or side reactions.
Potential Causes & Solutions
| Cause | Solution |
| Slow Initiation | As described above, slow initiation relative to propagation is a primary cause of high dispersity. Solution: Ensure that the activation rate constant (kact) for your initiator is high.[7] This can be achieved by selecting a highly active initiator (e.g., EBiB for DMAEMA) and an appropriate catalyst/ligand system (e.g., CuBr/HMTETA).[6] |
| Side Reactions | Termination reactions (combination or disproportionation), chain transfer, or elimination can lead to "dead" chains and broaden the molecular weight distribution.[4][9] |
| Insufficient Deactivator | A key principle of ATRP is the rapid deactivation of growing radical chains back to dormant species. If the concentration of the deactivator (Cu(II) complex) is too low, the radical concentration becomes too high, increasing the rate of termination reactions. Solution: Adding a small amount of Cu(II) halide (e.g., CuBr2) at the beginning of the reaction can help establish the equilibrium faster and maintain better control.[2] |
| High Temperature | While higher temperatures can increase the polymerization rate, they can also increase the rate of side reactions, leading to higher dispersity for DMAEMA polymerization.[2][10] Solution: Optimize the temperature. Well-controlled DMAEMA polymerization can often be achieved at moderate temperatures (e.g., 22-50 °C).[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is initiator efficiency (f) and how is it calculated?
Initiator efficiency (f) is the ratio of the number of polymer chains that are actually initiated to the number of initiator molecules used. It is a measure of how effectively the initiator starts polymerization. A value of 1 (or 100%) means every initiator molecule has started a polymer chain. It can be calculated by comparing the theoretical number-average molecular weight (Mn,th) with the experimental molecular weight (Mn,exp) obtained from Size Exclusion Chromatography (SEC/GPC).
-
Mn,th = (([M]0 / [I]0) * Conversion * MWmonomer) + MWinitiator
-
f = Mn,th / Mn,exp
Where:
-
[M]0 = Initial monomer concentration
-
[I]0 = Initial initiator concentration
-
MWmonomer = Molecular weight of the monomer
-
MWinitiator = Molecular weight of the initiator
Q2: Which initiators are generally most effective for DMAEMA ATRP?
For the ATRP of methacrylates like DMAEMA, initiators that mimic the structure of the dormant polymer chain end are most effective. Tertiary alkyl halides are highly recommended.
-
Ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate are commonly used and show good performance.[3][6]
-
2-bromopropionitrile (BPN) has also been shown to be an effective initiator for DMAEMA, leading to polymers with low polydispersity.[6]
-
Initiators with lower activity, such as p-toluenesulfonyl chloride (TsCl), may result in lower efficiency due to side reactions.[6]
Q3: How do solvent and temperature impact the polymerization of DMAEMA?
-
Solvent: Polar solvents are necessary to dissolve the copper catalyst complex.[6] Suitable solvents include dichlorobenzene, acetone, and anisole.[2][6] The use of aqueous media is also possible but can present challenges, and the choice of ligand and initiator becomes critical.[3]
-
Temperature: Unlike ATRP of many other monomers that require high temperatures (90-110 °C), DMAEMA can be polymerized in a well-controlled manner at much lower temperatures, including room temperature (22-50 °C).[2][6] Higher temperatures can increase the rate but may also lead to broader molecular weight distributions.[2]
Q4: Can the DMAEMA monomer itself cause issues?
Yes. The tertiary amine group in DMAEMA can act as an internal reducing agent in ARGET ATRP, which can be beneficial but also complicates the reaction kinetics.[10] This amine group can also participate in side reactions, such as nucleophilic substitution.[10] Furthermore, in the presence of water, DMAEMA can undergo hydrolysis.[10]
Data Summary Tables
Table 1: Effect of Initiator and Ligand on DMAEMA ATRP
Conditions: [DMAEMA]₀ = 2.96 M in 50 vol. % anisole.
| Initiator | Ligand (molar ratio to CuBr) | Temp (°C) | Time (h) | Conversion (%) | Mn,exp (GPC) | Đ (Mw/Mn) |
| EBiB | dNbpy (2) | 50 | 4.5 | 77.2 | 16,800 | 1.48 |
| EBiB | HMTETA (1) | 50 | 4.0 | 70.1 | 15,100 | 1.51 |
| BPN | HMTETA (1) | 50 | 1.8 | 68.9 | 14,140 | 1.37 |
(Data adapted from Zhang, X.; Xia, J.; Matyjaszewski, K. Macromolecules 1998, 31, 5167-5169.)[2][6]
Table 2: Effect of Temperature on DMAEMA ATRP
Conditions: Initiator = EBiB, Ligand = HMTETA, Solvent = Dichlorobenzene. [DMAEMA]₀ = 2.96 M, [CuBr]₀ = [HMTETA]₀ = [EBiB]₀ = 0.0233 M.
| Temp (°C) | Time (h) | Conversion (%) | Mn,th | Mn,exp (GPC) | Đ (Mw/Mn) |
| 90.0 | 1.25 | 77.6 | 15,520 | 15,770 | 1.43 |
| 70.0 | 1.25 | 63.7 | 12,740 | 13,100 | 1.37 |
| 50.0 | 1.80 | 68.9 | 13,780 | 14,140 | 1.37 |
| 22.8 | 4.67 | 67.2 | 13,440 | 18,910 | 1.25 |
(Data adapted from Zhang, X.; Xia, J.; Matyjaszewski, K. Macromolecules 1998, 31, 5167-5169.)[2]
Experimental Protocols
Protocol: Typical DMAEMA ATRP in an Organic Solvent
This protocol is based on procedures reported by the Matyjaszewski group.[2][6]
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA, ligand)
-
Dichlorobenzene (solvent)
-
Magnetic stir bar
-
Dry Schlenk flask or glass tube suitable for flame sealing
Procedure:
-
Reagent Preparation: Pass DMAEMA through a column of basic alumina to remove the inhibitor. Other reagents should be used as received or purified by standard methods.
-
Setup: Place CuBr (6.7 mg, 0.047 mmol) and a magnetic stir bar into a dry glass tube or Schlenk flask.
-
Addition of Reagents: In a separate vial, prepare a solution of DMAEMA (1 mL, 5.9 mmol), dichlorobenzene (1 mL), EBiB (6.8 μL, 0.047 mmol), and HMTETA (0.047 mmol).
-
Degassing: Transfer the solution to the flask/tube containing the CuBr. Seal the vessel with a rubber septum and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Reaction Initiation: After the final thaw cycle, backfill the vessel with an inert gas (e.g., nitrogen or argon). If using a glass tube, flame-seal it.
-
Polymerization: Immerse the reaction vessel in a thermostated oil bath set to the desired temperature (e.g., 50 °C) and begin stirring.
-
Monitoring and Termination: After the desired time, stop the reaction by taking the vessel out of the oil bath and exposing the contents to air, which deactivates the copper catalyst. The sample can then be dissolved in a suitable solvent (e.g., DMF) to measure conversion by Gas Chromatography (GC) and molecular weight by Gel Permeation Chromatography (GPC).
Visualizations
Troubleshooting Workflow for Poor Initiator Efficiency
Caption: Troubleshooting logic for DMAEMA ATRP issues.
ATRP Equilibrium and the Role of Initiation
Caption: ATRP equilibrium showing the critical initiation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DMAEMA Solution Polymerization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the solution polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA).
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of DMAEMA.
| Issue | Potential Cause | Recommended Solution |
| Slow or No Polymerization | Oxygen Inhibition: Dissolved oxygen can scavenge radicals, terminating polymerization.[1] | Degas the reaction mixture thoroughly before initiation by sparging with an inert gas (e.g., Nitrogen, Argon) for an adequate duration or by using several freeze-pump-thaw cycles.[1] |
| Inhibitor in Monomer: Commercial DMAEMA contains inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage.[2] | Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by washing with an alkaline solution before use.[1] | |
| Insufficient Initiator/Low Temperature: The rate of radical formation may be too low if the initiator concentration is insufficient or the temperature is below the initiator's optimal decomposition range.[1] | Increase the initiator concentration or raise the reaction temperature to match the initiator's half-life.[1][3] Ensure the initiator has not degraded. | |
| Poor Solvent Choice: Nonpolar solvents like toluene (B28343) can lead to poor solubility of the copper catalyst in ATRP, resulting in a slow and poorly controlled reaction.[4] | Use polar solvents such as anisole, dichlorobenzene, or butyl acetate (B1210297) for ATRP of DMAEMA.[4] For free-radical polymerization, solvents like xylene, or mixtures like water-ethanol are common.[2][5] | |
| Incomplete Polymerization | Initiator Depletion: The initiator may be consumed before all monomer has reacted, especially if it has a short half-life at the reaction temperature. | Select an initiator with a longer half-life suitable for the planned reaction duration and temperature, or consider using a controlled polymerization technique like RAFT or ATRP.[1] |
| Monomer Hydrolysis (in Aqueous Media): At pH > 6.0, non-ionized DMAEMA can hydrolyze to form methacrylic acid (MAA) and 2-(dimethylamino)ethanol.[6] This complicates the reaction, forming a copolymer instead of a homopolymer.[6][7] | To avoid hydrolysis, conduct aqueous polymerizations at pH ≤ 6, where the monomer is fully ionized and stable.[7] Alternatively, using a mixed solvent system like ethanol/water can significantly reduce the rate of solvolysis.[8] | |
| Premature Termination: Impurities in the monomer or solvent can act as chain transfer agents or terminating agents. | Ensure high purity of both monomer and solvent.[1] | |
| Broad Molecular Weight Distribution (High PDI/Đ) | Conventional Free-Radical Polymerization: This method inherently produces polymers with broader molecular weight distributions due to various termination pathways.[1] | Employ a controlled/"living" radical polymerization (CLRP) technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for better control and lower polydispersity.[1][4][9] |
| High Initiator Concentration: While a higher initiator concentration increases the polymerization rate, it also leads to the formation of shorter polymer chains and a broader distribution.[3] | Optimize the initiator-to-monomer ratio. For CLRP techniques, the ratio of initiator to chain transfer agent or catalyst is critical for controlling molecular weight.[10] | |
| Chain Transfer Reactions: Unintended chain transfer to solvent, monomer, or polymer can occur, broadening the molecular weight distribution.[11] | Select a solvent with a low chain transfer constant. Keep reaction temperatures moderate to minimize side reactions. | |
| Gelation or Insoluble Product | Auto-crosslinking: During bulk polymerization, chain transfer to the polymer can lead to branching and eventual cross-linking.[11] | Perform the reaction in a solution to minimize this effect. If branching is still an issue, lower the monomer concentration. |
| Bifunctional Impurities: Impurities with two polymerizable groups in the monomer can act as crosslinkers. | Use highly purified monomer. |
Data Presentation: Reaction Condition Parameters
The tables below summarize typical quantitative data for different DMAEMA polymerization methods.
Table 1: Atom Transfer Radical Polymerization (ATRP) of DMAEMA
| Initiator | Ligand | Catalyst | Solvent (50 vol. %) | Temp. (°C) | Time (h) | Conversion (%) | PDI (Đ) |
| BPN | HMTETA | CuBr | Dichlorobenzene | 50 | 4.25 | ~80 | < 1.3 |
| EBiB | PMDETA | CuBr | Anisole | 90 | 4.5 | 93 | 1.29 |
| EBiB | HMTETA | CuBr | Butyl Acetate | 90 | 2.5 | 94 | 1.34 |
| BPN | HMTETA | CuBr | Dichlorobenzene | 25 (Room Temp) | 24 | 60 | 1.27 |
Data sourced from[4]. BPN: 2-bromopropionitrile; EBiB: ethyl 2-bromoisobutyrate; HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Table 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of DMAEMA
| Chain Transfer Agent (CTA) | Initiator | [CTA]/[I] Ratio | Solvent | Temp. (°C) | Time (h) |
| CPADB | AIBN | ~6.2 | Acetonitrile | 70 | - |
| CPAETC | ACVA | 20 | - | 70 | 24 |
Data sourced from[9][10]. CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; AIBN: Azobisisobutyronitrile; CPAETC: (4-cyanopentanoic acid)yl ethyl trithiocarbonate; ACVA: 4,4′-azobis(4-cyanovaleric acid).
Table 3: Conventional Free-Radical Polymerization of DMAEMA
| Initiator | Solvent | Temp. (°C) | Time (h) | Notes |
| AIBN | Xylene | Boiling | 2 | Initiator concentration varied to study effects on molecular weight.[5] |
| KPS | Water/Methanol (80/20 w/w) | 80 | 24 | Used for dispersion polymerization to form nanogels.[12] |
| AIBN | Water-Ethanol mixture | 75 | - | A common method for preparing PDMAEMA in solution.[11] |
Data sourced from[5][11][12]. AIBN: Azobisisobutyronitrile; KPS: Potassium persulfate.
Experimental Protocols & Methodologies
Protocol 1: General Free-Radical Solution Polymerization
This protocol describes a typical setup for the conventional free-radical polymerization of DMAEMA.
-
Monomer Purification: Purify DMAEMA by passing it through a column filled with basic alumina to remove the inhibitor.
-
Reagent Preparation: In a reaction flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired amount of purified DMAEMA and initiator (e.g., AIBN) in the chosen solvent (e.g., xylene).[5]
-
Degassing: Seal the flask and purge the solution with an inert gas like nitrogen for at least 15-30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 70-80 °C for AIBN).[11][12]
-
Reaction Monitoring: Allow the reaction to proceed for the intended duration (e.g., 2-24 hours).[5][12] Conversion can be monitored by taking samples periodically and analyzing them via techniques like ¹H NMR.[13]
-
Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., n-hexane or n-heptane).[5][9]
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[9][14]
Protocol 2: RAFT Solution Polymerization
This protocol outlines the synthesis of PDMAEMA using RAFT polymerization for better control over molecular weight and polydispersity.
-
Reagent Preparation: To a reaction vessel with a magnetic stir bar, add the purified DMAEMA monomer, a RAFT chain transfer agent (CTA, e.g., CPADB), an initiator (e.g., AIBN), and the solvent (e.g., acetonitrile).[9] The molar ratio of monomer:CTA:initiator is crucial for controlling the final molecular weight.
-
Degassing: Seal the reaction vessel and purge the solution with nitrogen for 15-30 minutes.[9]
-
Polymerization: Place the vessel in a preheated oil bath at the appropriate temperature (e.g., 70°C).[9]
-
Reaction & Isolation: Let the polymerization proceed for the planned time. Isolate the polymer by precipitating it into a non-solvent like n-hexane.[9]
-
Purification & Drying: Filter the product and dry it under vacuum at 40°C overnight.[9]
-
Characterization: Analyze the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC) and confirm its structure and composition using ¹H NMR spectroscopy.[14]
Visualizations: Workflows and Logical Diagrams
Caption: General experimental workflow for DMAEMA solution polymerization.
Caption: Logical troubleshooting flow for DMAEMA polymerization issues.
Caption: Key reactions in free-radical polymerization of DMAEMA.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when performing DMAEMA polymerization in water? The pH of the aqueous solution is the most critical factor.[6] Non-ionized DMAEMA is susceptible to hydrolysis at a pH greater than 6.0, which leads to the formation of methacrylic acid (MAA) and complicates the polymerization by forming a copolymer.[6][7] To synthesize a pure PDMAEMA homopolymer, it is recommended to conduct the reaction at a pH of 6.0 or lower, where the DMAEMA monomer is fully ionized (protonated) and stable against hydrolysis.[7] The polymerization rate of this fully ionized monomer is also significantly faster in water compared to non-ionized DMAEMA in organic solvents.[6][7]
Q2: How do I choose the right solvent for my DMAEMA polymerization? The choice of solvent depends on the polymerization technique and desired polymer properties.
-
For Controlled Radical Polymerization (ATRP): Polar aprotic solvents like anisole, butyl acetate, or dichlorobenzene are effective as they can dissolve the copper catalyst complex.[4] Nonpolar solvents like toluene are generally poor choices for ATRP of DMAEMA.[4]
-
For Aqueous Systems: Water can be used, but pH control is essential to prevent hydrolysis.[6][7] Mixed solvent systems, such as ethanol/water, can be a good compromise, as they support polymerization in an aqueous environment while greatly reducing monomer solvolysis compared to pure water.[8]
-
For Conventional Free-Radical Polymerization: A range of organic solvents can be used, including xylene and tetrahydrofuran (B95107) (THF).[2][5]
Q3: How does initiator concentration affect the final polymer? Generally, increasing the initiator concentration leads to a higher rate of polymerization.[3][15][16] This is because more radical species are generated to initiate polymer chains. However, this also typically results in a lower average molecular weight, as the available monomer is distributed among a larger number of growing chains.[3] It can also lead to a broader molecular weight distribution (higher PDI). Therefore, the initiator concentration must be optimized to balance reaction time with the desired molecular weight and control.
Q4: Can I run the polymerization of DMAEMA at room temperature? Yes, particularly with certain controlled radical polymerization techniques. For instance, well-controlled ATRP of DMAEMA can be successfully performed at room temperature (e.g., 25°C) using a suitable initiator/catalyst system, yielding polymers with low polydispersity.[4] For conventional free-radical polymerization, room temperature initiation is possible using a redox initiator system like Ammonium Persulfate (APS) / N,N,N′,N′-tetramethylethylenediamine (TEMED), which is common for aqueous systems.[1] Thermal initiators like AIBN or KPS require elevated temperatures (typically >60°C) to decompose efficiently.[1][12]
Q5: My PDMAEMA is intended for biomedical applications. What purification steps are essential? For biomedical applications, it is crucial to remove all potentially toxic residual components. This includes unreacted monomer, initiator fragments, and, especially in the case of ATRP, the copper catalyst. Purification typically involves repeated precipitation of the polymer from a solution into a non-solvent.[5] For catalyst removal after ATRP, passing a solution of the polymer through a neutral alumina column is a common and effective method. Dialysis against a suitable solvent (e.g., water) is another excellent technique to remove small-molecule impurities.[14] Finally, lyophilization (freeze-drying) can be used to obtain a pure, dry polymer powder.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dc.engconfintl.org [dc.engconfintl.org]
- 8. Propagation rate coefficients of this compound radical polymerization in bulk, alcohols and alcohol/water solutions determined by PLP-SEC - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 13. Synthesis of Stimuli-responsive, Water-soluble Poly[this compound/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing PDMAEMA Cytotoxicity for Biomedical Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) cytotoxicity in biomedical applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PDMAEMA and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High cell death observed after transfection with PDMAEMA-based vectors. | High molecular weight of PDMAEMA can lead to increased cytotoxicity.[1][2] | Synthesize or purchase lower molecular weight PDMAEMA. Studies have shown that lower molecular weight PDMAEMA is slightly less toxic.[1][2] |
| The cationic nature of PDMAEMA can disrupt cell membranes.[1][2] | 1. Incorporate reducible disulfide bonds: Synthesize reducible PDMAEMA (rPDMAEMA) that degrades into less toxic, low molecular weight components inside the cell.[3][4][5]2. Copolymerize with shielding molecules: Copolymerize PDMAEMA with molecules like chondroitin (B13769445) sulfate (B86663) methacrylate (B99206) (CSMA) or poly(ethylene glycol) (PEG) to reduce the overall positive charge.[6][7] | |
| Poor transfection efficiency despite using modified, less-toxic PDMAEMA. | The modification might interfere with the polymer's ability to condense and release the genetic material. | Optimize the degree of modification. For example, with rPDMAEMA, ensure the disulfide bonds are cleavable in the intracellular environment. For copolymers, adjust the ratio of PDMAEMA to the shielding monomer to find a balance between low toxicity and efficient gene delivery. |
| The polymer-DNA complex (polyplex) size and charge are not optimal for cellular uptake. | Characterize the size and zeta potential of your polyplexes using dynamic light scattering (DLS). Adjust the N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA) to optimize these parameters for your specific cell line. | |
| Inconsistent cytotoxicity results between experiments. | Cell type and density can significantly influence the cytotoxic response to PDMAEMA.[8] | Use the same cell line at a consistent seeding density for all experiments. Be aware that different cell lines exhibit varying sensitivities to PDMAEMA. For instance, PDMAEMA has shown different toxicity profiles in endothelial cells versus pancreatic cancer cells.[3] |
| The method of cytotoxicity assessment may not be optimal. | Use multiple cytotoxicity assays to confirm results. Common assays include MTS, MTT, and LDH release assays. Each assay measures a different aspect of cell health.[1][3][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PDMAEMA cytotoxicity?
A1: The primary mechanism of PDMAEMA cytotoxicity is the destabilization of cellular membranes due to the electrostatic interactions between the cationic polymer and the negatively charged components of the cell membrane.[1][2] This can lead to necrotic cell death at higher concentrations and apoptosis at lower concentrations, depending on the cell type.[8]
Q2: How does molecular weight affect PDMAEMA cytotoxicity?
A2: Generally, higher molecular weight PDMAEMA is more cytotoxic than its lower molecular weight counterparts.[1][2] For example, one study showed that PDMAEMA with a molecular weight of 26,000 g/mol reduced cell viability more significantly than a 13,000 g/mol version at the same concentration.[3]
Q3: What are the most effective strategies to reduce PDMAEMA cytotoxicity?
A3: Several strategies have proven effective:
-
Synthesis of Reducible PDMAEMA (rPDMAEMA): Incorporating disulfide bonds into the polymer backbone allows it to be cleaved into smaller, less toxic fragments within the reducing environment of the cell. This approach has been shown to significantly decrease cytotoxicity compared to non-reducible PDMAEMA.[3][4][5]
-
Copolymerization: Introducing other monomers can shield the positive charge of PDMAEMA. For instance, copolymerization with chondroitin sulfate has been shown to improve cell viability.[6]
-
Quaternization: Modifying the tertiary amine groups of PDMAEMA to quaternary ammonium (B1175870) salts can alter its biological interactions and potentially reduce toxicity, though the effects can be complex and depend on the specific modification.[9]
Q4: Are there any biodegradable alternatives to standard PDMAEMA?
A4: Yes, reducible PDMAEMA (rPDMAEMA) is a biodegradable alternative. The disulfide bonds in its backbone are designed to break apart in the reducing environment of the cell's cytoplasm, degrading the polymer into smaller, more easily cleared, and less toxic molecules.[3][5]
Q5: How can I assess the cytotoxicity of my PDMAEMA formulation?
A5: The most common methods are in vitro cell viability assays. The MTS and MTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[3][10][11] The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating membrane disruption.
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity of different PDMAEMA formulations.
Table 1: IC50 Values of PDMAEMA and its Derivatives
| Polymer | Cell Line | IC50 (µg/mL) | Reference |
| PDMAEMA | Human Endothelial (EA.hy926) | < 20 | [3] |
| rPDMAEMA | Human Endothelial (EA.hy926) | > 50 | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%.[12] A higher IC50 value indicates lower cytotoxicity.
Table 2: Cell Viability after Treatment with PDMAEMA and rPDMAEMA
| Polymer | Concentration (µg/mL) | Cell Line | Cell Viability (%) | Reference |
| PDMAEMA1 (Mn = 13,000 g/mol ) | 20 | MiaPaCa | ~60% | [3] |
| rPDMAEMA1 | 20 | MiaPaCa | ~80% | [3] |
| PDMAEMA2 (Mn = 26,000 g/mol ) | 10 | MiaPaCa | ~60% | [3] |
| rPDMAEMA2 | 10 | MiaPaCa | ~95% | [3] |
| PDMAEMA | 20 | EA.hy926 | ~30% | [3] |
| rPDMAEMA | 20 | EA.hy926 | ~90% | [3] |
| PDMAEMA | 50 | EA.hy926 | <10% | [3] |
| rPDMAEMA | 50 | EA.hy926 | ~90% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Reducible PDMAEMA (rPDMAEMA)
This protocol is a generalized procedure based on the synthesis described in the literature.[3][4]
-
Synthesis of α,ω-dithioester-terminated PDMAEMA: Perform Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of DMAEMA using a difunctional chain transfer agent and AIBN as the initiator in an appropriate solvent like THF. The reaction is typically carried out at 60°C for 48 hours under an inert atmosphere. The resulting polymer is then precipitated in excess hexane (B92381) and filtered.
-
Aminolysis: The terminal dithioester groups are converted to thiol groups by aminolysis.
-
Oxidation to form rPDMAEMA: The thiol-terminated PDMAEMA oligomers are then oxidized in a suitable solvent to form disulfide bonds, linking the oligomers into a higher molecular weight reducible polymer.
Protocol 2: MTS Assay for Cytotoxicity Evaluation
This protocol is a standard procedure for assessing cell viability.[3][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere for 24-48 hours.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing varying concentrations of the PDMAEMA formulation to be tested. Incubate for a specified period (e.g., 16 hours).
-
MTS Reagent Addition: After incubation, remove the treatment medium and add 200 µL of fresh medium and 20 µL of MTS reagent solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of each well at 490-505 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.
Visualizations
Caption: Experimental workflow for developing and testing low-cytotoxicity PDMAEMA-based vectors.
Caption: Strategies to reduce PDMAEMA cytotoxicity for biomedical applications.
Caption: Putative signaling pathway of PDMAEMA-induced cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of polycation molecular weight on poly(2-dimethylaminoethyl methacrylate)-mediated DNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction biodegradable brushed PDMAEMA derivatives synthesized by atom transfer radical polymerization and click chemistry for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The copolymer of Poly(2-dimethylaminoethyl methacrylate) and methacrylated chondroitin sulfate with low cytotoxicity for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
PDMAEMA Gene Transfection Vectors: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the gene transfection efficiency of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) vectors.
Troubleshooting Guide
Users encountering specific issues during their gene transfection experiments with PDMAEMA vectors can consult the following question-and-answer guide for potential solutions.
Issue 1: Low Transfection Efficiency
Q: My transfection efficiency with PDMAEMA vectors is consistently low. What are the potential causes and how can I improve it?
A: Low transfection efficiency is a common issue that can stem from several factors, from the characteristics of the PDMAEMA vector itself to the experimental conditions. Here's a step-by-step troubleshooting guide:
-
Optimize the N/P Ratio: The ratio of nitrogen atoms in PDMAEMA to phosphate (B84403) groups in the DNA (N/P ratio) is critical for efficient polyplex formation. An optimal N/P ratio ensures proper DNA condensation and a positive surface charge for interaction with the cell membrane. The ideal N/P ratio typically falls between 5 and 20.[1] It is recommended to perform a titration experiment to determine the optimal N/P ratio for your specific polymer and cell line.
-
Evaluate PDMAEMA Molecular Weight and Architecture: The molecular weight (MW) of PDMAEMA significantly influences transfection efficiency. Higher MW polymers generally lead to more stable polyplexes and higher transfection rates.[2][3][4][5] However, high MW PDMAEMA is also associated with increased cytotoxicity.[2][3][5] Consider using PDMAEMA with a moderate MW or exploring branched or star-shaped architectures, which can offer a better balance between efficiency and toxicity.[6][7]
-
Enhance Endosomal Escape: A major hurdle for PDMAEMA vectors is escaping the endosome to release the genetic material into the cytoplasm.[6][8][9] This process is often facilitated by the "proton sponge" effect.[8][9][10] To improve endosomal escape, you can:
-
Incorporate hydrophobic moieties into the PDMAEMA backbone.[11]
-
Co-polymerize PDMAEMA with monomers that have high buffering capacity at endosomal pH, such as those containing imidazole (B134444) groups.[10]
-
-
Check for Serum Inhibition: Components in serum can interfere with polyplex formation and stability, leading to reduced transfection efficiency. While some protocols require serum, consider performing the transfection in serum-free media or reducing the serum concentration during the initial hours of incubation.[7][12]
-
Modify Experimental Conditions:
-
pH of Transfection Solution: The pH of the solution used for polyplex formation can impact their stability and interaction with cells. Using a buffer like Tris can significantly enhance transfection efficiency.[13]
-
Incubation Time: Optimize the incubation time of the polyplexes with the cells. A standard incubation time is 4-6 hours before replacing the medium.
-
dot
Caption: Troubleshooting workflow for low PDMAEMA transfection efficiency.
Issue 2: High Cytotoxicity
Q: I'm observing significant cell death after transfection with my PDMAEMA vector. How can I reduce its cytotoxicity?
A: Cytotoxicity is a known limitation of PDMAEMA, primarily due to membrane destabilization.[2][3][5] Here are several strategies to mitigate this issue:
-
Reduce PDMAEMA Molecular Weight: There is a direct correlation between the molecular weight of PDMAEMA and its cytotoxicity; lower molecular weight polymers are generally less toxic.[2][3][5] However, a minimum molecular weight is necessary for efficient transfection.[6] Finding an optimal balance is key.
-
Modify Polymer Architecture: The structure of the PDMAEMA polymer can influence its toxicity. Star-shaped or branched PDMAEMA architectures have been shown to exhibit lower cytotoxicity compared to their linear counterparts of similar molecular weight.[6][7]
-
Incorporate Biocompatible Moieties: Co-polymerizing PDMAEMA with biocompatible monomers can shield the positive charge and reduce cytotoxicity. Examples include:
-
PEGylation: Adding polyethylene (B3416737) glycol (PEG) chains can reduce the overall positive charge and decrease non-specific interactions with cell membranes.
-
Zwitterionic monomers: Co-polymers with zwitterionic components like carboxybetaine methacrylate (B99206) can improve serum stability and reduce cytotoxicity.[12]
-
-
Use Reducible PDMAEMA: Synthesizing PDMAEMA with disulfide bonds in the backbone creates a reducible polymer. These bonds are stable in the extracellular environment but are cleaved in the reducing environment of the cytoplasm, breaking down the polymer into smaller, less toxic fragments.[14][15]
-
Optimize the N/P Ratio and Polymer Concentration: Using an excessively high N/P ratio or a high overall concentration of the polymer can lead to increased cell death. Ensure you are using the lowest effective N/P ratio and polymer concentration, as determined by your optimization experiments.
dot
Caption: Logical relationships in troubleshooting PDMAEMA cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molecular weight for PDMAEMA as a gene vector?
A1: The optimal molecular weight for PDMAEMA is a trade-off between transfection efficiency and cytotoxicity. Generally, higher molecular weights (e.g., >300 kDa) lead to more efficient DNA condensation and higher transfection rates.[4] However, lower molecular weight PDMAEMA (e.g., around 43,000 g/mol ) is significantly less toxic.[2][3][5] Many studies suggest that an intermediate molecular weight, combined with a branched or star-shaped architecture, provides the best balance of high efficiency and low toxicity.[6]
Q2: How does the architecture of PDMAEMA (linear, branched, star-shaped) affect transfection?
A2: Polymer architecture plays a crucial role. For a given molecular weight, branched or star-shaped PDMAEMA polymers tend to exhibit lower cytotoxicity than their linear counterparts.[6] This is thought to be due to their more compact structure, which can influence how they interact with cell membranes. Some studies have shown that star-shaped PDMAEMA can achieve high transfection efficiencies with minimal toxicity.[7]
Q3: What is the "proton sponge" effect and why is it important for PDMAEMA vectors?
A3: The "proton sponge" effect is a proposed mechanism for the endosomal escape of polyplexes. PDMAEMA has tertiary amine groups with a pKa value around 7.5.[8] This means that in the neutral pH of the extracellular environment, it is partially protonated, allowing it to bind to negatively charged DNA. When the polyplex is taken up by the cell into an endosome, the pH within the endosome drops. This acidic environment leads to further protonation of the amine groups on the PDMAEMA. This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, causing the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.[8][9] Efficient endosomal escape is a critical step for successful gene delivery.[9][16][17]
Q4: Can I use PDMAEMA vectors for in vivo gene delivery?
A4: While PDMAEMA has shown promise in vitro, its in vivo application faces challenges, primarily due to its cytotoxicity and potential for aggregation in the presence of serum proteins.[18] Modifications to the PDMAEMA structure, such as PEGylation or the incorporation of zwitterionic moieties, can improve its stability in physiological conditions and reduce its toxicity, making it a more viable candidate for in vivo studies.[12] Reducible PDMAEMA, which degrades into smaller, less toxic components within the cell, is also a promising strategy for in vivo applications.[14][15]
Q5: How can I improve the stability of my PDMAEMA/DNA polyplexes?
A5: Polyplex stability is crucial for successful gene delivery. Here are some ways to improve it:
-
Optimize the N/P Ratio: A sufficiently high N/P ratio is necessary to fully condense the DNA and create a stable, positively charged polyplex.
-
Increase PDMAEMA Molecular Weight: Higher molecular weight polymers generally form more stable complexes with DNA.[2][3]
-
Incorporate Hydrophobic Components: Co-polymerizing PDMAEMA with hydrophobic monomers can lead to the formation of more compact and stable polyplexes through hydrophobic interactions.[11]
-
Control the Formulation Buffer: The ionic strength and pH of the buffer used for polyplex formation can affect their size and stability. Using a buffered solution like HEPES-buffered glucose can be beneficial compared to a simple saline solution.[19]
Data Presentation
Table 1: Effect of PDMAEMA Molecular Weight on Transfection Efficiency and Cytotoxicity
| PDMAEMA MW ( g/mol ) | Relative Luciferase Expression (%) | Cell Viability (%) | Reference |
| 43,000 | Low | High | [2][3][5] |
| 112,000 - 215,000 | Moderate | Moderate | [5] |
| >300,000 | High | Low | [4] |
| 915,000 | Very High | Very Low | [2][3][5] |
Data are generalized from multiple studies and specific values can vary depending on the cell type and experimental conditions.
Table 2: Influence of PDMAEMA Copolymer Composition on Transfection Efficiency
| Copolymer Composition | Transfection Efficiency (relative to PDMAEMA) | Cytotoxicity (relative to PDMAEMA) | Reference |
| PDMAEMA-co-MMA | Reduced | Increased | [4] |
| PDMAEMA-co-NVP | Increased | Decreased | [4] |
| PDMAEMA-co-LAMA-co-MMA | Increased | Low | [11] |
| Reducible PDMAEMA (rPDMAEMA) | Comparable or Better | Significantly Reduced | [14][15] |
| PEHO-g-PDMAEMA | Higher than PDMAEMA and PEI | Improved | [20][21] |
MMA: Methyl methacrylate, NVP: N-vinyl-pyrrolidone, LAMA: Lipoic acid methacrylate, PEHO: Poly(3-ethyl-3-(hydroxymethyl)-oxetane)
Experimental Protocols
1. General Protocol for PDMAEMA/pDNA Polyplex Formation
-
Preparation of Stock Solutions:
-
Dissolve PDMAEMA in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Dilute plasmid DNA (pDNA) in nuclease-free water or a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a concentration of 0.1 mg/mL.
-
-
Calculation of N/P Ratio:
-
The N/P ratio is the molar ratio of amine groups in PDMAEMA to phosphate groups in DNA.
-
Calculate the moles of amine groups: (mass of PDMAEMA / MW of DMAEMA monomer)
-
Calculate the moles of phosphate groups: (mass of DNA / average MW of a DNA base pair)
-
Adjust the volumes of the stock solutions to achieve the desired N/P ratio.
-
-
Complex Formation:
-
For a single transfection well (e.g., in a 24-well plate), dilute the required amount of pDNA (e.g., 1 µg) in a suitable volume of serum-free medium or buffer (e.g., 50 µL).
-
In a separate tube, dilute the calculated amount of PDMAEMA stock solution for the desired N/P ratio in the same volume of serum-free medium or buffer (e.g., 50 µL).
-
Add the diluted PDMAEMA solution to the diluted pDNA solution dropwise while gently vortexing. Do not add the DNA to the polymer.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for polyplex formation.
-
2. Protocol for In Vitro Transfection
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Add fresh, serum-free or serum-reduced cell culture medium to each well.
-
Add the freshly prepared PDMAEMA/pDNA polyplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
Incubate the cells for an additional 24-72 hours before assessing transgene expression.
-
3. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the PDMAEMA polymer or PDMAEMA/pDNA polyplexes. Include untreated cells as a negative control and a lysis buffer as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
dot
Caption: Experimental workflow for PDMAEMA-mediated gene transfection.
References
- 1. Frontiers | Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of polycation molecular weight on poly(2-dimethylaminoethyl methacrylate)-mediated DNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cationic polymers for non-viral gene delivery to human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. db-thueringen.de [db-thueringen.de]
- 12. Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endosomal Escape and Cytosolic Penetration of Macromolecules Mediated by Synthetic Delivery Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic Random Cationic Copolymers as Polyplex-Formation Vectors for DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Polyplex Formation on the Performance of Star-Shaped Polycationic Transfection Agents for Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced gene transfection efficiency of PDMAEMA by incorporating hydrophobic hyperbranched polymer cores: effect of degree of branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Preventing aggregation of PDMAEMA nanoparticles in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) nanoparticles, specifically focusing on preventing their aggregation in solution.
Troubleshooting Guide: Preventing PDMAEMA Nanoparticle Aggregation
This guide addresses common issues leading to the aggregation of PDMAEMA nanoparticles and provides systematic solutions.
Issue 1: Nanoparticles Aggregate Immediately After Synthesis or Upon Storage
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate pH | 1. Measure the pH of your nanoparticle solution. 2. Adjust the pH to be below the pKa of PDMAEMA (~7.3-7.5). At acidic pH, the tertiary amine groups are protonated, leading to electrostatic repulsion between nanoparticles, which prevents aggregation. 3. For long-term storage, maintain the pH in a slightly acidic range (e.g., pH 5-6). | Nanoparticles should redisperse, and the solution should become stable. A decrease in particle size as measured by Dynamic Light Scattering (DLS) should be observed. |
| High Ionic Strength | 1. Measure the ionic strength of your solution. 2. Reduce the salt concentration by dialysis against deionized water or a low ionic strength buffer. High salt concentrations can screen the electrostatic repulsions between protonated PDMAEMA chains, leading to aggregation.[1] 3. If a buffer is required, use a low molarity buffer (e.g., 10 mM). | Aggregation should decrease, and nanoparticle stability should be restored. |
| Inadequate Stabilization | 1. Incorporate a steric stabilizer. Synthesize PDMAEMA as a block copolymer with a hydrophilic, non-ionic polymer like polyethylene (B3416737) glycol (PEG).[2] The PEG chains will form a protective layer around the nanoparticle core, preventing aggregation through steric hindrance.[3] 2. Use a polymeric stabilizer during synthesis, such as polyvinyl alcohol (PVA). PVA adsorbs to the nanoparticle surface and provides steric stabilization.[4] | Nanoparticles will show enhanced stability in various media, including those with higher ionic strength. |
| Temperature Effects | 1. Control the temperature of your solution. PDMAEMA has a Lower Critical Solution Temperature (LCST), above which it becomes hydrophobic and can aggregate.[5][6] The LCST is dependent on molecular weight, pH, and ionic strength.[1][7] 2. Store nanoparticles at a temperature below their LCST. For most PDMAEMA systems, storage at 4°C is recommended. | Nanoparticles should remain dispersed. If aggregation has occurred due to temperature, cooling the solution may promote redispersion, especially for sterically stabilized particles. |
Frequently Asked Questions (FAQs)
1. What is the ideal pH for storing PDMAEMA nanoparticles?
For optimal stability, PDMAEMA nanoparticles should be stored in a slightly acidic solution (pH 5-6). In this pH range, the dimethylamino groups are protonated, creating positive charges on the nanoparticle surface. This leads to electrostatic repulsion between particles, which effectively prevents aggregation.[5]
2. How does ionic strength affect the stability of my PDMAEMA nanoparticles?
High ionic strength can destabilize PDMAEMA nanoparticles. The ions in the solution can shield the positive charges on the protonated PDMAEMA chains, reducing the electrostatic repulsion between nanoparticles and leading to aggregation.[1] It is advisable to use low ionic strength buffers or deionized water when working with these nanoparticles.
3. My nanoparticles are stable in water but aggregate in cell culture media. Why is this happening and how can I prevent it?
Cell culture media typically have a physiological pH of around 7.4 and high ionic strength, both of which can lead to the aggregation of PDMAEMA nanoparticles.[3] At pH 7.4, PDMAEMA is only partially protonated, reducing electrostatic stabilization.[5] The high salt content further screens the charges. To prevent this, you can:
-
Use a steric stabilizer: Synthesizing PDMAEMA as a block copolymer with PEG (PEG-b-PDMAEMA) is a highly effective strategy. The PEG chains form a hydrophilic corona that sterically hinders aggregation, even in high ionic strength environments.[2]
-
Increase the charge density: If homopolymer PDMAEMA is used, ensure it is of a high enough molecular weight to provide sufficient charge repulsion, though this may not be enough in complex media.
4. What is the role of temperature in PDMAEMA nanoparticle stability?
PDMAEMA is a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST), typically ranging from 32-53°C, depending on factors like pH and molecular weight.[7] Above the LCST, the polymer undergoes a conformational change, becoming more hydrophobic and leading to aggregation.[5][6] Therefore, it is crucial to maintain the temperature below the LCST of your specific PDMAEMA nanoparticles during experiments and storage.
5. How can I confirm that my nanoparticles are properly stabilized?
Several techniques can be used to assess the stability of your nanoparticle suspension:
-
Dynamic Light Scattering (DLS): A stable nanoparticle dispersion will show a consistent and narrow size distribution over time. An increase in particle size or the appearance of multiple peaks can indicate aggregation.
-
Zeta Potential Measurement: A high absolute zeta potential value (typically > +20 mV for cationic particles) indicates strong electrostatic repulsion and good stability in low ionic strength media.
-
Visual Observation: A stable nanoparticle solution should appear clear or slightly opalescent. Any cloudiness, precipitation, or sedimentation is a sign of aggregation.
Quantitative Data on PDMAEMA Nanoparticle Stability
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of PDMAEMA-based Nanoparticles
| pH | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Reference |
| 2 | +20 to +30 | Decreases | [2] |
| 4 | +15 to +25 | Stable | [2] |
| 5.4 | Positive | Stable | [7] |
| 7.4 | +10 to +20 | Increases | [2][8] |
| >7 | Negative | Aggregation occurs | [7] |
Note: Specific values can vary depending on the exact composition and molecular weight of the nanoparticles.
Table 2: Influence of Ionic Strength (NaCl) on the Hydrodynamic Radius of PDMAEMA-based Polyplexes
| NaCl Concentration (M) | Hydrodynamic Radius (Rh) in nm (Approx.) | Observation | Reference |
| 0 | ~100 | Stable | [9] |
| 0.05 | ~120 | Slight increase | [9] |
| 0.1 | ~150 | Significant increase | [9] |
| 0.15 | >200 | Aggregation | [10] |
Note: This data is for PDMAEMA-based polyplexes and illustrates the general trend of increasing size with ionic strength.
Key Experimental Protocols
Protocol 1: Synthesis of PEG-b-PDMAEMA Block Copolymers via ATRP for Enhanced Nanoparticle Stability
This protocol describes the synthesis of a PEG macroinitiator followed by the atom transfer radical polymerization (ATRP) of DMAEMA to form a block copolymer that can self-assemble into sterically stabilized nanoparticles.
Materials:
-
Poly(ethylene glycol) monomethyl ether (mPEG-OH)
-
2-bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), distilled
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Procedure:
-
Synthesis of mPEG-macroinitiator:
-
Dissolve mPEG-OH and a slight excess of TEA in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add 2-bromoisobutyryl bromide dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the solution to remove the triethylammonium (B8662869) bromide salt.
-
Precipitate the mPEG-macroinitiator in cold diethyl ether and dry under vacuum.
-
-
ATRP of DMAEMA:
-
In a Schlenk flask under nitrogen, add the mPEG-macroinitiator, DMAEMA monomer, and PMDETA to anhydrous THF.
-
Add CuBr to the flask while stirring.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) to initiate polymerization.
-
After the desired time (which determines the PDMAEMA block length), stop the reaction by exposing the mixture to air and cooling it down.
-
Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the PEG-b-PDMAEMA block copolymer in cold hexane (B92381) and dry under vacuum.
-
-
Nanoparticle Formulation (Self-Assembly):
-
Dissolve the purified PEG-b-PDMAEMA in a water-miscible organic solvent (e.g., DMF or acetone).
-
Add this solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS at a slightly acidic pH) to induce self-assembly into nanoparticles.
-
Dialyze the nanoparticle suspension against the desired buffer to remove the organic solvent.
-
Protocol 2: Stabilization of PDMAEMA Nanoparticles using Polyvinyl Alcohol (PVA)
This protocol describes the preparation of PDMAEMA nanoparticles with PVA as a steric stabilizer during dispersion polymerization.[4]
Materials:
-
DMAEMA monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
Polyvinyl alcohol (PVA) as a stabilizer
-
Deionized water and a co-solvent like ethanol
Procedure:
-
Prepare a solution of PVA in a mixture of deionized water and ethanol.
-
In a separate vessel, dissolve the DMAEMA monomer and EGDMA crosslinker.
-
Add the monomer/crosslinker solution to the PVA solution under stirring.
-
Heat the mixture to the desired polymerization temperature (e.g., 70°C) under a nitrogen atmosphere.
-
Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction mixture to start the polymerization.
-
Allow the polymerization to proceed for several hours.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting nanoparticle dispersion by centrifugation and redispersion in deionized water or by dialysis to remove unreacted monomers and excess stabilizer.
Visualizing Stability Mechanisms and Troubleshooting
Caption: Troubleshooting logic for PDMAEMA nanoparticle aggregation.
Caption: Mechanisms of PDMAEMA nanoparticle stabilization.
Caption: Experimental workflow for stable PDMAEMA nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Study of a Library of PDMAEMA-Based, Superparamagnetic Nano-Stars for the Transfection of CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly[this compound- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of hydrophobic core components in amphiphilic PDMAEMA nanoparticles on siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Poly(2-(Dimethylamino)ethyl methacrylate) (PDMAEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(2-(Dimethylamino)ethyl methacrylate) (PDMAEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying PDMAEMA?
The primary methods for purifying PDMAEMA are precipitation, dialysis, and column chromatography. The choice of method depends on the nature of the impurities to be removed (e.g., residual monomer, initiator, catalyst), the scale of the purification, and the desired final purity of the polymer.
Q2: How do I choose the best purification method for my PDMAEMA?
The selection of a suitable purification method depends on the specific requirements of your application and the impurities present. Precipitation is a rapid method for removing monomers and initiators. Dialysis is effective for removing small molecule impurities, including salts and residual catalysts, especially for water-soluble polymers. Column chromatography, particularly over basic alumina (B75360), is highly effective for removing copper catalysts used in Atom Transfer Radical Polymerization (ATRP).
Q3: How can I remove the copper catalyst from my PDMAEMA synthesized by ATRP?
Several methods are effective for removing copper catalysts:
-
Column Chromatography: Passing a solution of the polymer through a column of basic or neutral alumina is a common and effective method.
-
Precipitation: In some cases, precipitation of the polymer can leave the more soluble catalyst behind in the supernatant.
-
Dialysis: Dialysis against deionized water can be used to remove the copper catalyst, particularly after oxidation of Cu(I) to the more water-soluble Cu(II).[1]
-
Ion Exchange Resins: Stirring the polymer solution with an acidic ion exchange resin can effectively capture the copper complexes.[2][3]
Troubleshooting Guides
Precipitation Issues
Q4: Why is my precipitated PDMAEMA a sticky, oily, or gummy mass instead of a fine powder?
This is a common issue that can arise from several factors:
-
Low Molecular Weight: Lower molecular weight polymers have lower glass transition temperatures (Tg) and may not form a solid precipitate at room temperature.[4][5]
-
Inappropriate Solvent/Non-Solvent System: The choice of solvent and non-solvent is critical. If the non-solvent has some affinity for the polymer, it can lead to a swollen, sticky product instead of a sharp precipitation.
-
Precipitation Temperature: Precipitating at a lower temperature (e.g., in an ice bath) can sometimes help to obtain a more solid product.[6]
-
Rate of Addition: Adding the polymer solution too quickly to the non-solvent can lead to the formation of large, sticky agglomerates. A slow, dropwise addition with vigorous stirring is recommended.
Q5: How can I obtain a fine powder during precipitation?
To obtain a fine powder:
-
Optimize Solvent/Non-Solvent: A good solvent for PDMAEMA is acetone (B3395972) or THF.[4][6] Effective non-solvents include cold n-hexane or petroleum ether.[6][7]
-
Use a Large Excess of Non-Solvent: A high ratio of non-solvent to polymer solution (e.g., 10:1 v/v) is recommended.
-
Precipitate at Low Temperature: Cool the non-solvent in an ice bath before and during precipitation.
-
Slow Addition and Vigorous Stirring: Add the polymer solution dropwise to the vigorously stirred non-solvent.
-
Re-precipitation: If the product is still not a fine powder, re-dissolving the polymer in a good solvent and precipitating it again can improve the quality.
Dialysis Issues
Q6: My dialysis is taking a very long time. How can I speed it up?
The efficiency of dialysis depends on several factors:
-
Membrane Cut-off: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate. It should be large enough to allow small molecule impurities to pass through but small enough to retain the polymer.
-
Surface Area to Volume Ratio: Using a larger diameter tubing for the same volume of polymer solution can increase the surface area and speed up dialysis.
-
Frequency of Dialysate Change: Frequent changes of the external dialysis buffer (dialysate) are crucial to maintain a high concentration gradient.[8]
-
Stirring: Gently stirring the dialysate can improve the diffusion of impurities away from the membrane surface.[8]
Q7: The volume of my polymer solution increased significantly during dialysis. Is this normal?
Yes, an increase in volume is expected, especially when dialyzing from an organic solvent into water or from a solution with a high concentration of small molecules into a low concentration buffer. This is due to osmosis. It is important to leave sufficient headspace in the dialysis tubing to accommodate this volume increase.
Data Presentation
Table 1: Comparison of Common PDMAEMA Purification Methods
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages | Typical Recovery Yield | Residual Copper (ATRP) |
| Precipitation | Residual monomer, initiator | Fast, simple, scalable | May not be effective for low MW polymers (sticky product), may not completely remove catalyst | >90%[3] | Can be significant if not optimized |
| Dialysis | Salts, residual monomer, catalyst | Mild, effective for water-soluble polymers, good for removing small molecules | Time-consuming, requires large volumes of solvent/water, potential for sample dilution | Almost quantitative[9] | Can be reduced to <1% of initial amount[9] |
| Column Chromatography (Alumina) | Copper catalyst | Highly effective for catalyst removal | Can be slow, potential for polymer loss on the column, requires organic solvents | >90% | As low as 5 ppm[3] |
| Ion Exchange Resin | Copper catalyst | High efficiency, potential for catalyst recycling | Requires separation of resin from polymer solution | High | >95% removal[2] |
Experimental Protocols
Protocol 1: Purification of PDMAEMA by Precipitation
-
Dissolution: Dissolve the crude PDMAEMA polymer in a minimum amount of a suitable solvent (e.g., acetone or THF) to create a concentrated solution (e.g., 10-20% w/v).
-
Preparation of Non-Solvent: In a separate beaker, place a volume of a cold non-solvent (e.g., n-hexane or petroleum ether), approximately 10 times the volume of the polymer solution. Cool the non-solvent in an ice bath and stir vigorously with a magnetic stir bar.
-
Precipitation: Using a dropping funnel or a pipette, add the polymer solution dropwise to the vigorously stirred, cold non-solvent. A white precipitate should form.
-
Isolation: Allow the mixture to stir for a few minutes after the addition is complete. Let the precipitate settle, then decant the supernatant.
-
Washing: Wash the precipitate with fresh, cold non-solvent to remove any remaining impurities.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.[6]
Protocol 2: Purification of PDMAEMA by Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa, depending on the polymer's molecular weight). Prepare the membrane according to the manufacturer's instructions, which typically involves soaking it in deionized water.
-
Sample Loading: Load the crude PDMAEMA solution into the dialysis tubing, ensuring to leave sufficient headspace (around 20-30% of the volume) to allow for potential volume increases. Securely close both ends of the tubing with dialysis clips.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing a large volume of the desired dialysate (e.g., deionized water for removal of water-soluble impurities). The volume of the dialysate should be at least 100 times the volume of the sample. Gently stir the dialysate.
-
Dialysate Changes: Change the dialysate periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient for efficient diffusion of impurities. Continue dialysis for 2-3 days.[10]
-
Sample Recovery: After dialysis is complete, remove the dialysis bag from the dialysate, carefully open one end, and transfer the purified polymer solution to a clean container.
-
Lyophilization (Freeze-Drying): If a solid product is desired, freeze the purified polymer solution and lyophilize it to remove the water.
Mandatory Visualization
Caption: Decision tree for selecting a suitable PDMAEMA purification method.
Caption: Experimental workflow for the purification of PDMAEMA by precipitation.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in DMAEMA Copolymer Synthesis
Welcome to the technical support center for 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) copolymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of DMAEMA copolymers.
Question: Why is my monomer conversion low?
Answer:
Low monomer conversion in DMAEMA copolymerization can be attributed to several factors, including inefficient initiation, premature termination, or inhibitory effects. Here are some potential causes and troubleshooting steps:
-
Initiator Inefficiency: The choice and concentration of the initiator are critical. For free radical polymerization, ensure the initiator is appropriate for the chosen solvent and temperature. In controlled radical polymerizations like ATRP and RAFT, the initiator efficiency can be affected by side reactions.[1] For instance, using p-toluenesulfonyl chloride (TsCl) as an initiator in ATRP can lead to slower polymerization and lower initiator efficiency due to nucleophilic attack by the monomer.[1]
-
Recommendation: Consider using a more efficient initiator like ethyl 2-bromoisobutyrate (EBiB) or 2-bromopropionitrile (B99969) (BPN) for ATRP of DMAEMA.[1] For free radical polymerization, ensure the initiator (e.g., AIBN) is used at an appropriate concentration and the reaction is conducted at a suitable temperature.[2]
-
-
Inhibitors: Commercial DMAEMA monomer contains inhibitors to prevent spontaneous polymerization during storage. These must be removed before use.
-
Recommendation: Purify the DMAEMA monomer by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure to remove the inhibitor.[2][3]
-
-
Oxygen Inhibition: Oxygen can act as a radical scavenger, leading to an induction period and reduced polymerization rates.
-
Solvent Effects: The choice of solvent can influence polymerization kinetics. Nonpolar solvents may not be suitable for ATRP of DMAEMA due to poor solubility of the copper catalyst, resulting in a slow and poorly controlled polymerization.[1]
-
Recommendation: Use polar solvents such as anisole, butyl acetate, or dichlorobenzene for ATRP of DMAEMA.[1] For RAFT polymerization, 1,4-dioxane (B91453) is a commonly used solvent.[3][5]
-
Question: My polymer has a high polydispersity index (PDI). How can I achieve better control over the molecular weight distribution?
Answer:
A high polydispersity index (PDI), or broad molecular weight distribution, indicates a lack of control over the polymerization process. This is a common issue in free radical polymerization but can also occur in controlled/living radical polymerizations like ATRP and RAFT if conditions are not optimized.
-
For Free Radical Polymerization: This method inherently produces polymers with broader molecular weight distributions. To narrow the PDI, consider switching to a controlled radical polymerization technique.
-
For Atom Transfer Radical Polymerization (ATRP):
-
Catalyst System: The choice of ligand and the ratio of catalyst components are crucial. For example, in Cu-mediated ATRP, the ligand helps to solubilize the copper catalyst and tune its reactivity.[1]
-
Initiator Choice: As mentioned previously, some initiators can lead to side reactions and broader PDIs. EBiB has been reported to yield polymers with slightly higher polydispersities (Mw/Mn ~ 1.5) compared to BPN in some systems.[1]
-
Reaction Temperature: While higher temperatures can increase the rate of polymerization, they can also lead to more side reactions and loss of control. ATRP of DMAEMA can be well-controlled even at room temperature.[1]
-
Deactivator Concentration: In aqueous Cu(0)-mediated ATRP, increasing the concentration of the deactivating Cu(II) species can improve control and lead to polymers with narrower MWDs.[6]
-
-
For Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:
-
CTA Choice: The selection of the chain transfer agent (CTA) is critical and depends on the monomer being polymerized. For methacrylates like DMAEMA, dithiobenzoates and trithiocarbonates are commonly used.[7][8]
-
Initiator-to-CTA Ratio: The ratio of initiator to CTA influences the number of chains initiated by the primary radicals versus those controlled by the RAFT agent. A high concentration of initiator can lead to a significant fraction of "dead" polymer chains, broadening the PDI.
-
Solvent: The solvent can affect the reactivity of the CTA and the propagating radicals.
-
Question: I am observing side reactions, such as hydrolysis, during my polymerization. How can I prevent this?
Answer:
DMAEMA is susceptible to hydrolysis, especially in aqueous solutions at pH > 6.0, which can lead to the formation of methacrylic acid (MAA) and 2-(dimethylamino)ethanol.[9][10] This can complicate the polymerization, resulting in the formation of a copolymer of DMAEMA and MAA.[9]
-
pH Control: The rate of hydrolysis is highly dependent on the pH of the reaction medium.
-
Solvent Choice: The presence of water can promote hydrolysis. In alcohol/water mixtures, solvolysis can also occur.[11]
-
Recommendation: If working in an aqueous system is not a requirement, consider using an organic solvent like 1,4-dioxane, THF, or toluene (B28343) to minimize hydrolysis.[3][4]
-
-
Temperature: The rate of hydrolysis increases with temperature.[9]
-
Recommendation: If possible, conduct the polymerization at a lower temperature to reduce the rate of hydrolysis. ATRP of DMAEMA can be performed at room temperature.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my DMAEMA copolymer?
A1: Purification is essential to remove unreacted monomer, initiator fragments, and catalyst residues, especially for biomedical applications. Common purification methods include:
-
Precipitation: The polymer can be precipitated from the reaction mixture by adding a non-solvent. For example, PDMAEMA can be precipitated from THF or toluene solutions into cold hexane (B92381).[4]
-
Dialysis: For water-soluble polymers, dialysis against deionized water is an effective method to remove small molecule impurities.
-
pH-Dependent Extraction: The pH-responsive nature of PDMAEMA can be exploited for purification. For instance, in ATRP, the copper catalyst can be removed by adjusting the pH and performing an extraction.[12]
Q2: What is a suitable initiator for the free radical polymerization of DMAEMA?
A2: Azobisisobutyronitrile (AIBN) is a commonly used initiator for the free radical polymerization of DMAEMA in organic solvents like xylene or toluene.[2][4] The reaction is typically carried out at temperatures between 60-80 °C.
Q3: Can I synthesize block copolymers with DMAEMA?
A3: Yes, block copolymers containing PDMAEMA segments can be synthesized using controlled radical polymerization techniques like ATRP and RAFT.[13][14] This is typically achieved by using a macroinitiator of the first block to initiate the polymerization of the second block. For example, a well-defined poly(methyl methacrylate) (PMMA) macroinitiator can be used to synthesize PMMA-b-PDMAEMA block copolymers via ATRP.[13]
Q4: What is the Lower Critical Solution Temperature (LCST) of PDMAEMA and how is it affected by copolymerization?
A4: PDMAEMA is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically in the range of 32-50 °C.[5][15] Below the LCST, the polymer is soluble, and above it, it becomes insoluble and phase separates. The LCST is influenced by factors such as molecular weight, polymer concentration, and pH.[15][16] In copolymers, the incorporation of a hydrophobic comonomer like methyl methacrylate (MMA) can lower the LCST, while the inclusion of a more hydrophilic comonomer can increase it.
Experimental Protocols
Protocol 1: Purification of DMAEMA Monomer
Objective: To remove the inhibitor from commercial 2-(dimethylamino)ethyl methacrylate.
Materials:
-
This compound (DMAEMA)
-
Basic alumina
-
Glass chromatography column
-
Collection flask
Procedure:
-
Set up a glass chromatography column packed with basic alumina.
-
Slowly pass the commercial DMAEMA monomer through the column.
-
Collect the purified monomer in a clean, dry flask.
-
Store the purified monomer at low temperature (e.g., -20 °C) and use it promptly.
Alternatively, the monomer can be purified by distillation under reduced pressure (69–70 °C, 1–2 mmHg).[2]
Protocol 2: Free Radical Polymerization of DMAEMA in Solution
Objective: To synthesize PDMAEMA via free radical polymerization.
Materials:
-
Purified DMAEMA
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stir bar
-
Nitrogen or argon gas supply
-
Hexane (cold)
-
Tetrahydrofuran (THF)
Procedure:
-
Place the purified DMAEMA, AIBN, and anhydrous toluene into the two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser.[4]
-
Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for at least 15-20 minutes.[3][4]
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.[4]
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).[4]
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dissolve the crude polymer in a minimal amount of THF.
-
Precipitate the polymer by adding the THF solution dropwise into a tenfold excess of cold hexane with vigorous stirring.[4]
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C overnight.[4]
Quantitative Data Summary
Table 1: Polymerization Conditions for PDMAEMA Synthesis by Free Radical Polymerization
| Sample | Initiator (AIBN) (mg) | Monomer (DMAEMA) (cm³) | Solvent (xylene) (cm³) |
| 1 | 0.114 | 25 | 52 |
| 2 | 0.228 | 25 | 52 |
| 3 | 0.456 | 25 | 52 |
| 4 | 0.912 | 25 | 52 |
| 5 | 1.824 | 25 | 52 |
| Data adapted from a study on the effect of initiator concentration on PDMAEMA synthesis.[2] |
Table 2: Molecular Weight and Polydispersity of P(DMAEMA-co-MMA) Copolymers
| Sample | DMAEMA (mol%) | MMA (mol%) | Mn ( g/mol ) | PDI |
| PDM1 | 80 | 20 | 12,500 | 1.65 |
| PDM2 | 60 | 40 | 15,200 | 1.78 |
| PDM3 | 40 | 60 | 18,600 | 1.85 |
| PDM4 | 20 | 80 | 21,300 | 1.93 |
| Data from the synthesis of amphiphilic copolymers by free radical polymerization.[17] |
Visualizations
Caption: DMAEMA hydrolysis pathway at pH > 6.0.
Caption: Troubleshooting workflow for high PDI in ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Dual-Responsive Amphiphilic P(DMAEMA-co-LMA-co-OEGMA) Terpolymer Nano-Assemblies in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of this compound in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-free synthesis and purification of poly[this compound] by atom transfer radical polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing DMAEMA-Based Hydrogels for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during long-term experiments with 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA)-based hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DMAEMA hydrogel is degrading prematurely in my long-term cell culture. What are the likely causes and how can I fix it?
A1: Premature degradation of DMAEMA-based hydrogels in long-term studies is often due to hydrolysis of the ester group in the DMAEMA monomer. This process can be accelerated by physiological conditions.
Troubleshooting Steps:
-
Optimize Crosslinker Concentration: Increasing the concentration of the crosslinking agent can create a denser network, reducing water uptake and slowing hydrolysis.[1][2][3] However, be aware that this will also increase the hydrogel's stiffness, which may affect cell behavior.
-
Copolymerization: Consider copolymerizing DMAEMA with more hydrolytically stable monomers. For example, replacing some of the acrylate (B77674) esters with acrylamide (B121943) linkages can enhance stability.
-
Control pH of Culture Medium: DMAEMA hydrogels exhibit pH-sensitive swelling.[4][5] Maintaining a stable, physiological pH in your culture medium is crucial. Fluctuations, especially towards alkaline conditions, can accelerate ester hydrolysis.
-
Reduce Mechanical Stress: High mechanical loading can lead to a breakdown of the hydrogel network over time.[6][7] If your application involves dynamic culture, consider reducing the strain or frequency of loading.
Q2: I'm observing significant changes in the swelling ratio of my hydrogel over the course of my experiment. Why is this happening and how can I minimize it?
A2: Changes in the swelling ratio are inherent to many hydrogel systems and can be influenced by degradation, pH, temperature, and ionic strength of the surrounding medium.
Troubleshooting Steps:
-
Equilibration: Ensure your hydrogels are fully equilibrated in the culture medium before starting your experiment. This can take longer than expected, sometimes up to 48 hours or more.[8]
-
Maintain Consistent Environmental Conditions: As DMAEMA hydrogels are often thermo- and pH-responsive, slight variations in temperature or pH can lead to changes in swelling.[4][5][9] Use a calibrated incubator and buffered solutions to maintain consistency.
-
Monitor for Degradation: A gradual, continuous increase in swelling can be an indicator of hydrolytic degradation, as the breakdown of crosslinks allows for greater water uptake. Refer to the troubleshooting steps for degradation.
-
Adjust Monomer Ratios: The ratio of DMAEMA to other comonomers can influence the swelling behavior. Increasing the concentration of hydrophobic comonomers can reduce the overall swelling capacity.
Q3: The mechanical properties (e.g., stiffness) of my hydrogel are changing over time. How can I ensure consistent mechanical cues for my cells?
A3: The mechanical properties of hydrogels, such as the storage and loss moduli, are intrinsically linked to their network structure and swelling state. Changes over time are often a consequence of degradation or continued crosslinking.
Troubleshooting Steps:
-
Ensure Complete Polymerization: Incomplete polymerization can lead to ongoing crosslinking after the initial fabrication, causing the hydrogel to stiffen over time. Ensure adequate exposure to the polymerization initiator (e.g., UV light) and consider a post-curing step.
-
Characterize Mechanical Properties Over Time: Perform dynamic mechanical analysis (DMA) at multiple time points (e.g., day 1, 7, 14, 21) to understand how the storage and loss moduli of your specific hydrogel formulation evolve under your experimental conditions.[6][7]
-
Stabilize the Network: As with degradation, optimizing the crosslinker concentration can lead to a more stable network with more consistent mechanical properties over time.[1][3]
Q4: I am concerned about the potential cytotoxicity from unreacted monomers leaching out of my hydrogel. How can I remove them effectively?
A4: Unreacted monomers can be cytotoxic and interfere with experimental results. Thorough washing after polymerization is critical.
Troubleshooting Steps:
-
Extended Soaking: Immerse the hydrogels in a large volume of a suitable solvent (e.g., deionized water or PBS) for an extended period (at least 48 hours), with frequent solvent changes.[8] For small hydrogels, this process can still be slow.[10]
-
Solvent Exchange: A solvent exchange technique, for instance, immersing the gel in ethanol, can facilitate the removal of unreacted species.[10]
-
Dialysis: For hydrogel solutions or very small particles, dialysis against a large volume of pure solvent is an effective purification method.[10][11]
-
Precipitation: For un-crosslinked polymer solutions, precipitation in a non-solvent two or three times is an effective way to remove unreacted monomers.[10]
Q5: My hydrogels are cracking or shrinking during the experiment. What could be the cause?
A5: Cracking and shrinking can result from excessive swelling followed by deswelling, or from mechanical failure.
Troubleshooting Steps:
-
Control Swelling: Rapid or excessive swelling can induce internal stresses that lead to cracking. Modulate the swelling by adjusting the crosslinker density or the hydrophilicity of the polymer network.
-
Avoid Rapid Environmental Changes: Sudden shifts in pH or temperature can cause rapid deswelling (syneresis), leading to shrinkage and potential cracking.[5]
-
Optimize Mechanical Properties: If the hydrogel is too brittle, it will be more prone to cracking under mechanical stress. Adjusting the monomer and crosslinker composition can improve the hydrogel's fracture toughness.
Data Summary Tables
Table 1: Influence of Crosslinker (PETRA) Concentration on PEO Hydrogel Properties
| PETRA Conc. (% w/w) | Gel Fraction (%) | Equilibrium Water Content (EWC) (%) |
| 1.0 | 67.02 ± 1.38 | 85.67 ± 0.48 |
| 2.5 | 77.34 ± 0.77 | 79.43 ± 0.33 |
| 5.0 | 83.45 ± 0.85 | 69.12 ± 0.51 |
| 7.5 | 86.99 ± 0.43 | 61.34 ± 0.49 |
| 10.0 | 89.47 ± 0.36 | 56.56 ± 0.53 |
(Data adapted from a study on polyethylene (B3416737) oxide hydrogels, demonstrating a common trend applicable to other hydrogel systems where increasing crosslinker concentration enhances network integrity at the cost of reduced swelling).[1]
Table 2: Time-Dependent Changes in Mechanical Properties of HEMA-DMAEMA Hydrogels
| Time Point | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) |
| 72 hours | 1.94 ± 0.24 | 0.45 ± 0.07 |
| 5 days | Varies with loading conditions | Varies with loading conditions |
| 10 days | Varies with loading conditions | Varies with loading conditions |
| 15 days | Varies with loading conditions | Varies with loading conditions |
(Data from a study on HEMA-DMAEMA hydrogels under specific loading conditions. Note that values will change based on the specific formulation and experimental setup).[6][7]
Experimental Protocols
Protocol 1: Synthesis of a HEMA-DMAEMA Hydrogel via Photopolymerization
This protocol describes a general method for fabricating a HEMA-DMAEMA hydrogel. Ratios should be optimized for your specific application.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Prepare the monomer solution by mixing HEMA, DMAEMA, EGDMA, and DMPA. A representative volumetric ratio is 27.6:5.7:0.5:1.[7]
-
Vortex the solution thoroughly to ensure homogeneity.
-
Pipette the solution into a mold of the desired shape and dimensions (e.g., a petri dish for thin films, or a custom mold for specific shapes).
-
Expose the solution to UV light (e.g., 20 mW/cm²) to initiate polymerization. The required exposure time will depend on the intensity of the UV source and the volume of the solution.
-
After polymerization, carefully remove the hydrogel from the mold.
-
To remove unreacted monomers, immerse the hydrogel in a large volume of PBS or deionized water for at least 48 hours, changing the solution every 8-12 hours.[8]
Protocol 2: Measurement of Hydrogel Swelling Ratio Over Time
This protocol provides a method for quantifying the swelling behavior of your hydrogels.
Materials:
-
Synthesized and washed hydrogel samples
-
Experimental medium (e.g., cell culture medium, PBS)
-
Analytical balance
-
Vials or multi-well plates
Procedure:
-
Gently blot a hydrogel sample with lint-free paper to remove excess surface water and record its initial weight (W_i).
-
Place the hydrogel in a vial or well containing a known volume of the experimental medium.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and so on), remove the hydrogel from the medium.
-
Blot the surface to remove excess liquid and record the swollen weight (W_s).
-
Return the hydrogel to the medium.
-
Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(W_s - W_i) / W_i] * 100
-
Continue measurements until the hydrogel weight remains constant over several time points, indicating it has reached its equilibrium swelling ratio.
For a more efficient and reproducible measurement, the sieve filtration method can be employed, especially for hydrogel powders.[12][13][14]
Protocol 3: Characterization of Hydrogel Mechanical Properties using Dynamic Mechanical Analysis (DMA)
This protocol outlines the general steps for assessing the viscoelastic properties of hydrogels.
Materials:
-
Synthesized and equilibrated hydrogel samples
-
Dynamic Mechanical Analyzer (DMA) with a compression or parallel plate geometry
Procedure:
-
Cut hydrogel samples to the appropriate dimensions for the DMA instrument grips or plates.
-
Place the sample in the instrument, ensuring it is properly secured. If necessary, a liquid bath can be used to keep the hydrogel hydrated during the test.
-
Strain Sweep: To determine the linear viscoelastic region (LVR), perform a strain sweep at a constant frequency (e.g., 1 Hz). This will identify the range of strains over which the storage modulus (G' or E') is independent of the strain amplitude.
-
Frequency Sweep: Within the LVR, perform a frequency sweep at a constant strain to measure the storage modulus (G'/E') and loss modulus (G''/E'') as a function of frequency. This provides information about the hydrogel's solid-like and liquid-like properties.
-
Repeat these measurements at different time points throughout your long-term study to track changes in mechanical properties.
Visualizations
Logical Workflow for Troubleshooting Hydrogel Instability
Caption: A workflow for diagnosing and addressing DMAEMA hydrogel instability.
Integrin-Mediated Mechanotransduction Signaling
Caption: Simplified signaling pathway of cellular response to hydrogel stiffness.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Polymer and Crosslinker Concentration on Static and Dynamic Gelation Behavior of Phenolic Resin Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of pH and temperature sensitive P(NIPAAm-co-DMAEMA) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol efficiently measuring the swelling rate of hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing "Livingness" in DMAEMA Polymerization
Welcome to the technical support center for the controlled polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the "livingness" of their polymerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during your experiments, providing explanations and actionable solutions.
1. High Polydispersity (PDI > 1.3) in my ATRP of DMAEMA
-
Question: I am performing an Atom Transfer Radical Polymerization (ATRP) of DMAEMA, but my resulting polymer has a high polydispersity index (PDI). What are the potential causes and how can I improve it?
-
Answer: High PDI in ATRP of DMAEMA can stem from several factors. Here’s a troubleshooting guide:
-
Inadequate Deoxygenation: Oxygen can interact with the copper catalyst, leading to irreversible termination reactions. Ensure your reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[1]
-
Improper Solvent Choice: The solubility of the copper catalyst is crucial for maintaining the ATRP equilibrium. Nonpolar solvents like toluene (B28343) are poor choices for DMAEMA ATRP, leading to slow and poorly controlled polymerization.[2] Polar solvents such as anisole (B1667542), butyl acetate, or dichlorobenzene are more suitable.[2] Aqueous or alcohol/water mixtures can also be effective.[3][4]
-
Suboptimal Temperature: Unlike ATRP of many other monomers which require high temperatures, DMAEMA can be polymerized in a well-controlled manner at lower temperatures, even at room temperature.[2] High temperatures can increase the rate of side reactions.
-
Catalyst/Ligand Issues: The choice and ratio of the copper source and ligand are critical. For instance, using ethyl 2-bromoisobutyrate (EBiB) as an initiator with certain copper/ligand systems can result in higher polydispersities (Mw/Mn ~ 1.5).[2] The Cu(I)/Me6-TREN catalyst system is known to be highly efficient.[5]
-
Monomer Purity: Impurities in the DMAEMA monomer can interfere with the catalyst. It is recommended to purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors.[6]
-
2. Poor Control Over Molecular Weight in RAFT Polymerization
-
Question: My RAFT polymerization of DMAEMA is not yielding polymers with the targeted molecular weight. What could be the issue?
-
Answer: Discrepancies between theoretical and experimental molecular weights in RAFT polymerization of DMAEMA can be attributed to several factors:
-
Inappropriate Chain Transfer Agent (CTA): The choice of RAFT agent is paramount for achieving good control. The CTA must be tailored to the monomer. For methacrylates like DMAEMA, dithiobenzoates and trithiocarbonates are generally effective.[7] The leaving group (R-group) and the stabilizing group (Z-group) of the CTA influence the polymerization kinetics and control.
-
CTA to Initiator Ratio: A low CTA to initiator ratio can lead to a higher concentration of radicals that do not participate in the RAFT equilibrium, resulting in conventional free-radical polymerization pathways and poor control over molecular weight. Increasing this ratio can often improve control.[8]
-
Monomer Conversion: The linear evolution of molecular weight with conversion is a hallmark of a living polymerization. If you are targeting high molecular weights, ensure the reaction proceeds to the desired conversion.
-
GPC Calibration: If you are using Gel Permeation Chromatography (GPC) for molecular weight determination, be aware that calibration with polystyrene standards can lead to inaccurate values for PDMAEMA due to differences in hydrodynamic volume.[2] Calibration with PDMAEMA standards or the use of absolute molecular weight determination techniques like light scattering is recommended.
-
3. Side Reactions and Loss of Chain-End Fidelity
-
Question: I suspect side reactions are occurring during my DMAEMA polymerization, potentially leading to a loss of "livingness". What are the common side reactions and how can I mitigate them?
-
Answer: Several side reactions can compromise the living character of DMAEMA polymerization:
-
Nucleophilic Attack: The tertiary amine group on DMAEMA can participate in nucleophilic substitution reactions. For instance, when p-toluenesulfonyl chloride (TsCl) is used as an initiator in ATRP, nucleophilic attack of the monomer on the initiator can occur, leading to slower polymerization and lower initiator efficiency.[2]
-
Monomer Hydrolysis: In aqueous media, DMAEMA can undergo hydrolysis, especially at pH > 6.0, to form methacrylic acid and 2-(dimethylamino)ethanol.[9] This can be minimized by controlling the pH of the reaction medium.
-
Catalytic Radical Termination (CRT) in ATRP: In copper-mediated ATRP, a process known as Catalytic Radical Termination (CRT) can lead to the loss of chain-end functionality. This can be significantly reduced by lowering the concentration of the Cu(I) catalyst.[10][11] Techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP are designed to maintain a low concentration of the active catalyst.[1][12]
-
Self-initiation: DMAEMA can undergo thermally induced self-initiation, though the rate is typically low.[12]
-
4. Can DMAEMA Itself Influence the Polymerization?
-
Question: I've heard that the DMAEMA monomer can have unique effects on the polymerization. Could you elaborate on this?
-
Answer: Yes, DMAEMA has interesting properties that can influence the polymerization process, particularly in ARGET ATRP. The monomer itself can act as a reducing agent, regenerating the Cu(I) activator from the Cu(II) deactivator.[12][13] This intrinsic reducing capability can simplify the experimental setup by eliminating the need for an external reducing agent and can even allow for polymerization in the presence of limited amounts of air.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the controlled polymerization of DMAEMA, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: ATRP of DMAEMA - Reaction Conditions and Results
| Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| BPN | HMTETA | Dichlorobenzene | 50 | 1.5 | 80 | 12,000 | < 1.25 | [2] |
| EBiB | dNbpy | Anisole | 90 | 18 | 63 | 2,800 | 1.15 | [1] |
| EBiB | PMDETA | Water/Isopropanol | 25 | - | High | - | Low | [4][14] |
| EBiB | TPMA | Anisole | 30 | - | - | - | ~1.2 | [1][12] |
Table 2: RAFT Polymerization of DMAEMA - Reaction Conditions and Results
| CTA | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CPDB | AIBN | Dioxane | 90 | - | - | 10,000-70,000 | - | [15] |
| BTBP | AIBN | THF | 60 | 48 | - | - | - | [16] |
| CPADB | V501 | Water | - | - | - | - | < 1.3 | [17] |
| CPD | AIBN | 1,4-dioxane | - | - | - | - | Low | [18] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to serve as a starting point for your own work.
Protocol 1: ARGET ATRP of DMAEMA with the Monomer as an Internal Reducing Agent
-
Source: Adapted from Dong, H.; Matyjaszewski, K. Macromolecules 2008, 41, 6868-6870.[1]
-
Materials:
-
DMAEMA (purified by passing through basic alumina)
-
Anisole (solvent)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
CuCl₂ (catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
-
Procedure:
-
To a dry 10 mL Schlenk flask, add DMAEMA (3.0 mL, 17.8 mmol), anisole (1.0 mL), and EBiB (5.2 μL, 0.036 mmol).
-
Deoxygenate the mixture by performing four freeze-pump-thaw cycles.
-
In a separate vial, prepare a solution of CuCl₂ (0.24 mg, 0.0018 mmol) and TPMA (2.6 mg, 0.009 mmol) in anisole (0.5 mL). Deoxygenate this solution by bubbling with an inert gas.
-
After thawing the monomer mixture, slowly add the catalyst/ligand solution to the reaction flask under an inert atmosphere.
-
Seal the flask and place it in a thermostated oil bath at 30 °C.
-
To monitor conversion, take samples at timed intervals using a deoxygenated syringe.
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).
-
Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation into a non-solvent like hexane (B92381).
-
Dry the purified polymer under vacuum.
-
Protocol 2: RAFT Polymerization of DMAEMA in an Organic Solvent
-
Source: Adapted from Gody, G. et al. Polym. Chem., 2013, 4, 3478-3487.
-
Materials:
-
DMAEMA (purified)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve DMAEMA, CPDB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully chosen to target the desired molecular weight and maintain a low PDI (e.g., 100:1:0.1).
-
Deoxygenate the solution by purging with an inert gas for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically to determine monomer conversion (e.g., by ¹H NMR or GC).
-
Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., hexane or diethyl ether).
-
Isolate the polymer by filtration or decantation and dry it under vacuum.
-
Visualizing Polymerization Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of this compound in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Collection - Improving the âLivingnessâ of ATRP by Reducing Cu Catalyst Concentration - Macromolecules - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: ATRP vs. RAFT for 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) Polymerization
For researchers, scientists, and drug development professionals, the precise control over polymer architecture is paramount. When synthesizing polymers from 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a monomer crucial for stimuli-responsive materials and drug delivery systems, two controlled radical polymerization techniques stand out: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your specific application.
Both ATRP and RAFT have demonstrated the ability to produce well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) with controlled molecular weights and low polydispersity.[1][2] However, they operate via distinct mechanisms, which influences their experimental setup, tolerance to reaction conditions, and the characteristics of the resulting polymers.[1][3]
At a Glance: Performance Comparison
| Parameter | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Control over Mn | Excellent, linear increase with conversion.[4][5] | Excellent, linear increase with conversion. |
| Polydispersity (Đ) | Typically low, can achieve < 1.1 - 1.5.[5][6][7] | Typically low, often < 1.3.[8][9] |
| Reaction Temperature | Versatile, from room temperature to 90 °C.[4][10][11] | Generally requires elevated temperatures (e.g., 60-70 °C).[12] |
| Catalyst | Transition metal complex (e.g., CuBr/ligand).[4] | Metal-free, uses a chain transfer agent (CTA). |
| Initiator | Alkyl halides (e.g., EBiB, BPN).[4] | Azo compounds (e.g., AIBN, V501).[8] |
| Solvent Tolerance | Good for polar solvents; poor in nonpolar solvents.[4] | Broad, effective in various organic and aqueous media.[8][12] |
| Oxygen Tolerance | Generally requires deoxygenation, though oxygen-tolerant methods exist.[10][13] | Requires deoxygenation. |
| End-group Fidelity | High, allows for block copolymer synthesis.[5][6] | High, enables synthesis of block copolymers and other architectures.[12] |
Delving Deeper: Experimental Insights
Atom Transfer Radical Polymerization (ATRP)
ATRP of DMAEMA is a robust and well-studied technique that offers excellent control over the polymerization process. The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[4] This dynamic equilibrium keeps the radical concentration low, minimizing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4]
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| BPN | CuBr/HMTETA | Dichlorobenzene | 50 | 2,500 - 12,000 | 1.15 - 1.25 | ~80 |
| EBiB | CuBr/HMTETA | Anisole | 22.5 | - | 1.18 | 62.7 |
| EBiB | Fe(0)/CuBr2/PMDETA | Water/Isopropanol | 25 | - | 1.13 | - |
Data compiled from multiple sources.[4][5][7][10]
A typical ATRP procedure for DMAEMA involves the following steps:
-
Reactant Preparation: A dry Schlenk flask is charged with the monomer (DMAEMA), a solvent (e.g., anisole), and an initiator (e.g., ethyl 2-bromoisobutyrate, EBiB).[10]
-
Deoxygenation: The mixture is thoroughly deoxygenated, for instance, by subjecting it to several freeze-pump-thaw cycles.[10]
-
Catalyst Introduction: A deoxygenated solution of the catalyst (e.g., CuCl2) and a ligand (e.g., tris(2-pyridylmethyl)amine, TPMA) in a solvent is added to the reaction mixture.[13]
-
Polymerization: The sealed flask is placed in a thermostated oil bath at the desired temperature to initiate polymerization.[10]
-
Termination and Purification: The polymerization is stopped, and the resulting polymer is purified to remove the catalyst and any unreacted monomer.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile and metal-free alternative for synthesizing well-defined polymers. Its control is derived from the use of a RAFT agent, or chain transfer agent (CTA), which reversibly reacts with propagating polymer chains. This process establishes an equilibrium between active and dormant chains, leading to a controlled polymerization.[3] The absence of a metal catalyst simplifies the purification of the final polymer.
| Initiator | CTA | Solvent | Temp. (°C) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| AIBN | BTBP | THF | 60 | 3,800 - 10,200 | - | - |
| V501 | CPADB | Water | - | - | < 1.3 | - |
| - | - | Acetonitrile | 70 | - | - | - |
Data compiled from multiple sources.[8][9][12]
A general experimental procedure for RAFT polymerization of DMAEMA is as follows:
-
Reactant Preparation: The monomer (DMAEMA), a RAFT agent (e.g., 1,4-bis(2-(thiobenzoylthio)prop-2-yl)benzene, BTBP), and a radical initiator (e.g., 2,2′-azobis(isobutyronitrile), AIBN) are dissolved in a suitable solvent (e.g., THF) in a glass ampoule.
-
Deoxygenation: The solution is thoroughly deoxygenated, for instance, by bubbling with an inert gas or through freeze-pump-thaw cycles, and the ampoule is sealed under vacuum.
-
Polymerization: The sealed ampoule is placed in a thermostated water or oil bath at the desired temperature for a specific duration.
-
Purification: The polymerization is quenched, and the polymer is isolated and purified, typically by precipitation into a non-solvent like hexane.
Concluding Remarks
Both ATRP and RAFT are powerful techniques for the controlled polymerization of DMAEMA, each with its own set of advantages and considerations.
ATRP is a highly efficient and well-understood method that allows for polymerization at a wide range of temperatures, including room temperature.[4] The primary drawback is the requirement of a metal catalyst, which may need to be removed for certain applications, particularly in the biomedical field.
RAFT offers the significant advantage of being a metal-free system, which simplifies polymer purification.[14] It is compatible with a wide array of monomers and solvents.[14] However, it generally requires higher reaction temperatures and the careful selection of a suitable RAFT agent for the specific monomer.
The choice between ATRP and RAFT will ultimately depend on the specific requirements of the desired polymer, the available laboratory resources, and the intended application. For applications where metal contamination is a major concern, RAFT is the preferred method. For situations where polymerization at or below ambient temperature is desirable, ATRP presents a distinct advantage. By understanding the nuances of each technique, researchers can make an informed decision to best achieve their synthetic goals.
References
- 1. research.monash.edu [research.monash.edu]
- 2. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ATRP synthesis of amphiphilic random, gradient, and block copolymers of this compound and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of this compound Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
A Head-to-Head Comparison of DMAEMA-Based Polymers and DEAE-Dextran for Gene Transfection
For researchers, scientists, and drug development professionals navigating the landscape of non-viral gene delivery, the choice of a transfection reagent is a critical determinant of experimental success. This guide provides an objective comparison of two established cationic polymers: 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA)-based polymers and diethylaminoethyl-dextran (DEAE-dextran). By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific cell types and applications.
At a Glance: Performance Overview
Both DMAEMA-based polymers and DEAE-dextran function by condensing negatively charged DNA into positively charged complexes that can be taken up by cells. However, their efficiency, cytotoxicity, and applicability can vary significantly.
| Feature | DMAEMA-Based Polymers | DEAE-Dextran |
| Transfection Efficiency | Moderate to high (can exceed 50% in some cell lines)[1][2] | Low to moderate (typically <10% in primary cells, can reach 20-30% in cell lines like CMT3-Cos) |
| Cytotoxicity | Generally lower than DEAE-dextran, but dependent on molecular weight and concentration.[3] | Can be cytotoxic and inhibit cell growth.[4] |
| Applications | Broad, including transient and stable transfections, and suitable for a wider range of cell types. | Primarily used for transient transfections in established cell lines.[4] |
| Serum Compatibility | Some formulations are effective in the presence of serum. | Requires reduced serum media during transfection.[4] |
| Mechanism of Action | Endocytosis followed by endosomal escape via the "proton sponge" effect.[5] | Endocytosis; endosomal escape is a limiting step, often requiring enhancers like chloroquine (B1663885).[6] |
Quantitative Analysis of Transfection Efficiency
The following tables summarize quantitative data from various studies, highlighting the transfection efficiencies achieved with DMAEMA-based polymers and DEAE-dextran in different cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, such as the specific polymer formulation, DNA construct, and cell type used.
Table 1: Transfection Efficiency of DMAEMA-Based Polymers
| Cell Line | Polymer Formulation | Transfection Efficiency (%) | Reference |
| COS-7 | p(DMAEMA) | 3-6 | [7] |
| OVCAR-3 | p(DMAEMA) | 3-6 | [7] |
| MCF-7 | poly(HEMA)-co-poly(DMAEMA) | up to 20 | |
| Jurkat T cells | pHEMA-g-pDMAEMA comb polymers | 25-50 | [2] |
| B16F10 | Reducible PDMAEMA | Comparable to PEI | [3] |
Table 2: Transfection Efficiency of DEAE-Dextran
| Cell Line | Transfection Efficiency (%) | Notes | Reference |
| Primary cells | < 10 | General observation | |
| CMT3-Cos | ~20-30 | Optimized protocol | |
| Mehr-80 | 8.2 | Compared to 40.1% with lipofection | |
| COS-7 | Lower than p(DMAEMA) | p(DMAEMA) was two-fold higher | [8] |
| HEK293 | Lower than DDMC | DDMC was 5 times higher |
One study directly compared poly(2-(dimethylamino)ethyl methacrylate), p(DMAEMA), with DEAE-dextran for transfecting COS-7 and OVCAR-3 cells. The results indicated that p(DMAEMA)/plasmid complexes had a two-fold higher transfection efficiency than DEAE-dextran/plasmid complexes.[8]
Mechanistic Pathways: Cellular Uptake and Endosomal Escape
The efficiency of a transfection reagent is heavily dependent on its ability to navigate the cell's internal barriers, primarily the cell membrane and the endosomal compartment. DMAEMA-based polymers and DEAE-dextran employ different strategies to overcome these hurdles.
DMAEMA-Based Polymers: The Proton Sponge Effect
DMAEMA-based polymers are typically taken up by endocytosis. The tertiary amine groups in the polymer backbone have a pKa value that allows them to become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions, leading to osmotic swelling and eventual rupture of the endosome. This "proton sponge" effect releases the DNA-polymer complex into the cytoplasm, where the DNA can then travel to the nucleus.[5]
Caption: Cellular uptake and endosomal escape of DMAEMA-based polyplexes.
DEAE-Dextran: Endocytosis and the Lysosomal Pathway
DEAE-dextran/DNA complexes are also internalized via endocytosis.[9] However, DEAE-dextran lacks an intrinsic mechanism for efficient endosomal escape. As a result, a significant portion of the internalized complexes can be trafficked to lysosomes, where the DNA is degraded by enzymes.[6] To improve transfection efficiency, agents like chloroquine are often used. Chloroquine is a weak base that accumulates in endosomes and lysosomes, raising their pH and inhibiting the activity of degradative enzymes, thereby increasing the chances of the DNA reaching the nucleus intact.[6]
Caption: Cellular uptake and trafficking of DEAE-dextran/DNA complexes.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving maximal transfection efficiency. Below are representative protocols for both DMAEMA-based polymers and DEAE-dextran.
Experimental Workflow: DMAEMA-Based Polymer Transfection
References
- 1. researchgate.net [researchgate.net]
- 2. med.oita-u.ac.jp [med.oita-u.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of physicochemical characteristics of poly(this compound)-based polyplexes on cellular association and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct effects of endosomal escape and inhibition of endosomal trafficking on gene delivery via electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
- 8. DEAE-Dextran Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A DNA-Device that Mediates Selective Endosomal Escape and Intracellular Delivery of Drugs and Biologicals - PMC [pmc.ncbi.nlm.nih.gov]
PDMAEMA vs. Polyethyleneimine (PEI): A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The cationic polymers poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and polyethyleneimine (PEI) are both extensively investigated as non-viral vectors for gene delivery, owing to their ability to condense and protect nucleic acids. However, a critical consideration for their therapeutic application is their inherent cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of PDMAEMA and PEI, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate polymeric vectors for their specific applications.
Quantitative Cytotoxicity Data
The cytotoxic effects of PDMAEMA and PEI are dose-dependent and vary based on factors such as molecular weight, polymer architecture (linear vs. branched), and the cell type being investigated.[1][2][3] The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Polymer | Cell Line | Assay | IC50 / % Viability | Reference |
| PDMAEMA | Human endothelial cells (EA.hy926) | MTS | IC50 < 20 µg/mL | [4] |
| Pancreatic cancer cells (MiaPaCa) | MTS | Less toxic than in endothelial cells | [4] | |
| COS-7 | MTT | Higher viability than PEI at concentrations up to 20 µg/mL | [5] | |
| PEI (Branched, 25 kDa) | A431 | MTT | IC50 = 37 µg/mL | [3] |
| PEI (Linear, 25 kDa) | A431 | MTT | IC50 = 74 µg/mL | [3] |
| PEI (Linear, 22 kDa) | Glioblastoma stem cells (NCH421K) | CellTiter-Glo | IC50 = 133.3 nM | [6] |
| PEI (Branched, 25 kDa) | Glioblastoma stem cells (NCH421K) | CellTiter-Glo | IC50 = 620 nM | [6] |
Note: IC50 values represent the concentration of the polymer that inhibits 50% of cell viability. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Cytotoxicity
The cytotoxicity of both PDMAEMA and PEI is primarily attributed to their cationic nature, which leads to interactions with negatively charged cellular components like the plasma membrane.[7]
PDMAEMA: Highly cationic PDMAEMA can cause cytotoxicity by disrupting the cell membrane, leading to necrosis.[1][8] The degree of cytotoxicity is also influenced by its molecular weight and structure, with some studies suggesting lower toxicity for PDMAEMA compared to PEI under specific conditions.[5]
Polyethyleneimine (PEI): PEI is known to induce cytotoxicity through multiple mechanisms. At high concentrations, it can cause membrane damage and necrosis.[9] At lower concentrations, PEI can trigger apoptosis, or programmed cell death.[9][10] This apoptotic pathway is often initiated through interactions with mitochondria, leading to the activation of caspase-9.[9]
Experimental Protocols
A common method to assess the cytotoxicity of polymers like PDMAEMA and PEI is the MTT assay.
MTT Assay for Cytotoxicity Assessment
Objective: To determine the cell viability after treatment with PDMAEMA or PEI by measuring the metabolic activity of the cells.
Materials:
-
Cells in culture (e.g., HeLa, HEK293)
-
PDMAEMA and PEI solutions of known concentrations
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Polymer Treatment: Prepare serial dilutions of PDMAEMA and PEI in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer solutions at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, remove the polymer-containing medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12][13]
-
Solubilization: After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizing the Processes
To better understand the experimental and biological processes involved, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Poly(ethylenimine)-DNA Polyplexes with Mitochondria; Implications for a Mechanism of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polylysine-modified polyethylenimine inducing tumor apoptosis as an efficient gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of the Antimicrobial Efficacy of PDMAEMA against E. coli and S. aureus
For Immediate Release
This guide provides a detailed comparison of the antimicrobial activity of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The performance of PDMAEMA is evaluated alongside two other widely studied antimicrobial polymers, Chitosan and Poly(lysine), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacies. This document presents quantitative data from various studies, detailed experimental protocols, and visual representations of experimental workflows and mechanisms of action.
Executive Summary
PDMAEMA exhibits significant antimicrobial activity against both E. coli and S. aureus. Its cationic nature allows it to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death. When compared to Chitosan and Poly(lysine), PDMAEMA's efficacy is comparable, though variations exist depending on factors such as polymer molecular weight, bacterial strain, and specific experimental conditions. The data presented herein, collated from multiple studies, provides a valuable resource for selecting the appropriate antimicrobial polymer for specific research and development applications.
Comparative Antimicrobial Activity
The antimicrobial efficacy of PDMAEMA, Chitosan, and Poly(lysine) is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: Minimum Inhibitory Concentration (MIC) of Antimicrobial Polymers against E. coli
| Polymer | Molecular Weight (kDa) | MIC (µg/mL) | Reference |
| PDMAEMA | 12.8 | 100 - 10000 | [1] |
| Quaternized PDMAEMA | - | 200 - 500 | [2] |
| Chitosan | 0.4 - 4.0 | 1000 | [3] |
| Poly(L-lysine) | - | 12.5 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial Polymers against S. aureus
| Polymer | Molecular Weight (kDa) | MIC (µg/mL) | Reference |
| PDMAEMA | 12.8 | Variable | [1] |
| Quaternized PDMAEMA | - | 400 - 1000 | [2] |
| Chitosan | 0.4 - 4.0 | 1000 | [3] |
| Poly(L-lysine) | - | 12.5 | [3] |
Note: The data presented is a summary from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Mechanism of Action
The primary mechanism of antimicrobial action for these cationic polymers involves electrostatic interaction with the negatively charged components of the bacterial cell envelope.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Polymer Solutions: Prepare a stock solution of the polymer in an appropriate solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium (E. coli or S. aureus) on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the polymer dilutions. Include a positive control (bacteria and broth, no polymer) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the polymer at which no visible bacterial growth is observed.
Zone of Inhibition Assay (Agar Disk Diffusion)
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates.
-
Inoculation: Evenly spread a standardized inoculum of the test bacterium (0.5 McFarland standard) onto the surface of the agar plate using a sterile swab.
-
Application of Polymer: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the polymer solution onto the inoculated agar surface. A disc impregnated with the solvent serves as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the antimicrobial polymers on the viability of mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., fibroblasts, epithelial cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the polymer solutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. Cell viability is typically expressed as a percentage of the untreated control cells.
Cytotoxicity Profile
An essential aspect of developing antimicrobial agents is their safety profile towards mammalian cells.
Table 3: Cytotoxicity of Antimicrobial Polymers on Mammalian Cells
| Polymer | Cell Line | IC50 (µg/mL) | Reference |
| PDMAEMA | U937 (monocytes) | 25 - 50 | [4] |
| Caco-2 (intestinal epithelial) | 100 - 250 | [4] | |
| Chitosan (Low MW) | L929 (fibroblast) | 345 | [4] |
| Chitosan (High MW) | L929 (fibroblast) | 496 | [4] |
| Poly(L-lysine) | Neuro2A (neuronal) | Concentration-dependent toxicity observed | [5] |
IC50: The concentration of a substance that is required for 50% inhibition of cell viability.
Conclusion
PDMAEMA demonstrates potent antimicrobial activity against both E. coli and S. aureus, making it a promising candidate for various applications, including medical device coatings and drug delivery systems. Its efficacy is comparable to that of other well-established antimicrobial polymers like Chitosan and Poly(lysine). However, the choice of polymer will ultimately depend on the specific application, considering factors such as required antimicrobial spectrum, biocompatibility, and production cost. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the development of new antimicrobial technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cornous.com [cornous.com]
- 5. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DMAEMA and Other Cationic Monomers for Drug and Gene Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cationic Monomer Performance with Supporting Experimental Data.
In the landscape of non-viral vectors for drug and gene delivery, cationic polymers have emerged as a cornerstone technology. Their ability to condense and protect therapeutic payloads like nucleic acids and facilitate their entry into cells is paramount. Among the diverse array of available monomers, 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) has garnered significant attention. This guide provides a comparative study of DMAEMA against other widely used cationic monomers, namely Polyethylenimine (PEI) and Poly-L-lysine (PLL), focusing on key performance indicators such as transfection efficiency and cytotoxicity.
Data Presentation: A Side-by-Side Look at Performance
The efficacy of a cationic polymer is a delicate balance between its ability to effectively deliver genetic material and its inherent toxicity to cells. The following tables summarize quantitative data from various studies to facilitate a direct comparison between PDMAEMA, PEI, and PLL.
| Monomer/Polymer | Cell Line | IC50 (µg/mL) | Reference |
| PDMAEMA | L929 | ~15 | [1] |
| PEI (25 kDa) | L929 | ~10 | [1] |
| PDMAEMA | MiaPaCa | >100 | [2] |
| PEI (25 kDa) | NCH421K | 133.3 nM | [3] |
| PLL (30 kDa) | NCH421K | 337.8 nM | [3] |
Table 1: Comparative Cytotoxicity of Cationic Polymers. The half-maximal inhibitory concentration (IC50) is a measure of the toxicity of a substance. A higher IC50 value indicates lower cytotoxicity.
| Monomer/Polymer | Cell Line | Transfection Efficiency (%) | N/P Ratio | Reference |
| PDMAEMA-based | HEK293T | ~12% (pDNA) | Not Specified | [4] |
| PEI (25 kDa) | HEK293T | >30% | 3:1 or 4:1 | [5] |
| PEI (40 kDa) | HEK293T | >40% | 9:1 | [5] |
| PEI | Pig Fetal Fibroblasts | 32% | 3/1 | [6] |
| PLL | BMSC | <10% (nuclear localization) | Not Specified | [7] |
| PEI | BMSC | Sustained expression | Not Specified | [7] |
| PEI (DNA/PEI ratio 1:6) | CHO-S | 67.55% | 1:6 |
Table 2: Comparative Transfection Efficiency of Cationic Polymers. Transfection efficiency is the percentage of cells that successfully take up and express the foreign genetic material. The N/P ratio represents the molar ratio of amine groups in the cationic polymer to phosphate (B84403) groups in the DNA.
Key Signaling Pathways and Cellular Interactions
The interaction of cationic nanoparticles with cells triggers a cascade of events that determine the fate of the therapeutic payload. Understanding these pathways is crucial for designing more effective delivery vectors.
One of the most critical steps for successful gene delivery is the escape of the polyplex (polymer-DNA complex) from the endosome after cellular uptake. The "proton sponge" hypothesis is a widely accepted mechanism for this process, particularly for polymers with high buffering capacity like PEI and PDMAEMA.[8][9]
Caption: The Proton Sponge Effect leading to endosomal escape.
Furthermore, cationic nanoparticles can influence cellular signaling pathways. Studies have shown that cationic nanoparticles can interfere with TNF-α induced signaling by inhibiting the translocation of the transcription factor NF-κB to the nucleus.[10] This interaction appears to be dependent on the integrity of cholesterol-rich lipid rafts in the cell membrane.
Caption: Inhibition of NF-κB signaling by cationic nanoparticles.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Synthesis of PDMAEMA Nanoparticles via ATRP
A common method for synthesizing well-defined PDMAEMA polymers is Atom Transfer Radical Polymerization (ATRP). This technique allows for control over molecular weight and polydispersity.[11]
Caption: General workflow for PDMAEMA nanoparticle synthesis via ATRP.
Materials:
-
Silica nanoparticles (SNPs)
-
3-aminopropyltriethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BIBB)
-
2-(dimethylamino)ethyl methacrylate (DMAEMA) monomer
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Initiator Immobilization: Treat silica nanoparticles with APTES to introduce amino groups on the surface. Subsequently, react the amino-functionalized SNPs with BIBB to immobilize the ATRP initiator.[11]
-
Polymerization: In a flask under an inert atmosphere, dissolve the initiator-functionalized SNPs, CuBr, and PMDETA in the solvent. Add the DMAEMA monomer to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and stir for a specified time to allow polymerization to proceed.
-
Termination: Stop the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
Purification: Purify the resulting PDMAEMA-grafted nanoparticles by dialysis against deionized water to remove the catalyst, unreacted monomer, and other small molecules.[11]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
Cells cultured in a 96-well plate
-
Cationic polymer solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[14]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the cationic polymers and incubate for a desired period (e.g., 24-72 hours).[14]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[14] Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Transfection Efficiency Evaluation using Luciferase Reporter Assay
The luciferase reporter assay is a highly sensitive method to quantify the expression of a gene of interest, thereby measuring transfection efficiency.[15][16][17]
Materials:
-
Cells cultured in a multi-well plate
-
Plasmid DNA encoding luciferase
-
Cationic polymer solution
-
Luciferase assay reagent (containing luciferin (B1168401) substrate and lysis buffer)
-
Luminometer
Procedure:
-
Polyplex Formation: Prepare polyplexes by mixing the luciferase-encoding plasmid DNA with the cationic polymer solution at various N/P ratios and incubate at room temperature to allow complex formation.
-
Transfection: Add the polyplexes to the cells and incubate for a specified period (e.g., 24-48 hours).[18]
-
Cell Lysis: After incubation, wash the cells with PBS and then add a passive lysis buffer. Rock the plate for 30 minutes at room temperature to ensure complete lysis.[18]
-
Luminometry: Transfer the cell lysate to a luminometer plate. Inject the luciferase assay reagent, which contains the substrate for the luciferase enzyme.
-
Measurement: Immediately measure the light output (luminescence). The intensity of the light is proportional to the amount of luciferase protein expressed, which reflects the transfection efficiency. Normalize the results to total protein concentration or a co-transfected control plasmid (e.g., expressing β-galactosidase).[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the effectiveness of cationic polymers poly-L-lysine (PLL) and polyethylenimine (PEI) for non-viral delivery of plasmid DNA to bone marrow stromal cells (BMSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cationic nanoparticles disrupt cellular signaling in a cholesterol dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. bowdish.ca [bowdish.ca]
- 16. library.opentrons.com [library.opentrons.com]
- 17. Luciferase Assays in Jurkat Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Video: Transfecting RAW264.7 Cells with a Luciferase Reporter Gene [jove.com]
A Comparative Guide to PDMAEMA and Poly(N-isopropylacrylamide) Hydrogels for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of a responsive hydrogel is a critical decision that dictates the performance of drug delivery systems, tissue engineering scaffolds, and other biomedical devices. This guide provides a comprehensive comparison of two of the most prominent "smart" hydrogels: poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(N-isopropylacrylamide) (PNIPAM). By presenting their key performance characteristics, supported by experimental data and protocols, this document aims to facilitate an informed selection for your specific research and development needs.
At the forefront of stimuli-responsive polymers, both PDMAEMA and PNIPAM have garnered significant attention for their ability to undergo reversible phase transitions in response to environmental cues. PNIPAM is renowned for its sharp thermal sensitivity, exhibiting a lower critical solution temperature (LCST) around 32°C, which is conveniently close to physiological temperature.[1][2] This property is highly advantageous for creating "smart" drug delivery systems that can release therapeutic agents in response to temperature changes.[2][3] In contrast, PDMAEMA is celebrated for its dual responsiveness to both pH and temperature, offering a broader range of triggers for hydrogel actuation.[4][5][6]
Performance Characteristics: A Head-to-Head Comparison
The choice between PDMAEMA and PNIPAM hydrogels hinges on the specific requirements of the intended application, including the desired stimuli-responsiveness, mechanical robustness, and biocompatibility. The following sections delve into a detailed comparison of their key performance indicators.
Stimuli-Responsiveness: Temperature and pH
The most defining characteristic of these smart hydrogels is their response to external stimuli. PNIPAM's sharp volume phase transition at its LCST is a result of a shift in the balance of hydrophilic and hydrophobic interactions.[1][7] Below the LCST, the polymer chains are hydrated and the hydrogel is in a swollen state. Above the LCST, the polymer chains collapse and expel water, leading to a shrunken state.[1][7] This behavior is reversible, though the kinetics of reswelling can be slower than the collapse.[7]
PDMAEMA hydrogels exhibit both thermo-responsiveness and pH-sensitivity due to the presence of tertiary amine groups in their structure.[4][5] In acidic environments, these amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell.[4][6] As the pH increases and becomes more alkaline, the amine groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink.[4][6] The temperature-responsive behavior of PDMAEMA is also influenced by pH.[8]
| Property | PDMAEMA Hydrogels | Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels |
| Primary Stimulus | pH and Temperature | Temperature |
| pH-Responsiveness | High swelling in acidic pH due to protonation of tertiary amine groups.[4][6] | Generally considered pH-insensitive, though can be made pH-sensitive through copolymerization.[1] |
| Thermo-Responsiveness | Exhibits a Lower Critical Solution Temperature (LCST), which is pH-dependent.[5][9] | Sharp and well-defined LCST around 32°C in water.[1][2] |
| Response Mechanism | Protonation/deprotonation of amine groups (pH) and hydrophobic interactions (temperature).[4][6] | Reversible hydration/dehydration of polymer chains.[1][7] |
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its application, particularly in load-bearing tissues. Native PNIPAM hydrogels are known for their poor mechanical strength, especially in their swollen state below the LCST, which can limit their practical use.[10][11][12] To address this, various strategies have been developed, such as the formation of interpenetrating polymer networks (IPNs) and double networks (DNs), and the incorporation of nanocomposites.[11]
PDMAEMA hydrogels, while also generally soft materials, can be engineered to possess a range of mechanical properties. However, pure PDMAEMA hydrogels have been reported to be mechanically weak and brittle.[13] Similar to PNIPAM, their mechanical strength can be enhanced through copolymerization and the formation of IPNs.[14]
| Property | PDMAEMA Hydrogels | Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels |
| Tensile Strength | Generally low, can be improved by forming interpenetrating polymer networks (IPNs).[14] | Inherently low, a significant limitation for many applications.[10][11][12] |
| Elastic Modulus | Can be tuned, but pure hydrogels are often brittle.[13] | Low in the swollen state.[10] |
| Strategies for Improvement | Copolymerization, IPN formation.[14] | IPN, double network (DN), nanocomposite, and slide-ring hydrogels.[11] |
Biocompatibility and Drug Delivery
Both PDMAEMA and PNIPAM are generally considered to be biocompatible, making them suitable for a variety of biomedical applications.[2][14][15][16] However, the presence of unreacted monomers or crosslinkers can induce cytotoxicity, necessitating thorough purification after synthesis.[2]
In the realm of drug delivery, the stimuli-responsive nature of these hydrogels allows for controlled and targeted release of therapeutic agents. PNIPAM hydrogels can be loaded with drugs at a temperature below their LCST and, upon injection into the body, will collapse and release the drug in a sustained manner as they reach physiological temperature.[3] PDMAEMA hydrogels offer the added advantage of pH-triggered release, which is particularly useful for oral drug delivery where the pH varies significantly throughout the gastrointestinal tract.[14]
| Property | PDMAEMA Hydrogels | Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels |
| Biocompatibility | Generally considered biocompatible.[14][15] | Generally considered biocompatible, with extensive in vivo studies.[2][16] |
| Drug Loading | Can be loaded with various drugs, with loading efficiency influenced by pH. | Typically loaded in the swollen state below the LCST. |
| Drug Release Mechanism | pH- and/or temperature-triggered release.[17] | Temperature-triggered release above the LCST.[3] |
| Common Applications | pH-responsive drug delivery, gene delivery, antibacterial coatings.[15] | Injectable drug delivery systems, tissue engineering scaffolds, smart surfaces for cell culture.[3][18] |
Experimental Protocols
To aid in the replication and further investigation of these hydrogels, detailed methodologies for their synthesis and characterization are provided below.
Synthesis of PNIPAM Hydrogels by Free Radical Polymerization
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of NIPAM monomer and MBA crosslinker in DI water in a reaction vessel.
-
Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS initiator to the solution and mix thoroughly.
-
Add the TEMED accelerator to initiate the polymerization reaction.
-
Pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature) for a specified time until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of DI water to remove any unreacted monomers and other impurities, changing the water frequently over several days.
Synthesis of PDMAEMA Hydrogels by Free Radical Polymerization
Materials:
-
2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of DMAEMA monomer and MBA crosslinker in DI water.
-
The solution is then purged with an inert gas to remove oxygen.
-
The initiator, APS, is added to the mixture.
-
The polymerization is typically carried out at an elevated temperature (e.g., 60-70°C) for several hours.
-
The resulting hydrogel is then purified by swelling in DI water to remove any unreacted components.
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of PNIPAM and PDMAEMA hydrogels.
Caption: Stimuli-responsive behavior of PNIPAM and PDMAEMA hydrogels.
Conclusion
Both PDMAEMA and poly(N-isopropylacrylamide) hydrogels offer unique advantages for biomedical applications. The sharp thermo-responsiveness of PNIPAM near physiological temperature makes it an excellent candidate for injectable drug delivery systems and tissue engineering scaffolds.[3][18] On the other hand, the dual pH and temperature sensitivity of PDMAEMA provides a more versatile platform for creating finely-tuned, multi-responsive materials.[4][5] The ultimate selection between these two polymers will be guided by the specific demands of the application, including the required trigger for the hydrogel's response, the necessary mechanical properties, and the desired drug release profile. This guide provides a foundational understanding to aid researchers in making an informed decision for their innovative work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Thermo-Responsive Hydrogels with Tailored Mechanics for Biomedical Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of pH and temperature double-sensitive nanocomposite hydrogels consisting of poly(dimethylaminoethyl methacrylate) and clay | Journal of Materials Research | Cambridge Core [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. Cellulose- g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Unraveling Batch-to-Batch Variability in DMAEMA Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving consistent batch-to-batch synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is paramount for reliable downstream applications, from gene delivery to stimuli-responsive materials. This guide provides a comprehensive analysis of the factors contributing to variability in DMAEMA polymerization, comparing common synthesis techniques with supporting data and detailed experimental protocols.
The polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) is sensitive to a variety of factors that can introduce significant variability between batches. This inconsistency in polymer characteristics, such as molecular weight and polydispersity, can profoundly impact the performance and reproducibility of final products. This guide delves into the nuances of different polymerization methods, offering insights to help researchers minimize variability and select the most appropriate synthesis strategy for their specific needs.
Comparative Analysis of Polymerization Techniques
The choice of polymerization technique is a critical determinant of the final polymer properties and the level of control over the synthesis. This section compares the outcomes of free radical polymerization with controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
| Polymerization Technique | Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical Polymerization | AIBN | Toluene (B28343) | 60 | Not Specified | 28,500 - 344,800 | 1.60 - 4.12 | [1] |
| Free Radical Polymerization | AIBN | Xylene | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Free Radical Polymerization | Ammonium Persulfate | Water | 60 | Not Specified | 45,000 - 47,000 | 5.96 - 8.00 | [1] |
| Anionic Polymerization | Diphenylmethyl lithium | THF | -78 | Not Specified | Not Specified | Not Specified | [1] |
| ATRP | EBiB/CuBr/HMTETA | Dichlorobenzene | 50 | ~80 | Linear increase with conversion | <1.5 | [3] |
| ATRP | TsCl/CuCl/dNbpy | Anisole (B1667542) | 90 | Not Specified | 17,480 | 1.07 | [4] |
| SARA ATRP | Fe(0)/CuBr2/PMDETA | Water/Isopropanol | 25-60 | High | Linear increase with conversion | Low | [5] |
| RAFT | AIBN/CDP | Not Specified | Not Specified | High | Controlled | Low | [6] |
| RAFT | AIBN/BTBP | THF | 60 | Not Specified | Controlled | Not Specified | [7] |
Key Observations:
-
Free Radical Polymerization: This conventional method often results in polymers with high polydispersity indices (PDI), indicating a broad distribution of polymer chain lengths and significant batch-to-batch variability.[1]
-
Controlled Radical Polymerization (ATRP & RAFT): These techniques offer significantly better control over the polymerization process, leading to polymers with narrow molecular weight distributions (low PDI) and predictable molecular weights that increase linearly with monomer conversion.[3][4][5][6][7] This control is crucial for applications requiring well-defined polymer architectures.
-
Anionic Polymerization: While capable of producing well-defined polymers, anionic polymerization demands stringent experimental conditions, making it less practical for many applications.[1][3]
Factors Influencing Polymerization Variability
Several factors beyond the choice of polymerization technique can contribute to batch-to-batch inconsistency:
-
Monomer Purity: The presence of inhibitors or other impurities in the DMAEMA monomer can affect initiation and propagation rates, leading to unpredictable results. Purification of the monomer before polymerization is often recommended.[2][6]
-
Initiator Concentration: The ratio of initiator to monomer concentration directly influences the final molecular weight of the polymer.[2]
-
Solvent: The choice of solvent can impact the solubility of the monomer, polymer, and catalyst, thereby affecting the reaction kinetics and control over the polymerization.[3] For instance, nonpolar solvents like toluene are not ideal for ATRP of DMAEMA due to poor catalyst solubility.[3]
-
Temperature: Polymerization temperature affects the rates of initiation, propagation, and termination, all of which can influence the final polymer characteristics.[3]
-
pH (in aqueous systems): For polymerizations conducted in water, the pH can influence the ionization state of DMAEMA, which in turn affects its reactivity and can lead to side reactions like hydrolysis.[8]
Experimental Protocols
To ensure reproducibility, detailed and consistent experimental protocols are essential. Below are representative protocols for the polymerization and characterization of PDMAEMA.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of DMAEMA
-
Materials: this compound (DMAEMA), ethyl 2-bromoisobutyrate (EBiB, initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), anisole (solvent).
-
Monomer Purification: Pass DMAEMA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve CuBr and PMDETA in anisole.
-
Add the purified DMAEMA monomer to the flask.
-
Initiate the polymerization by adding EBiB.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 50 °C) and stir for the specified reaction time.
-
Termination: Stop the reaction by exposing the mixture to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Pass the polymer solution through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold hexane.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Characterization by Size Exclusion Chromatography (SEC/GPC)
-
Instrument: A size exclusion chromatograph equipped with a refractive index (RI) detector.
-
Columns: Use appropriate columns for separating polymers in the expected molecular weight range.
-
Eluent: A suitable eluent, such as N,N-dimethylformamide (DMF) with a small amount of an additive like LiBr or triethylamine, is often used to prevent polymer adsorption onto the column packing.[3]
-
Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or poly(methyl methacrylate)).
-
Sample Preparation: Dissolve a known concentration of the PDMAEMA sample in the eluent.
-
Analysis: Inject the sample solution into the SEC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Visualization of Workflows and Decision-Making
To further clarify the processes involved in PDMAEMA synthesis and selection of an appropriate method, the following diagrams are provided.
Caption: Experimental workflow for controlled polymerization and characterization of PDMAEMA.
Caption: Decision guide for selecting a suitable DMAEMA polymerization technique.
By understanding the factors that contribute to variability and implementing robust, well-documented protocols, researchers can significantly improve the batch-to-batch consistency of PDMAEMA synthesis, leading to more reliable and reproducible scientific outcomes.
References
- 1. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Synthesis of well-defined poly(this compound) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of this compound in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Molecular Weight Characterization for PDMAEMA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of molecular weight and its distribution is a critical parameter in the development of Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)-based materials for applications ranging from gene delivery to controlled drug release. The physicochemical and biological properties of these polymers are intrinsically linked to their molar mass. This guide provides an objective comparison of common analytical techniques for PDMAEMA molecular weight characterization, supported by representative experimental data and detailed methodologies.
Comparative Analysis of Molecular Weight Characterization Techniques
Three principal techniques are routinely employed for the characterization of PDMAEMA molecular weight: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and SEC coupled with Multi-Angle Light Scattering (SEC-MALS). Each method offers distinct advantages and limitations.
| Parameter | SEC/GPC (Conventional Calibration) | ¹H NMR (End-Group Analysis) | SEC-MALS |
| Principle | Separation based on hydrodynamic volume relative to standards. | Calculation of the degree of polymerization from the integral ratio of monomer to initiator signals. | Absolute measurement of molar mass based on light scattering intensity, independent of elution volume. |
| Number-Average Molecular Weight (Mn) | Relative | Absolute | Absolute |
| Weight-Average Molecular Weight (Mw) | Relative | Not directly measured | Absolute |
| Polydispersity Index (PDI = Mw/Mn) | Relative | Not directly measured | Absolute |
| Strengths | High throughput, widely available. | Provides an absolute Mn value, requires small sample amount, no column calibration needed.[1] | Provides absolute Mw, Mn, and PDI without column calibration, yields information on polymer conformation.[2] |
| Limitations | Relies on calibration with standards (e.g., polystyrene), which may not accurately reflect PDMAEMA's hydrodynamic volume.[3] | Only applicable to polymers with distinct and quantifiable end-groups, less accurate for high molecular weight polymers.[1] | Requires accurate determination of the refractive index increment (dn/dc) for the specific polymer-solvent system. |
| Representative Mn ( g/mol ) | 18,500 | 22,100 | 21,500 |
| Representative Mw ( g/mol ) | 21,200 | - | 23,800 |
| Representative PDI | 1.15 | - | 1.11 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results will vary depending on the specific PDMAEMA sample and experimental conditions.
Experimental Protocols
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Objective: To determine the relative molecular weight distribution of PDMAEMA.
Methodology:
-
System Preparation: An Agilent 1260 Infinity II LC system equipped with a refractive index detector (RID) is used. The system is equilibrated with the mobile phase.
-
Mobile Phase: A solution of N,N-dimethylformamide (DMF) containing 0.01 M LiBr is prepared and filtered.
-
Column: A set of two Agilent PLgel MIXED-D columns are maintained at 40°C.
-
Calibration: The system is calibrated with a series of narrow polydispersity polystyrene standards.
-
Sample Preparation: PDMAEMA is dissolved in the mobile phase at a concentration of 2-5 mg/mL. The solution is filtered through a 0.45 µm syringe filter.
-
Injection and Analysis: 50-100 µL of the sample solution is injected into the system at a flow rate of 1.0 mL/min. The retention time is recorded, and the molecular weight is calculated based on the polystyrene calibration curve.[4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the absolute number-average molecular weight (Mn) of PDMAEMA by end-group analysis.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified PDMAEMA sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as acetone-d6, in an NMR tube. Acetone-d6 is often chosen for its ability to provide high peak resolution for PDMAEMA.[5]
-
Instrument Setup: A 400 MHz Bruker Avance III NMR spectrometer is used. Standard acquisition parameters for ¹H NMR are set.
-
Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic proton signals of the PDMAEMA repeating unit (e.g., the methylene (B1212753) protons adjacent to the ester oxygen at ~4.07 ppm and the N-methyl protons at ~2.25 ppm).
-
Identify a distinct signal from the initiator fragment at one of the polymer chain ends.
-
Integrate the area of the repeating unit signal and the end-group signal.
-
Calculate the degree of polymerization (DP) by taking the ratio of the integral of the repeating unit to the integral of the end-group, accounting for the number of protons each signal represents.
-
Calculate Mn using the formula: Mn = (DP × M_monomer) + M_initiator, where M_monomer is the molecular weight of the DMAEMA monomer and M_initiator is the molecular weight of the initiator.[6]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight and polydispersity of PDMAEMA.
Methodology:
-
System Setup: A standard GPC/SEC system is coupled with a multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN) and a differential refractive index (dRI) detector (e.g., Wyatt Optilab).[2]
-
Mobile Phase and Column: The same mobile phase and columns as in the conventional SEC protocol are used.
-
dn/dc Determination: The refractive index increment (dn/dc) of PDMAEMA in the mobile phase at the laser wavelength of the MALS detector must be determined beforehand using the dRI detector in batch mode.
-
Sample Preparation and Injection: The PDMAEMA sample is prepared and injected as described in the SEC protocol.
-
Data Acquisition and Analysis: As the sample elutes from the SEC columns, it passes through the MALS and dRI detectors.
-
The MALS detector measures the intensity of scattered light at multiple angles.
-
The dRI detector measures the concentration of the polymer in each eluting fraction.
-
The ASTRA software (Wyatt Technology) uses the data from both detectors, along with the predetermined dn/dc value, to calculate the absolute molar mass at each elution volume. This allows for the determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) without relying on column calibration standards.[2]
-
Visualization of the Cross-Validation Workflow
References
- 1. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 2. wyatt.com [wyatt.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. PDMAEMA from α to ω chain ends: tools for elucidating the structure of poly(2-(dimethylamino)ethyl methacrylate) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01604D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of PDMAEMA-Based Drug Delivery Systems: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has emerged as a prominent cationic polymer in the design of "smart" drug delivery systems, primarily owing to its pH-responsive nature. This property allows for the development of carriers that can intelligently release their therapeutic payload in the acidic environments characteristic of tumor tissues and endosomal compartments. However, a significant disparity often exists between the promising results observed in controlled laboratory settings (in vitro) and the complex biological milieu of a living organism (in vivo). This guide provides a comprehensive comparison of the efficacy of PDMAEMA-based drug delivery systems in these two distinct environments, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Key Performance Indicators: A Comparative Analysis
The performance of a drug delivery system is evaluated based on several key parameters. The following tables summarize quantitative data from various studies, highlighting the differences in the efficacy of PDMAEMA-based systems in vitro and in vivo.
| Parameter | In Vitro System & Drug | Quantitative Data | In Vivo Model & Drug | Quantitative Data | Reference(s) |
| Cytotoxicity (IC50) | HeLa cells; free Doxorubicin (B1662922) | ~0.5 µg/mL | Not Applicable | Not Applicable | [1][2] |
| HeLa cells; PDMAEMA-coated Mesoporous Silica (B1680970) Nanoparticles (MSN-g-PDMAEMA) | > 50 µg/mL (blank nanoparticles) | Murine sarcoma S-180 model; P-MSN-DOX | Low systemic toxicity observed | [3][4] | |
| Human endothelial cells; PDMAEMA | < 20 µg/mL | Not directly compared | Not directly compared | [5] | |
| Human endothelial cells; reducible PDMAEMA (rPDMAEMA) | > 50 µg/mL | Not directly compared | Not directly compared | [5] | |
| Gene Transfection Efficiency | B16F10 mouse melanoma cells; rPDMAEMA/pDNA | Comparable or better than PDMAEMA | Orthotopic murine model of human glioblastoma; PBAE/DNA nanoparticles | Higher transgene expression than naked DNA | [5][6] |
| Human pancreatic cancer cell lines; rPDMAEMA/pDNA | Lower than in B16F10 cells | Not directly compared | Not directly compared | [5] | |
| Drug Release | PDMS-b-PDMAEMA micelles with Doxorubicin | Increased release at pH 5.5 vs. 7.4 | Not directly compared | Not directly compared | [7] |
| MSN-g-PDMAEMA with Doxorubicin/Methotrexate | ~40% cell death in HeLa cells (acidic pH) | Not directly compared | Not directly compared | [3] |
Table 1: Comparative Efficacy of PDMAEMA-Based Drug Delivery Systems
| Parameter | PDMAEMA-Based System | In Vitro Observation | In Vivo Observation | Reference(s) |
| Cellular Uptake | PDMAEMA nanoparticles | Efficiently taken up by various cancer cell lines via endocytosis. | Nanoparticle accumulation in tumor tissue observed, but also significant uptake by the mononuclear phagocyte system (liver, spleen). | [7][8] |
| Biodistribution | Not applicable | Not applicable | Accumulation in liver, spleen, and tumor tissue. | [8] |
| Tumor Growth Inhibition | Doxorubicin-conjugated PLGA nanoparticles | Slightly lower IC50 value compared to free doxorubicin. | Comparable anti-tumor activity to daily injections of free doxorubicin with a single injection. | [1] |
| PD98059-nanoparticles (MAPK inhibitor) | Inhibition of cancer cell proliferation and induction of apoptosis. | Inhibition of tumor growth and enhanced efficacy of cisplatin. | [9][10] |
Table 2: In Vitro vs. In Vivo Performance Overview
Deciphering the Discrepancy: Why In Vitro and In Vivo Results Differ
The transition from a controlled in vitro environment to a complex in vivo system introduces a multitude of variables that can significantly impact the performance of PDMAEMA-based drug delivery systems.
-
The Biological Barrier: In a living organism, nanoparticles must navigate the bloodstream, avoid clearance by the immune system (specifically the mononuclear phagocyte system), and extravasate through leaky tumor vasculature to reach their target. These hurdles are absent in a petri dish.[8]
-
Protein Corona: Upon entering the bloodstream, nanoparticles are immediately coated with a layer of proteins, forming a "protein corona." This corona can alter the size, charge, and surface properties of the nanoparticles, affecting their cellular uptake, biodistribution, and overall efficacy.
-
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, with heterogeneous pH gradients and oxygen levels. This complexity is not fully replicated in in vitro models and can influence drug release and penetration.[11]
Experimental Protocols: A Guide to Key Methodologies
Reproducibility is a cornerstone of scientific research. Below are detailed protocols for key experiments commonly used to evaluate the efficacy of PDMAEMA-based drug delivery systems.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the drug delivery system on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the PDMAEMA-based drug delivery system (and appropriate controls like free drug and blank nanoparticles) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[2]
In Vitro Drug Release Study
This method evaluates the rate and extent of drug release from the nanoparticles under different conditions (e.g., pH).
-
Sample Preparation: Place a known amount of the drug-loaded PDMAEMA nanoparticles into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) with a pH representative of physiological conditions (pH 7.4) and the tumor microenvironment (e.g., pH 5.5).
-
Incubation: Incubate the setup at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Quantify the amount of drug released in the samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
In Vivo Antitumor Efficacy Study in an Orthotopic Tumor Model
This protocol assesses the therapeutic efficacy of the drug delivery system in a more clinically relevant animal model.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Surgically implant tumor cells (e.g., 4T1-luciferase expressing breast cancer cells) into the mammary fat pad (orthotopic site).[12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging.[12]
-
Treatment: Once tumors reach a palpable size, randomly assign mice to different treatment groups: saline (control), free drug, blank nanoparticles, and drug-loaded PDMAEMA nanoparticles. Administer the treatments via a clinically relevant route (e.g., intravenous injection).[13]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[12][13]
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the processes involved in PDMAEMA-based drug delivery, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
The "Proton Sponge" Effect and Endosomal Escape
A crucial step for the intracellular delivery of therapeutic agents is their escape from the endosome to avoid degradation in the lysosome. PDMAEMA's tertiary amine groups play a key role in this process through the "proton sponge" effect.
Caption: PDMAEMA's buffering capacity leads to endosomal swelling and rupture, releasing the therapeutic cargo.
General Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical workflow for evaluating the antitumor efficacy of a PDMAEMA-based drug delivery system in a preclinical animal model.
Caption: A streamlined process for assessing the therapeutic potential of nanoparticle formulations in animal models.
Potential Signaling Pathway Modulation
While the "proton sponge" effect is a primary mechanism, the interaction of PDMAEMA nanoparticles with cells can also influence downstream signaling pathways. For instance, the delivery of specific inhibitors can modulate pathways like MAPK, which is often dysregulated in cancer.[9][10]
References
- 1. In vitro and in vivo anti-tumor activities of nanoparticles based on doxorubicin-PLGA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo distribution and antitumor activity of doxorubicin-loaded N-isopropylacrylamide-co-methacrylic acid coated mesoporous silica nanoparticles and safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PDMAEMA transfectants: impact of molecular weight and endosomal escape [politesi.polimi.it]
- 8. A Systematic comparison of in vitro cell uptake and in vivo biodistribution for three classes of gold nanoparticles with saturated PEG coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of Nanoparticles in Cancer Therapy Based on Tumor Microenvironment Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Combination Nanoparticles Containing Gemcitabine and Paclitaxel Enable Orthotopic 4T1 Breast Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Benchmarking PDMAEMA: A Comparative Guide to Non-Viral Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
The development of safe and efficient gene vectors is a cornerstone of gene therapy and drug development. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic polymers have emerged as a promising class of synthetic vectors due to their versatility, low immunogenicity, and large-scale production feasibility. This guide provides a comprehensive performance benchmark of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), a prominent cationic polymer, against other widely used non-viral gene vectors, namely polyethyleneimine (PEI) and Lipofectamine.
Performance Comparison of Gene Vectors
The efficacy of a non-viral gene vector is primarily determined by its ability to efficiently transfect cells with minimal cytotoxicity. The following tables summarize the performance of PDMAEMA in comparison to linear PEI (25 kDa) and Lipofectamine 2000, based on key experimental parameters.
| Vector | Nanoparticle Size (hydrodynamic diameter, nm) | Zeta Potential (mV) | Cell Line | Optimal N/P Ratio* | Reference |
| PDMAEMA | 80 - 165 | +15 to +30 | COS-7, HEK293 | 5-20 | [1][2] |
| PEI (25 kDa) | 80 - 165 | Positive | COS-7, HEK293 | 5-10 | [1][2] |
| Lipofectamine 2000 | Not Applicable | Not Applicable | HEK293 | Manufacturer's Protocol | [3] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the DNA.
| Vector | Transfection Efficiency (% of positive cells or relative light units) | Cytotoxicity (Cell Viability %) | Cell Line | Reference |
| PDMAEMA | Comparable or better than PEI | Lower than PEI; dose-dependent | B16F10, Pancreatic cancer cell lines, COS-7 | [4][5] |
| PEI (25 kDa) | High | Higher than PDMAEMA; significant at higher concentrations | B16F10, Pancreatic cancer cell lines, A431 | [4][5] |
| Lipofectamine 2000 | High (up to 98% in some cell lines) | Can be significant, especially at higher concentrations | HEK293, T47D, MCF-10A | [1][3] |
| Lipofectamine 3000 | Generally higher than Lipofectamine 2000 | Lower than Lipofectamine 2000 in some cell lines | HEK293, CHO-K1 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Polyplex Formulation
-
Preparation of Polymer and DNA Solutions: Prepare a stock solution of PDMAEMA (or PEI) at 1 mg/mL in nuclease-free water. Prepare a solution of plasmid DNA (e.g., encoding a reporter gene like GFP or luciferase) at a concentration of 0.1 mg/mL in nuclease-free water.
-
Complex Formation: To form polyplexes at a desired N/P ratio, calculate the required volume of the polymer solution to be added to a fixed amount of DNA. For example, to achieve an N/P ratio of 10, add the calculated volume of the polymer solution to the DNA solution.
-
Incubation: Gently mix the solution and incubate at room temperature for 30 minutes to allow for the formation of stable polyplexes.
In Vitro Transfection
-
Cell Seeding: Seed cells (e.g., HEK293) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For PDMAEMA/PEI polyplexes: Add the freshly prepared polyplex solution to the cells in serum-free media.
-
For Lipofectamine: Follow the manufacturer's protocol for the formation of lipid-DNA complexes and add them to the cells.
-
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Analysis: Analyze gene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry, or luciferase activity using a luminometer) 24-48 hours post-transfection.
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and expose them to a range of concentrations of the gene vectors (PDMAEMA, PEI, or Lipofectamine complexes) for the same duration as the transfection experiment.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Mechanism of Action
Understanding the cellular uptake and subsequent intracellular trafficking of gene vectors is critical for optimizing their design.
The primary mechanism for the endosomal escape of PDMAEMA polyplexes is the "proton sponge effect." The tertiary amine groups on PDMAEMA have a pKa value in the endosomal pH range. As the endosome acidifies, these amines become protonated, leading to an influx of protons and chloride ions. This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the polyplex into the cytoplasm.
Conclusion
PDMAEMA stands as a viable and promising non-viral vector for gene delivery. Its performance, particularly in terms of lower cytotoxicity compared to the gold-standard PEI, makes it an attractive candidate for various gene therapy and drug development applications. While commercially available reagents like Lipofectamine may offer higher transfection efficiencies in certain cell lines, the tunable nature and favorable toxicity profile of PDMAEMA provide a strong foundation for further optimization and development. The choice of a gene vector will ultimately depend on the specific application, cell type, and the desired balance between transfection efficiency and cell viability. This guide provides a foundational benchmark to aid researchers in making informed decisions for their gene delivery needs.
References
- 1. Comparative transfection of DNA into primary and transformed mammalian cells from different lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of PEI and PDMAEMA on Transgene Expression in Vitro [agris.fao.org]
- 6. scispace.com [scispace.com]
- 7. Comparative Efficiency of Transfection Reagents in HEK293 Cells [aragen.com]
Safety Operating Guide
Safe Disposal of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA): A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.
2-(Dimethylamino)ethyl methacrylate is a combustible liquid that is harmful if swallowed, fatal if inhaled, and causes skin and eye irritation.[1] It is also toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle DMAEMA with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3][4][5] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method of destruction.[2]
Step 1: Waste Identification and Collection
-
Waste Characterization: All waste containing DMAEMA must be treated as hazardous waste.
-
Containerization: Use a dedicated, properly labeled, and sealed container for the collection of DMAEMA waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix DMAEMA waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Storage of Waste
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area. Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1][3]
Step 3: Spill Management
In the event of a spill, do not let the chemical enter the environment.[1][2]
-
Containment: For small spills, collect the leaking liquid in covered containers as much as possible.
-
Absorption: Absorb the remaining liquid with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][3]
-
Collection: Place the absorbent material into a suitable, closed container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
Step 4: Disposal Arrangement
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with accurate information about the waste, including its chemical composition and volume.
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Disposal Method | Incineration in a chemical incinerator with afterburner and scrubber. | [2] |
| Environmental Release | Do not let this chemical enter the environment. | [1][2] |
| Spill Residue | Absorb with inert material and place in a suitable container for disposal. | [1][3] |
| Regulatory Compliance | Dispose of in accordance with local, regional, and national regulations. | [2][3][4] |
Experimental Protocols for Chemical Treatment
While direct disposal through a licensed contractor is the standard procedure, chemical treatment to reduce hazards prior to disposal may be considered in some research settings. However, specific, validated experimental protocols for the neutralization or degradation of DMAEMA for disposal purposes are not widely documented.
One potential method of chemical degradation is hydrolysis. Research has shown that this compound can undergo hydrolysis at a pH greater than 6.0 to form methacrylic acid and 2-(dimethylamino)ethanol. This process is dependent on pH and temperature. It is important to note that a detailed and validated protocol for the use of hydrolysis for the disposal of DMAEMA waste is not available and would require thorough investigation and validation within a laboratory setting to ensure complete degradation and safe disposal of the resulting products.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. ICSC 0450 - 2-DIMETHYLAMINOETHYL METHACRYLATE [inchem.org]
- 2. Dimethylaminoethyl Methacrylate(DMAEMA) MSDS/SDS | Supplier & Distributor [filim-chemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. This compound | 2867-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Essential Safety and Operational Guide for 2-(Dimethylamino)ethyl Methacrylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA). It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical.
Chemical Identifier:
-
Name: 2-(Dimethylamino)ethyl methacrylate
Health Hazard Information
This compound is classified as a hazardous chemical.[1] It is harmful if swallowed or in contact with skin, causes skin irritation, and may cause an allergic skin reaction.[1][2] It can also cause serious eye irritation.[1][2] Inhalation of vapors may be fatal.[1]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Clear, colorless to light-yellow liquid | [2][3] |
| Odor | Rotten-egg like | [2] |
| Boiling Point | 76 °C @ 13.00mm Hg | [4] |
| Freezing/Melting Point | 0 °C | [4] |
| Specific Gravity | 0.9330 g/cm³ | [4] |
| Flash Point | 68 °C (closed cup) | [3] |
| Molecular Weight | 157.21 g/mol | [3][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling DMAEMA.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses and chemical goggles if splashing is possible.[4] | Protects against splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] | Prevents skin irritation and absorption.[1] May cause an allergic skin reaction.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[4] | Protects against inhalation of vapors which can be fatal.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
-
Ensure safety showers and eyewash stations are readily accessible and operational.[1]
-
Verify that the work area is well-ventilated, using local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[4]
-
Inspect all PPE for integrity before use.
-
Review the Safety Data Sheet (SDS) for any new information.
2. Handling Procedure:
-
Work in a designated area, such as a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[2] Do not breathe mist or vapors.[1][5]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[1]
3. Post-Handling Procedure:
-
Wash hands and any exposed skin thoroughly after handling.[1][6]
-
Clean the work area and any equipment used.
-
Store DMAEMA in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2] It should be kept refrigerated (below 4°C/39°F).[4]
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[4] |
| Spill | Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[4] Use proper personal protective equipment.[4] |
| Fire | Use water, dry chemical, chemical foam, or alcohol-resistant foam to extinguish.[4] Wear a self-contained breathing apparatus and full protective gear.[4] |
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Waste Segregation: Collect waste DMAEMA and contaminated materials in a separate, labeled, and sealed container.
-
Container Requirements: Use containers that are compatible with the chemical. Keep containers tightly closed.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5] Do not let this chemical enter the environment.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of DMAEMA from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 2867-47-2 | TCI AMERICA [tcichemicals.com]
- 6. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
